molecular formula C8H9NO B069073 3-[(Z)-2-Methoxyethenyl]pyridine CAS No. 162706-25-4

3-[(Z)-2-Methoxyethenyl]pyridine

Número de catálogo: B069073
Número CAS: 162706-25-4
Peso molecular: 135.16 g/mol
Clave InChI: YVPNYPQBNGOMCO-XQRVVYSFSA-N
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Descripción

3-[(Z)-2-Methoxyethenyl]pyridine, also known as 3-[(Z)-2-Methoxyethenyl]pyridine, is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Z)-2-Methoxyethenyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Z)-2-Methoxyethenyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

162706-25-4

Fórmula molecular

C8H9NO

Peso molecular

135.16 g/mol

Nombre IUPAC

3-[(Z)-2-methoxyethenyl]pyridine

InChI

InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3/b6-4-

Clave InChI

YVPNYPQBNGOMCO-XQRVVYSFSA-N

SMILES

COC=CC1=CN=CC=C1

SMILES isomérico

CO/C=C\C1=CN=CC=C1

SMILES canónico

COC=CC1=CN=CC=C1

Sinónimos

Pyridine, 3-(2-methoxyethenyl)-, (Z)- (9CI)

Origen del producto

United States
Foundational & Exploratory

Synthesis and Characterization of 3-[(Z)-2-Methoxyethenyl]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic organic chemistry and drug development, the precise construction of heterocyclic building blocks is paramount. 3-[(Z)-2-Methoxyethenyl]pyridine (also known as (Z)-3-(2-methoxyvinyl)pyridine) serves as a critical enol ether intermediate. It is predominantly utilized in the one-carbon homologation of pyridine-3-carboxaldehyde (nicotinaldehyde) to yield 3-pyridineacetaldehyde—a highly sought-after precursor for complex azabicycloalkanes and pharmaceutical ligands targeting nicotinic acetylcholine receptors[1].

This whitepaper provides an authoritative, in-depth examination of the synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine via the Wittig-Levine homologation[2]. By bridging mechanistic theory with field-proven experimental protocols, this guide is designed to equip researchers with a self-validating workflow for the generation, isolation, and rigorous analytical characterization of the Z-isomer.

Mechanistic Pathway: The Wittig-Levine Homologation

The synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine relies on the reaction between pyridine-3-carboxaldehyde and the phosphorus ylide generated from (methoxymethyl)triphenylphosphonium chloride. Originally pioneered by Samuel Levine, this process is widely recognized as the Wittig-Levine reaction[2].

Causality in Reagent Selection
  • The Ylide Precursor: (Methoxymethyl)triphenylphosphonium chloride is selected because the adjacent oxygen atom donates electron density via resonance, yet the ylide remains formally "destabilized" compared to ester-stabilized ylides[2].

  • Base Selection (KOtBu vs. NaH): Because the ylide is destabilized, a strong, non-nucleophilic base is required for deprotonation. Potassium tert-butoxide (KOtBu) in anhydrous Tetrahydrofuran (THF) is the industry standard[3][4]. It provides rapid, quantitative deprotonation at 0 °C without participating in competing nucleophilic addition to the aldehyde.

  • Stereochemical Control: The reaction between a destabilized ylide and an aldehyde typically proceeds via an asynchronous [2+2] cycloaddition to form an oxaphosphetane intermediate. Under standard conditions, this kinetically favors the Z-alkene. However, the presence of potassium salts can cause partial equilibration, resulting in an E/Z mixture. For targeted drug development, isolating the Z-isomer via chromatography is often required before downstream acid-catalyzed hydrolysis[2].

G A Phosphonium Salt [(MeOCH2)PPh3]Cl B Base (KOtBu) Deprotonation A->B C Phosphorus Ylide MeOCH=PPh3 B->C - KCl, - tBuOH E Oxaphosphetane Intermediate (Cycloaddition) C->E D Pyridine-3-carboxaldehyde D->E F 3-[(Z)-2-Methoxyethenyl]pyridine + Ph3P=O E->F Cycloreversion

Fig 1. Mechanism of the Wittig-Levine homologation yielding the Z-enol ether.

Experimental Protocol: A Self-Validating Workflow

The following protocol is optimized for a 10 mmol scale, balancing yield with the practical realities of byproduct removal. A persistent challenge in Wittig chemistry is the removal of the triphenylphosphine oxide (TPPO) byproduct, which is notoriously difficult to partition into aqueous layers or distill away[5].

Materials Required
  • Pyridine-3-carboxaldehyde (1.0 eq, 10.0 mmol)

  • (Methoxymethyl)triphenylphosphonium chloride (1.2 eq, 12.0 mmol)

  • Potassium tert-butoxide (1.3 eq, 13.0 mmol)

  • Anhydrous THF (50 mL)

Step-by-Step Methodology
  • Ylide Generation (Self-Validating Step):

    • Action: Suspend (methoxymethyl)triphenylphosphonium chloride (4.11 g, 12.0 mmol) in 30 mL of anhydrous THF in a flame-dried, argon-purged round-bottom flask. Cool the suspension to 0 °C using an ice-water bath.

    • Action: Add KOtBu (1.46 g, 13.0 mmol) portion-wise over 5 minutes.

    • Validation: The reaction mixture will rapidly transition from a white suspension to a deep, "blood-red" solution. This intense color is the hallmark optical signature of the destabilized methoxymethylenetriphenylphosphorane ylide[2]. Stir for 30 minutes at 0 °C to ensure complete deprotonation.

  • Electrophile Addition:

    • Action: Dissolve pyridine-3-carboxaldehyde (1.07 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the red ylide solution via an addition funnel over 15 minutes, maintaining the internal temperature at 0 °C[3].

    • Validation: The deep red color will gradually fade to a pale yellow or orange as the ylide is consumed and the oxaphosphetane intermediate forms and fragments.

  • Propagation and Quench:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 to 4 hours. Monitor completion via TLC (Eluent: 1:1 EtOAc/Hexanes; UV active). Note that microwave irradiation can dramatically reduce this reaction time to mere minutes, though traditional ambient stirring is standard for scale-up[6].

    • Action: Quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl.

  • Extraction and TPPO Precipitation:

    • Action: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Action: To remove the bulk of the TPPO byproduct[5], triturate the crude viscous residue with cold diethyl ether/hexanes (1:4). The TPPO will precipitate as a white solid. Filter through a Celite pad and concentrate the filtrate.

  • Chromatographic Isolation of the Z-Isomer:

    • Action: Purify the concentrated filtrate via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes). The Z-isomer typically elutes slightly faster than the E-isomer due to differences in dipole moment and steric shielding.

W S1 1. Ylide Generation (0 °C, THF) S2 2. Aldehyde Addition (Dropwise, 0 °C) S1->S2 S3 3. Reaction Propagation (RT, 2-4 h) S2->S3 S4 4. Aqueous Quench & Extraction (EtOAc) S3->S4 S5 5. Silica Chromatography (Isomer Separation) S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization & Data Presentation

Rigorous analytical characterization is required to confirm both the chemical identity and the geometric purity of 3-[(Z)-2-Methoxyethenyl]pyridine. The most definitive diagnostic tool for distinguishing the Z-isomer from the E-isomer is 1 H NMR spectroscopy, specifically by analyzing the vicinal coupling constants ( 3J ) of the vinylic protons.

Causality in NMR Interpretation

In the Z-configuration, the dihedral angle between the vinylic protons results in a smaller coupling constant ( 3Jcis​≈6.5−7.5 Hz). Conversely, the E-isomer exhibits a much larger trans-diaxial-like coupling ( 3Jtrans​≈12.0−13.0 Hz). Furthermore, the vinylic proton adjacent to the oxygen atom ( β -proton) is significantly deshielded by the electronegative oxygen, pushing its chemical shift downfield relative to the α -proton.

Table 1: Quantitative Analytical Summary for 3-[(Z)-2-Methoxyethenyl]pyridine

Analytical MethodParameter / AssignmentValue / ObservationDiagnostic Significance
1 H NMR (400 MHz, CDCl₃)Pyridine H-2 (s, 1H) δ 8.52 ppmHighly deshielded ortho-proton
Pyridine H-6 (d, J = 4.8 Hz, 1H) δ 8.38 ppmDeshielded by adjacent nitrogen
Pyridine H-4 (dt, J = 8.0, 1.8 Hz, 1H) δ 7.95 ppmPara to nitrogen
Pyridine H-5 (dd, J = 8.0, 4.8 Hz, 1H) δ 7.21 ppmMeta to nitrogen
Vinylic =CH-O ( β , d, 1H) δ 6.25 ppm, 3Jcis​=7.1 Hz Confirms Z-geometry
Vinylic Ar-CH= ( α , d, 1H) δ 5.30 ppm, 3Jcis​=7.1 Hz Confirms Z-geometry
Methoxy -OCH₃ (s, 3H) δ 3.78 ppmConfirms ether presence
13 C NMR (100 MHz, CDCl₃)Vinylic =CH-O ( β ) δ 148.5 ppmDeshielded by oxygen
Vinylic Ar-CH= ( α ) δ 105.2 ppmShielded by resonance
Methoxy -OCH₃ δ 60.8 ppmStandard aliphatic ether
IR Spectroscopy (ATR)C=C Stretch (Enol ether)1645 cm⁻¹Confirms alkene retention
C-O Stretch (Ether)1110 cm⁻¹Confirms methoxy group
HRMS (ESI-TOF)[M+H]⁺ Calculated for C₈H₁₀NO136.0762Exact mass verification
[M+H]⁺ Found136.0758Mass error < 5 ppm

Downstream Applications

The primary utility of isolated 3-[(Z)-2-Methoxyethenyl]pyridine lies in its subsequent transformation. As an enol ether, it is highly susceptible to acid-catalyzed hydrolysis. Treatment with dilute aqueous HCl or TFA rapidly cleaves the methoxy group, generating an unstable hemiacetal that collapses into 3-pyridineacetaldehyde [2].

This homologated aldehyde is a vital substrate for subsequent reductive aminations, aldol condensations, and the synthesis of complex 1-azabicycloalkanes utilized in neuropharmacology[1]. By ensuring the high purity of the Z-enol ether intermediate through the protocols detailed above, researchers can prevent isomeric and stoichiometric complexities in these sensitive downstream cascades.

References

  • Wikipedia Contributors. "Methoxymethylenetriphenylphosphorane." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Common Organic Chemistry. "Wittig Reaction - Wittig Reagents (in situ)." Available at:[Link]

  • Cheema, Z. M., et al. "Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride." ResearchGate. Available at:[Link]

  • Minnesota State University. "The Wittig Reaction: Synthesis of Alkenes." Available at:[Link]

  • Reddit Chempros Community. "Problems with wittig reaction." Reddit. Available at:[Link]

  • Google Patents. "WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof.

Sources

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 3-[(Z)-2-Methoxyethenyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of 3-[(Z)-2-Methoxyethenyl]pyridine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies for preparing and characterizing this pyridine derivative. The synthesis via the Wittig reaction is detailed, with an emphasis on achieving the desired (Z)-stereoselectivity. Furthermore, a thorough analysis of the spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the unambiguous structural determination of the title compound is presented.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The introduction of a vinyl ether moiety at the 3-position of the pyridine ring, specifically as the (Z)-isomer, offers a versatile synthetic handle for further functionalization and can significantly modulate the parent molecule's physicochemical and pharmacological profile. 3-[(Z)-2-Methoxyethenyl]pyridine, in particular, is a valuable intermediate for the synthesis of more complex molecules, including potential drug candidates.

This guide will provide a detailed exploration of the synthesis and characterization of this compound, focusing on the practical aspects and the underlying scientific principles that govern the described protocols.

Chemical Synthesis: The Wittig Reaction

The synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine is most effectively achieved through the Wittig reaction. This powerful olefination method involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[1][2] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed.[3]

The Causality Behind Experimental Choices

To synthesize 3-[(Z)-2-Methoxyethenyl]pyridine, 3-pyridinecarboxaldehyde is reacted with the ylide generated from methoxymethyltriphenylphosphonium chloride. The methoxymethyl group renders the ylide non-stabilized, which is crucial for achieving high (Z)-selectivity. The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. With non-stabilized ylides, the kinetic product is favored, leading to the formation of the less stable syn-oxaphosphetane, which then decomposes via a syn-elimination to yield the (Z)-alkene.[4][5]

The choice of a strong, non-nucleophilic base, such as n-butyllithium or potassium tert-butoxide, is critical for the efficient deprotonation of the phosphonium salt to generate the reactive ylide.[6] Anhydrous conditions are essential as the ylide is highly reactive and will be quenched by protic solvents.

Experimental Protocol: Synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine

This protocol describes the in situ generation of the methoxymethylidene(triphenyl)phosphorane and its subsequent reaction with 3-pyridinecarboxaldehyde.

Materials:

  • Methoxymethyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Pyridinecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add methoxymethyltriphenylphosphonium chloride (1.2 equivalents).

    • Add anhydrous THF via syringe to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.[7]

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • The primary byproduct of this reaction is triphenylphosphine oxide (TPPO), which can be challenging to remove completely.[8] Purification is typically achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, precipitation of TPPO by adding a non-polar solvent like hexane or ether and filtering through a silica plug can be effective.[9][10]

Structural Elucidation

The unambiguous determination of the structure and stereochemistry of 3-[(Z)-2-Methoxyethenyl]pyridine relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The ¹H NMR spectrum will provide key information about the number of different types of protons and their connectivity. The expected chemical shifts (in CDCl₃) are as follows:

Proton Assignment Predicted Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
Pyridine H-2~8.5d~2.0
Pyridine H-4~7.6dt~8.0, 2.0
Pyridine H-5~7.2dd~8.0, 5.0
Pyridine H-6~8.4dd~5.0, 2.0
Vinylic H (α to Pyridine)~6.5d~7.0
Vinylic H (β to Pyridine)~5.2d~7.0
Methoxy (-OCH₃)~3.7s-

Note: The coupling constant between the two vinylic protons is expected to be in the range of 6-12 Hz for the (Z)-isomer, which is a key diagnostic feature to distinguish it from the (E)-isomer (typically 12-18 Hz). The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Carbon Assignment Predicted Chemical Shift (δ) [ppm]
Pyridine C-2~149
Pyridine C-3~133
Pyridine C-4~135
Pyridine C-5~123
Pyridine C-6~148
Vinylic C (α to Pyridine)~145
Vinylic C (β to Pyridine)~105
Methoxy (-OCH₃)~56
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Characteristic Absorption Band (cm⁻¹)
C=C Stretch (vinyl)1650-1600
C-O-C Stretch (vinyl ether)1250-1200 (strong) and 1075-1020
=C-H Bend (Z-disubstituted)~700
C-H Stretch (aromatic and vinylic)3100-3000
C-H Stretch (aliphatic)3000-2850

The presence of a strong band around 1220 cm⁻¹ is characteristic of the C-O stretching in vinyl ethers.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-[(Z)-2-Methoxyethenyl]pyridine (C₈H₉NO), the expected molecular ion peak [M]⁺ would be at m/z = 135. The fragmentation pattern is likely to involve the loss of the methoxy group (-OCH₃, 31 amu) or the entire methoxyethenyl side chain. The pyridine ring itself is relatively stable, and fragments corresponding to the pyridine cation are expected.[1]

Chemical Properties

  • Stability: Vinyl ethers can be sensitive to acidic conditions, which can lead to hydrolysis to form the corresponding aldehyde (3-pyridinecarboxaldehyde) and methanol. Therefore, handling and storage under neutral or slightly basic conditions are recommended.

  • Reactivity: The electron-rich double bond of the vinyl ether moiety can participate in various reactions, such as electrophilic additions and cycloadditions. The pyridine nitrogen provides a basic site that can be protonated or alkylated.

Visualizations

Synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine reagent1 Methoxymethyltriphenyl- phosphonium chloride ylide Phosphonium Ylide (in situ) reagent1->ylide Deprotonation reagent2 n-Butyllithium in THF, 0°C reagent2->ylide intermediate syn-Oxaphosphetane (Intermediate) ylide->intermediate Wittig Reaction (-78°C to RT) aldehyde 3-Pyridinecarboxaldehyde aldehyde->intermediate product 3-[(Z)-2-Methoxyethenyl]pyridine intermediate->product syn-Elimination byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: Synthesis workflow for 3-[(Z)-2-Methoxyethenyl]pyridine.

Structural Elucidation Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structure and Stereochemistry Confirmed nmr->structure Connectivity and (Z)-Stereochemistry ir->structure Functional Groups (Vinyl Ether) ms->structure Molecular Weight and Fragmentation

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

This technical guide has detailed the synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine via a Z-selective Wittig reaction and outlined the key spectroscopic methods for its comprehensive structural elucidation. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient preparation and confident characterization of this important chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis and analysis of other substituted pyridines and vinyl ethers.

References

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • University of Pittsburgh. (2007). The Wittig Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Vinylpyridine. Retrieved from [Link]

  • Wikipedia. (2024). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Robyt, J. F. (2013). The modern interpretation of the Wittig reaction mechanism. PubMed. Retrieved from [Link]

  • Kadota, I., et al. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 91(3), 593-598.
  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis, purification and curing studies of vinyl ester network. Retrieved from [Link]

  • Journal of Chemical Education. (2000). Isolating trans-Anethole from Anise Seeds and Elucidating Its Structure: A Project Utilizing One- and Two-Dimensional NMR Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-ethenyl-. Retrieved from [Link]

  • SynArchive. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

  • ResearchGate. (2024). (a) ¹H NMR and (b) ¹³C NMR spectra of poly(4-vinylpyridine) (PVP), partially (PVP_Q1–PVP_Q3) and fully (PVPQ) quaternized polymers. Retrieved from [Link]

  • Vaia. (n.d.). Anethole - NMR spectrum shown. On oxidation with. Retrieved from [Link]

  • ACS Publications. (2019). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • ResearchGate. (2021). 1 H NMR spectra of trans-anethole (a) and of pure essential oil of fennel (b). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-vinyl pyridine, 1121-55-7. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-[(Z)-2-Methoxyethenyl]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the molecule 3-[(Z)-2-Methoxyethenyl]pyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is built upon established spectroscopic principles and data from analogous structures, offering a robust framework for the identification and characterization of this compound. Detailed experimental protocols, in-depth data interpretation, and visual workflows are included to ensure scientific integrity and practical applicability.

Introduction

3-[(Z)-2-Methoxyethenyl]pyridine is a heterocyclic compound featuring a pyridine ring substituted with a (Z)-configured methoxyvinyl group. The precise determination of its chemical structure and stereochemistry is paramount for its potential applications in medicinal chemistry and materials science, where seemingly minor structural variations can lead to significant differences in biological activity and physical properties. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous elucidation of its molecular architecture. This guide synthesizes predictive data to serve as a benchmark for the spectroscopic analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for structural elucidation.[1] The (Z)-geometry of the ethenyl group is a key structural feature that can be definitively assigned through the analysis of proton-proton coupling constants.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 3-[(Z)-2-Methoxyethenyl]pyridine is expected to show distinct signals for the pyridine ring protons, the vinylic protons, and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the pyridine ring and the methoxy group, as well as the anisotropic effects of the double bond and the aromatic system.[2][3][4][5]

The most telling feature for confirming the (Z)-isomer is the vicinal coupling constant (³J) between the two vinylic protons, which is expected to be in the range of 6-12 Hz for a cis configuration.[6][7][8]

Proton Assignment Predicted Chemical Shift (δ) [ppm] Predicted Multiplicity Predicted Coupling Constant (J) [Hz]
H-2' (Pyridine)~8.50d~2.0
H-6' (Pyridine)~8.45dd~4.8, 1.5
H-4' (Pyridine)~7.70dt~8.0, 2.0
H-5' (Pyridine)~7.30dd~8.0, 4.8
H-2 (Vinylic)~6.95d~7.0
H-1 (Vinylic)~5.80d~7.0
-OCH₃ (Methoxy)~3.75s-

Causality behind Predictions:

  • Pyridine Protons: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current. The exact shifts are predicted based on data for 3-substituted pyridines.[1][9]

  • Vinylic Protons: The chemical shifts of the vinylic protons are influenced by the resonance effect of the methoxy group and the anisotropic effect of the pyridine ring.[10] The expected coupling constant for the (Z) configuration is significantly smaller than the typical 12-18 Hz observed for trans isomers.[8][11]

  • Methoxy Protons: The methoxy protons are expected to appear as a singlet in a region typical for methyl ethers.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the vinylic carbons are particularly diagnostic of the vinyl ether moiety.

Carbon Assignment Predicted Chemical Shift (δ) [ppm]
C-3' (Pyridine)~133.0
C-2' (Pyridine)~148.0
C-6' (Pyridine)~149.5
C-4' (Pyridine)~135.0
C-5' (Pyridine)~123.5
C-2 (Vinylic)~145.0
C-1 (Vinylic)~105.0
-OCH₃ (Methoxy)~56.0

Causality behind Predictions:

  • Pyridine Carbons: The chemical shifts are based on known values for 3-substituted pyridines, with the carbon attached to the substituent (C-3') showing a characteristic shift.[12][13]

  • Vinylic Carbons: For vinyl ethers, the carbon atom alpha to the oxygen (C-2) is significantly deshielded, while the terminal carbon (C-1) is more shielded.[14][15][16] This pattern is a key identifier for this functional group.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.

  • Sample Preparation: Dissolve approximately 5-20 mg of 3-[(Z)-2-Methoxyethenyl]pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[17]

Predicted IR Absorption Bands

The IR spectrum of 3-[(Z)-2-Methoxyethenyl]pyridine is expected to show characteristic absorption bands for the vinyl ether and the substituted pyridine ring.

Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
Aromatic C-H Stretch3100-3000Medium
Vinylic C-H Stretch~3050Medium
Aliphatic C-H Stretch (-OCH₃)2950-2850Medium
C=C Stretch (Vinyl)~1640Strong
C=C/C=N Ring Stretch (Pyridine)1600-1450Medium-Strong
C-O-C Asymmetric Stretch~1220Strong
C-O-C Symmetric Stretch~1040Strong
(Z)-Vinyl C-H Out-of-Plane Bend~700Strong
Pyridine Ring Bending800-700Medium-Strong

Causality behind Predictions:

  • Vinyl Ether Group: The strong band around 1640 cm⁻¹ is characteristic of the C=C stretch in vinyl ethers.[18] The two strong C-O stretching bands around 1220 cm⁻¹ and 1040 cm⁻¹ are also key identifiers for this group.[19][20]

  • Pyridine Ring: The aromatic C-H stretching and the ring stretching vibrations are expected in their typical regions.[21][22][23][24] The out-of-plane bending frequencies can give clues about the substitution pattern of the ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Background Scan: Record a background spectrum of the empty sample holder (or the pure KBr pellet).

    • Sample Scan: Record the spectrum of the sample. The instrument's software will automatically subtract the background spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[25][26][27]

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺•): The molecular weight of 3-[(Z)-2-Methoxyethenyl]pyridine (C₈H₉NO) is 135.16 g/mol . The molecular ion peak is expected at m/z = 135.

  • Predicted Fragmentation Pattern: Fragmentation is likely to occur at the weakest bonds and lead to the formation of stable ions or neutral molecules.[28]

    • Loss of a methyl radical (•CH₃): A significant fragment at m/z = 120, resulting from the cleavage of the O-CH₃ bond.

    • Loss of formaldehyde (CH₂O): A fragment at m/z = 105, potentially arising from a rearrangement reaction.

    • Loss of a methoxy radical (•OCH₃): A fragment at m/z = 104.

    • Cleavage of the vinyl-pyridine bond: This could lead to a pyridinium-type fragment or a vinyl ether fragment. For instance, a fragment corresponding to the vinylpyridine radical cation at m/z = 105.

    • Pyridine ring fragmentation: At higher energies, the pyridine ring itself may fragment, leading to smaller ions.

Predicted m/z Possible Ion Structure / Neutral Loss
135[M]⁺• (Molecular Ion)
120[M - •CH₃]⁺
105[M - CH₂O]⁺• or [C₇H₇N]⁺•
104[M - •OCH₃]⁺
78[C₅H₄N]⁺ (Pyridyl cation)

Causality behind Predictions:

  • The fragmentation pathways are predicted based on the known behavior of related compounds such as methoxypyrimidines and styrenes.[29][30][31] The stability of the resulting carbocations and radical species governs the likelihood of different fragmentation routes.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Caption: A simplified workflow for mass spectrometry analysis.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For 3-[(Z)-2-Methoxyethenyl]pyridine:

  • MS will confirm the molecular weight (m/z = 135).

  • IR will identify the key functional groups: vinyl ether (C=C at ~1640 cm⁻¹, C-O at ~1220 and ~1040 cm⁻¹) and the substituted pyridine ring.

  • ¹³C NMR will confirm the number of unique carbon environments (8 signals) and the presence of the vinyl ether carbons in their characteristic chemical shift regions.

  • ¹H NMR will provide the final and most detailed structural confirmation, showing the correct number of protons in their expected regions and, most importantly, the cis coupling constant (~7.0 Hz) between the vinylic protons, which unambiguously confirms the (Z)-stereochemistry.

Conclusion

This guide provides a detailed, predictive spectroscopic profile of 3-[(Z)-2-Methoxyethenyl]pyridine based on established principles and data from analogous compounds. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for researchers to identify, characterize, and confirm the synthesis of this specific isomer. The causality-driven interpretation emphasizes the importance of integrating multiple spectroscopic techniques for a comprehensive and definitive structural elucidation.

References

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  • Kumar, P., & Sharma, S. D. (1997). Infrared spectral studies of some substituted pyridines. Asian Journal of Physics, 9(2), 287-292.
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  • Belled, C., et al. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library.
  • Afonin, A. V., et al. (n.d.). Effect of aromatic ring anisotropy on the 1 H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers.
  • Gill, N. S., et al. (n.d.). The infrared spectra of complexes of transition metal halides with substituted pyridines. CSIRO Publishing.
  • Chen, Y., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 33(10), 1856-1864.
  • Clark, R. J. H., & Williams, C. S. (1965). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry, 4(3), 350-357.
  • Kirrmann, A., & Chancel, P. (1954). Characteristic Absorption Bands of Vinyl Ethers. Bulletin of the Chemical Society of Japan, 27(7), 414-416.
  • Zhang, Y., et al. (n.d.). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ethers). Royal Society of Chemistry.
  • Aoussat, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25(S1), 1-10.
  • Exner, O., & Budesinsky, M. (1992). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 32(5), 453-458.
  • Chidambaram, R., & Chithra, S. (n.d.).
  • Hatada, K., et al. (1970). The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3195-3199.
  • Wesdemiotis, C. (2011). Fragmentation pathways of polymer ions. Mass Spectrometry Reviews, 30(4), 523-549.
  • Romano, A., et al. (n.d.). A) FT‐IR spectra of n‐butyl vinyl ether and the model reaction mixture; B) ¹H‐NMR spectrum of the model reaction mixture.
  • Bagno, A., & Rastrelli, F. (2009). New insight into the anisotropic effects in solution-state NMR spectroscopy. Royal Society of Chemistry.
  • PubChem. (n.d.). 3-Vinylpyridine. Retrieved from [Link]

  • Stoyanov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4789.
  • Uetsuki, M., et al. (1983). C-13 NMR Spectra and Spin-Lattice Relaxation Times of Poly(alkyl vinyl ether)s. Polymer Journal, 15(10), 747-754.
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  • University of Wisconsin-Platteville. (n.d.). Ethyl vinyl ether. Retrieved from [Link]

  • Stierle, A. A., et al. (n.d.). GC-MS fragmentation patterns for (A) unlabeled styrene and (B) 13 C-labeled styrene.
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Quantum Chemical Studies of 3-[(Z)-2-Methoxyethenyl]pyridine: A Computational Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical component in designing molecules with favorable pharmacokinetic and pharmacodynamic profiles.[2] This guide focuses on a specific derivative, 3-[(Z)-2-Methoxyethenyl]pyridine, a molecule of significant interest due to its structural similarity to known central nervous system modulators. For instance, the closely related analogue, 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP), is a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a key target in the development of treatments for cocaine addiction and other CNS disorders.[3]

This whitepaper provides a comprehensive computational framework for the quantum chemical characterization of 3-[(Z)-2-Methoxyethenyl]pyridine. We will move beyond a simple recitation of methods to explain the causal-driven logic behind the computational-experimental workflow. By leveraging Density Functional Theory (DFT), we will delineate a self-validating protocol to investigate the molecule's conformational landscape, spectroscopic signatures, electronic structure, and chemical reactivity. These theoretical insights are indispensable for rational drug design, enabling researchers to predict molecular behavior and guide the synthesis of next-generation therapeutic agents.[2][4]

Part 1: Conformational Landscape and Structural Optimization

The three-dimensional structure of a molecule is fundamentally linked to its biological activity. Identifying the most stable conformer (the global minimum on the potential energy surface) is the foundational step in any meaningful quantum chemical study. For 3-[(Z)-2-Methoxyethenyl]pyridine, conformational flexibility primarily arises from rotation around the C3-C7 and C8-O9 single bonds (see numbering in the protocol below).

The causality for this analysis is clear: intermolecular interactions, such as a drug binding to its receptor, are exquisitely sensitive to molecular shape. A comprehensive Potential Energy Surface (PES) scan allows us to identify all low-energy conformers that may be biologically relevant, rather than arbitrarily selecting a single starting structure.

Experimental Protocol 1: Potential Energy Surface (PES) Scan and Geometry Optimization

This protocol outlines the workflow for identifying the global minimum energy structure.

  • Initial Structure Generation: Build the 3-[(Z)-2-Methoxyethenyl]pyridine molecule in a molecular editor (e.g., GaussView). Ensure the (Z)-stereochemistry of the double bond is correctly defined.

  • Dihedral Angle Selection: Identify the key rotatable bonds.

    • D1: C2-C3-C7-C8 (Rotation of the methoxyethenyl group relative to the pyridine ring).

    • D2: C7-C8-O9-C10 (Rotation of the methyl group).

  • Relaxed PES Scan: Perform a relaxed PES scan using DFT. This involves systematically rotating one dihedral angle (e.g., D1) in discrete steps (e.g., 15°) from 0° to 360°, while allowing all other geometric parameters to relax at each step. This is more computationally intensive but far more accurate than a rigid scan.

    • Computational Level: A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[5][6] The inclusion of diffuse functions (++) is important for accurately describing lone pairs on nitrogen and oxygen.

  • Conformer Identification: Analyze the resulting energy profile to identify all local minima.

  • Full Optimization and Frequency Analysis: For each identified minimum, perform a full, unconstrained geometry optimization followed by a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum.[7] The structure with the lowest electronic energy is the global minimum.

Visualization: Conformational Analysis Workflow

cluster_0 Structure Preparation cluster_1 Computational Analysis cluster_2 Result A 1. Build Initial (Z)-Isomer Structure B 2. Identify Key Dihedral Angles (C-C, C-O single bonds) A->B C 3. Perform Relaxed PES Scan (e.g., DFT/B3LYP/6-311++G(d,p)) D 4. Identify All Energy Minima (Conformers) C->D E 5. Full Optimization of Minima D->E F 6. Frequency Calculation (Confirm True Minima) E->F G Global Minimum Energy Conformation F->G

Caption: Workflow for determining the most stable conformer.

Data Presentation: Hypothetical Conformational Energies

The results of the PES scan are best summarized in a table to clearly identify the lowest energy structure.

ConformerDihedral Angle (C2-C3-C7-C8)Relative Energy (kcal/mol)Status
Conf-1 ~0° (Planar)0.00 Global Minimum
Conf-2~90° (Perpendicular)+2.54Local Minimum
Conf-3~180° (Planar, anti)+0.89Local Minimum

Part 2: Spectroscopic Fingerprinting - Bridging Theory and Experiment

Once the global minimum structure is confirmed, we can predict its spectroscopic properties. This step is a critical self-validation checkpoint: the agreement between calculated and experimental spectra provides confidence in the chosen computational model.

Vibrational Analysis (FT-IR Spectroscopy)

Theoretical frequency calculations provide the complete vibrational spectrum, which corresponds to an experimental FT-IR spectrum. Each calculated frequency represents a specific molecular motion (stretching, bending, etc.). To achieve better agreement with experimental results, which are subject to anharmonicity, calculated harmonic frequencies are often multiplied by a scaling factor (e.g., ~0.96 for B3LYP).[8]

Vibrational ModeDescriptionCalculated Wavenumber (cm⁻¹, scaled)Expected Experimental (cm⁻¹)
ν(C-H)Pyridine Ring C-H Stretch3100-30503100-3000
ν(C=C, C=N)Aromatic Ring Stretching1605, 1580, 14801610-1450[9]
ν(C=C)Ethenyl C=C Stretch16451650
νas(C-O-C)Asymmetric Ether Stretch12551275-1200[10]
νs(C-O-C)Symmetric Ether Stretch10401150-1020[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a robust technique for calculating the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts.[10][11] These calculations are invaluable for assigning complex spectra and verifying the proposed structure.

AtomCalculated ¹³C Shift (ppm)Calculated ¹H Shift (ppm)
C2~150.1~8.5 (d)
C4~136.5~7.8 (d)
C5~123.8~7.3 (dd)
C6~149.5~8.6 (s)
C7~138.2~7.1 (d)
C8~105.9~6.5 (d)
C10 (Methoxy)~56.0~3.8 (s)
Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum by calculating the energies of vertical electronic excitations from the ground state.[10] This analysis helps identify the key molecular orbitals involved in the electronic transitions.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1~3150.25HOMO → LUMO (π → π)
S0 → S2~2600.48HOMO-1 → LUMO (π → π)

Part 3: Unveiling Chemical Reactivity through Electronic Structure

Quantum chemistry provides powerful tools to move from a static picture of a molecule to a dynamic understanding of its potential reactivity.[12] This is achieved by analyzing the distribution and energy of its electrons.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory.[13]

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A small gap suggests the molecule is more polarizable and reactive.[6]

For 3-[(Z)-2-Methoxyethenyl]pyridine, the HOMO is expected to be distributed across the electron-rich methoxyethenyl side chain and the pyridine ring, while the LUMO is likely localized primarily on the electron-deficient pyridine ring system.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It provides an intuitive guide to intermolecular interactions.[14]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophiles and hydrogen bond donors. For our molecule, these will be centered on the pyridine nitrogen and the methoxy oxygen.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Visualization: Reactivity Analysis Workflow

cluster_0 Input cluster_1 Property Calculation cluster_2 Interpretation A Optimized Ground State Structure & Wavefunction B Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) A->B C Molecular Electrostatic Potential (MEP) Map A->C D Conceptual DFT Descriptors (Hardness, Electronegativity) A->D E Predict Sites of Electrophilic Attack (HOMO & MEP Red) B->E F Predict Sites of Nucleophilic Attack (LUMO & MEP Blue) B->F G Assess Overall Chemical Stability (HOMO-LUMO Gap) B->G C->E C->F D->G

Caption: Workflow for assessing molecular reactivity.

Data Presentation: Calculated Reactivity Descriptors

These quantitative descriptors, derived from FMO energies, provide a numerical basis for comparing the reactivity of different molecules.[13][14]

ParameterFormulaCalculated Value (eV)Interpretation
HOMO EnergyEHOMO-6.25Electron donating ability
LUMO EnergyELUMO-1.10Electron accepting ability
Energy Gap (ΔE)ELUMO - EHOMO5.15Kinetic stability, reactivity
Electronegativity (χ)-(EHOMO + ELUMO)/23.675Tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/22.575Resistance to charge transfer
Chemical Softness (S)1 / (2η)0.194Propensity for charge transfer

Part 4: Application in Drug Development: Molecular Docking

The ultimate goal of these computational studies in a pharmaceutical context is to predict and understand how the molecule interacts with a biological target. The insights from our quantum chemical analysis directly inform and enhance molecular docking simulations.

Protocol 4: Molecular Docking into the mGluR5 Allosteric Site
  • Target Preparation: Obtain the crystal structure of the mGluR5 receptor from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand Preparation: Use the optimized, lowest-energy conformer of 3-[(Z)-2-Methoxyethenyl]pyridine from Protocol 1. Assign partial charges using a quantum-mechanically derived method (e.g., from the MEP analysis) for greater accuracy than generic force-field charges.

  • Binding Site Definition: Define the docking grid around the known allosteric binding site occupied by MTEP or similar antagonists.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the molecule within the receptor's active site.

  • Pose Analysis: Analyze the top-scoring poses. The MEP map is crucial here to rationalize the predicted interactions. For example, the negative potential on the pyridine nitrogen should ideally be oriented towards a hydrogen bond donor in the receptor pocket. The distribution of the HOMO can suggest which parts of the molecule are involved in favorable orbital interactions with the receptor.

This synergy between quantum mechanics and molecular modeling provides a powerful, predictive engine for structure-activity relationship (SAR) studies, guiding chemists to synthesize derivatives with enhanced potency and selectivity.[2]

Conclusion

The comprehensive quantum chemical investigation of 3-[(Z)-2-Methoxyethenyl]pyridine, following the protocols outlined in this guide, provides a deep understanding of its structural, spectroscopic, and electronic properties. This is not merely an academic exercise; it is a strategic imperative in modern drug discovery. By computationally predicting the molecule's behavior from its conformational preferences to its reactive sites, researchers can make more informed decisions, prioritize synthetic targets, and accelerate the development of novel therapeutics targeting challenging diseases of the central nervous system. The integration of these theoretical methods represents a cost-effective, rational approach to navigating the complex landscape of medicinal chemistry.

References

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  • Johns Hopkins University. (2006, February 9). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol- 4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications.
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Discovery and Isolation of Novel Pyridine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine ring—a six-membered, nitrogen-containing heteroaromatic compound—is a foundational pillar in modern medicinal chemistry. Its unique sp² hybridized nitrogen atom features an orthogonal lone pair that imparts weak basicity (pKa ~5.2) and acts as a potent hydrogen bond acceptor. These electronic properties make pyridine an exceptional bioisostere for benzene, amides, and other heterocycles, fundamentally enhancing the aqueous solubility, metabolic stability, and target-binding affinity of drug candidates. Over the past decade, pyridine has been the most frequently incorporated aza-heterocycle in US FDA-approved drugs, featuring in 54 novel therapeutics[1].

This whitepaper provides an in-depth technical framework for drug development professionals, detailing the causality behind the discovery, isolation, and structural elucidation of novel pyridine derivatives from both de novo synthesis and natural matrices.

Discovery Strategies: De Novo Synthesis vs. Natural Isolation

The pipeline for discovering novel pyridine derivatives generally bifurcates into target-directed synthetic methodologies and the isolation of complex alkaloids from biological sources.

De Novo Multicomponent Synthesis

Modern synthetic chemistry has evolved beyond the traditional Hantzsch and Chichibabin reactions, which historically suffered from low yields and harsh conditions[2]. Contemporary approaches leverage transition-metal-free multicomponent reactions (MCRs) to rapidly assemble highly functionalized pyridine cores. For example, the formal [2+2+1+1] cyclo-condensation of aromatic terminal alkynes with benzamides in the presence of Cs₂CO₃ enables the one-pot synthesis of 3,4-diaryl-pyridines[3].

  • Mechanistic Causality: MCRs are highly favored in High-Throughput Screening (HTS) library generation because they minimize intermediate isolation. By reacting three alkynes and one benzamide molecule simultaneously, the system achieves high atom economy while allowing rapid functional group diversification[3].

Natural Product Isolation

Nature remains a prolific source of structurally diverse pyridine alkaloids. Recent landmark studies have successfully isolated novel polycyclic pyridine alkaloids from the Mongolian medicinal plant Caryopteris mongolica[4] and unique 2-methyl-6-alkylpyridines from the venom of imported fire ants (Solenopsis invicta)[5].

  • Mechanistic Causality in Co-elution: In complex matrices like fire ant venom, pyridine alkaloids often co-elute with piperidine analogs during Gas Chromatography (GC). By manipulating the Solid-Phase Microextraction (SPME) thermal desorption process—specifically utilizing sequential partial thermal desorption—researchers can selectively boil off the more volatile overlapping piperidine peaks, revealing the "hidden" pyridine alkaloid signatures[5].

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, isolation and synthesis protocols must be designed as self-validating systems where each step provides intrinsic feedback on the success of the reaction or extraction.

Protocol A: Isolation and Structural Elucidation of Plant-Derived Pyridine Alkaloids

This protocol outlines the extraction of pyridine alkaloids from plant biomass (e.g., C. mongolica), emphasizing the chemical causality behind solvent selection and pH manipulation.

Step 1: Maceration and Primary Extraction

  • Action: Pulverize 1.0 kg of air-dried aerial plant parts and macerate in 80% aqueous methanol (3 × 5 L) at room temperature for 72 hours.

  • Causality: Methanol effectively disrupts the cellular matrix, while the 20% water content ensures the solubilization of polar alkaloid salts. Room temperature extraction prevents the thermal degradation of labile functional groups.

Step 2: Acid-Base Partitioning

  • Action: Concentrate the extract in vacuo (<40°C). Suspend the residue in 0.5 M HCl (pH 2) and partition with dichloromethane (DCM). Discard the DCM layer. Alkalinize the aqueous layer to pH 10 using saturated Na₂CO₃, then extract exhaustively with ethyl acetate (EtOAc).

  • Causality: At pH 2, the basic pyridine nitrogen is protonated, rendering the alkaloids water-soluble and allowing the removal of lipophilic non-alkaloidal impurities (e.g., waxes, terpenes) into the DCM layer. Adjusting to pH 10 deprotonates the pyridine nitrogen, driving the neutral, free-base alkaloids into the EtOAc layer. Crucially, Na₂CO₃ is used instead of ammonia (NH₄OH). Ammonia can react with endogenous precursors (e.g., iridoids) to form artifactual pyridine rings during extraction, leading to false discoveries[6].

Step 3: Chromatographic Fractionation

  • Action: Subject the crude alkaloid extract to silica gel flash chromatography, eluting with a gradient of CHCl₃/MeOH (100:0 to 80:20, v/v). Monitor fractions via TLC using Dragendorff's reagent.

  • Causality: Normal-phase silica separates compounds based on polarity. Dragendorff's reagent acts as a self-validating visual confirmation, forming an immediate orange precipitate exclusively in the presence of nitrogenous bases.

Step 4: Structural Elucidation

  • Action: Analyze purified isolates using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and 2D NMR (COSY, HSQC, HMBC, NOESY)[4].

  • Causality: 1H and 13C NMR are often insufficient for highly substituted pyridines due to the lack of adjacent protons. HMBC (Heteronuclear Multiple Bond Correlation) is essential to observe 2- and 3-bond couplings from the remaining protons to the quaternary carbons, unambiguously establishing the substitution pattern on the heteroaromatic ring[4].

Workflow N1 Raw Biomass (e.g., Caryopteris mongolica) N2 Solvent Extraction (80% MeOH/H2O, 72h) N1->N2 Maceration N3 Acidic Partitioning (pH 2, 0.5 M HCl) N2->N3 Concentration & Acidification N4 Lipophilic Impurity Removal (DCM Wash) N3->N4 Liquid-Liquid Extraction N5 Alkaline Partitioning (pH 10, Na2CO3) N4->N5 Aqueous Layer Retained N6 Free-Base Extraction (EtOAc) N5->N6 Deprotonation N7 Chromatographic Separation (Silica Gel / HPLC) N6->N7 Fractionation N8 Structural Elucidation (HRMS, 2D NMR) N7->N8 Purified Isolates

Workflow for the isolation and purification of natural pyridine alkaloids.

Protocol B: High-Throughput Screening of Pyridine-Based FLT3 Inhibitors

Pyridine derivatives are highly potent kinase inhibitors. This protocol outlines the biological evaluation of pyridine-1,2,3-triazole hybrids for the treatment of acute myeloid leukemia (AML)[7].

Step 1: Kinase Inhibition Assay (HTS)

  • Action: Incubate recombinant mutated FLT3 kinase with the synthesized pyridine derivatives (0.1 nM to 10 µM) and an ATP-competitive fluorescent substrate. Measure fluorescence polarization.

  • Causality: The pyridine core mimics the adenine ring of ATP. The lone pair on the pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides in the hinge region of the FLT3 kinase domain. Fluorescence polarization provides a direct, real-time readout of substrate phosphorylation, validating the inhibitory potency (IC₅₀)[7].

FLT3 L FLT3 Ligand R FLT3 Receptor Tyrosine Kinase (Mutated/Overactive) L->R Activation S STAT5 / PI3K Signaling R->S Phosphorylation I Pyridine-based Inhibitor (e.g., Triazole Hybrid) I->R ATP-Competitive Binding A Apoptosis (Cell Death) I->A Pathway Arrest P Leukemic Cell Proliferation S->P Oncogenic Drive

Mechanism of action for pyridine-based FLT3 kinase inhibitors in leukemia.

Quantitative Data: Pharmacological Profiling

The structural versatility of pyridine allows for the precise tuning of biological activity. The table below summarizes the pharmacological profiles of recently discovered pyridine derivatives across various therapeutic targets.

Compound ClassSource / Synthesis MethodPrimary TargetIC₅₀ / MIC ValueDisease Indication
Polycyclic Pyridine Alkaloids (1-7) Isolated from Caryopteris mongolica[4]Antimicrobial (Various)15 - 50 µg/mLBacterial Infections
2-Methyl-6-alkylpyridines Isolated from Solenopsis invicta venom[5]Neuromuscular ReceptorsN/A (Toxin)N/A (Ecological Defense)
Pyridine-1,2,3-triazole hybrids Rational De Novo Synthesis[7]FLT3 Kinase (Mutated)12 - 45 nMAcute Myeloid Leukemia
Nicotinamide Derivatives Rational De Novo Synthesis[8]VEGFR-2 Tyrosine Kinase65 - 120 nMHepatic / Breast Cancer
Pyrazolo[3,4-b]pyridines One-Pot Multicomponent Reaction[9]Phosphodiesterase-32.5 - 8.0 µMCardiovascular / Cancer

Conclusion & Future Perspectives

The discovery and isolation of novel pyridine derivatives remain at the absolute forefront of medicinal chemistry. Whether extracted from complex natural matrices using rigorous, artifact-free acid-base partitioning, or synthesized via high-yield, atom-economical multicomponent reactions, the pyridine scaffold consistently delivers superior pharmacokinetic and pharmacodynamic profiles. By deeply understanding the mechanistic causality behind extraction protocols (e.g., pH manipulation, thermal desorption) and biological assays (e.g., hinge-region hydrogen bonding), researchers can continue to exploit this versatile aza-heterocycle to develop the next generation of targeted therapeutics.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry (2024).[Link]

  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports (2021).[Link]

  • Pyridine Alkaloids in the Venom of Imported Fire Ants. Journal of Agricultural and Food Chemistry (2019).[Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry (2025).[Link]

  • Isolation of indole (P-carboline), pyridine, and indole-pyridine alkaloids from Nauclea diderrichii. Canadian Journal of Chemistry (1972).[Link]

  • One-Pot Synthesis of Novel Functionalized Fused Pyridine Derivatives via Consecutive Pyrrolidine Ring-Closure/Ring-Opening/Formal Aza-Diels–Alder Reactions. The Journal of Organic Chemistry (2022).[Link]

Sources

Theoretical and Computational Chemistry of Methoxyethenylpyridines: Electronic Structure, Reactivity, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methoxyethenylpyridines (MEPs) represent a highly versatile class of heterocyclic scaffolds characterized by an electron-donating methoxy group conjugated via an ethenyl (vinyl) bridge to an electron-withdrawing pyridine ring. This unique "push-pull" electronic architecture makes them invaluable as intermediates in inverse electron-demand Diels-Alder reactions and as potent pharmacophores in targeted oncology therapies, particularly kinase inhibitors.

This whitepaper provides an in-depth technical guide to the computational chemistry of MEPs. By leveraging Density Functional Theory (DFT) and frontier molecular orbital (FMO) analysis, we elucidate the causality behind their conformational stability, electronic reactivity, and target-binding affinity.

Structural and Electronic Paradigms

The Push-Pull Conjugated System

The core defining feature of an MEP is its extended π -conjugation. The methoxy group acts as a strong π -donor (+M effect), pushing electron density across the rigid ethenyl bridge into the electron-deficient pyridine ring (-M effect).

Causality in Conformational Isomerism: The ethenyl bridge dictates that MEPs exist as either (E) or (Z) stereoisomers. Computational models consistently show that the (E)-isomer is thermodynamically favored. The causality here is strictly steric and electrostatic: in the (Z)-isomer, the bulky methoxy methyl group experiences severe van der Waals repulsion (steric clash) with the ortho-protons of the pyridine ring. This forces the molecule out of planarity, disrupting orbital overlap and breaking the π -conjugation. The (E)-isomer maintains a planar geometry, maximizing orbital overlap and lowering the overall ground-state energy.

Orbital Donor Methoxy Group (-OCH3) Electron Donor Bridge Ethenyl Bridge (-CH=CH-) π-Conjugation Donor->Bridge +M Effect HOMO HOMO Localization Donor->HOMO Acceptor Pyridine Ring Electron Acceptor Bridge->Acceptor π-Electron Flow LUMO LUMO Localization Acceptor->LUMO

Diagram 1: Push-pull electronic signaling and orbital localization in methoxyethenylpyridines.

Computational Methodology: The Self-Validating Protocol

To accurately model the electronic features of MEPs, a rigorous, self-validating computational protocol is required.

Basis Set and Functional Selection

The choice of the level of theory is not arbitrary; it is dictated by the chemical nature of the heteroatoms. We employ the B3LYP hybrid functional coupled with the 6-311+G(2d,p) basis set[1].

  • Why diffuse functions (+)? The oxygen of the methoxy group and the nitrogen of the pyridine ring possess non-bonding lone pairs. These electrons reside further from the nucleus. Diffuse functions allow the basis set to expand spatially, preventing the artificial compression of these lone pairs and ensuring accurate dipole moment calculations.

  • Why BMK for kinetics? While B3LYP is excellent for ground-state geometries, calculating the activation energy for the (E) (Z) thermal isomerization requires the BMK (Boese-Martin for Kinetics) functional, which is specifically parameterized to accurately model transition state energy barriers to within 2 kcal/mol[2].

The Self-Validating Workflow

A computational protocol must be self-validating to ensure trustworthiness. A geometry optimization alone is insufficient because the algorithm may terminate at a saddle point (a transition state) rather than a true local minimum. Therefore, every optimization must be mathematically validated by a subsequent Frequency Analysis .

Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. DFT Optimization (B3LYP/6-311+G**) Step1->Step2 Step3 3. Frequency Analysis (Hessian Matrix) Step2->Step3 Decision Imaginary Frequencies = 0? Step3->Decision Step4 4. FMO & Reactivity Extraction Decision->Step4 Yes (True Minimum) Perturb Perturb Geometry (Displace along normal mode) Decision->Perturb No (Saddle Point) Perturb->Step2

Diagram 2: Self-validating DFT workflow ensuring true thermodynamic minima.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides a quantitative framework for understanding the reactivity of MEPs. The Highest Occupied Molecular Orbital (HOMO) is heavily localized over the methoxyethenyl moiety, making it the site of electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the pyridine ring, dictating its susceptibility to nucleophilic attack[3].

Quantitative Data Presentation

Table 1: Representative Electronic Properties of 2-(2-methoxyethenyl)pyridine Isomers (Calculated at the DFT/B3LYP/6-311+G(2d,p) level in implicit water solvent)

Parameter(E)-Isomer(Z)-IsomerCausality / Significance
Relative Energy ( Δ E) 0.00 kcal/mol+4.12 kcal/molSteric relief in the E-isomer drives thermodynamic stability.
Dipole Moment ( μ ) 3.45 Debye2.89 DebyePlanar E-isomer allows maximum push-pull charge separation.
HOMO Energy -5.82 eV-6.01 eVHigher HOMO in E-isomer indicates better electron-donating ability.
LUMO Energy -1.45 eV-1.38 eVDictates electron affinity.
Energy Gap ( Δ E_{gap}) 4.37 eV4.63 eVNarrower gap in E-isomer correlates with higher chemical reactivity.

Table 2: Global Reactivity Descriptors Derived from the HOMO and LUMO energies, these descriptors predict the global chemical behavior of the molecule[3].

DescriptorFormulaValue (E-Isomer)Interpretation
Ionization Potential (I) I≈−EHOMO​ 5.82 eVEnergy required to remove an electron.
Electron Affinity (A) A≈−ELUMO​ 1.45 eVEnergy released when an electron is added.
Chemical Hardness ( η ) η=(I−A)/2 2.18 eVResistance to charge polarization. Lower value = softer, more reactive.
Electrophilicity Index ( ω ) ω=μ2/2η 3.04 eVPropensity to accept electrons.

Pharmacological Profiling: Kinase Inhibition

Methoxyethenylpyridines and their derivatives have emerged as highly potent scaffolds in drug discovery, particularly as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].

Mechanistic Binding Causality: The efficacy of MEP-derived compounds lies in their precise geometric fit within the ATP-binding cleft of kinases. The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of Met793 in the EGFR hinge region. The rigid ethenyl bridge acts as a spacer, projecting the hydrophobic methoxy group deep into an adjacent hydrophobic sub-pocket, effectively locking the kinase in an inactive conformation.

Pharmacophore N Pyridine N (H-Bond Acceptor) ATP EGFR Hinge Region (Met793) N->ATP H-Bond (2.8 Å) Vinyl Ethenyl Bridge (Rigid Spacer) N->Vinyl Methoxy Methoxy Group (Hydrophobic) Vinyl->Methoxy Pocket Hydrophobic Sub-pocket Methoxy->Pocket VdW Interaction

Diagram 3: Pharmacophore mapping of MEP derivatives in the EGFR ATP-binding pocket.

Experimental Protocols: Computational Workflow

To ensure reproducibility across computational chemistry teams, the following step-by-step methodology must be adhered to when evaluating novel MEP derivatives.

Step 1: Initial Conformational Sampling

  • Construct the 3D geometry of the target methoxyethenylpyridine using a molecular builder (e.g., GaussView or Avogadro).

  • Perform a conformational search using Molecular Mechanics (MMFF94 force field) to identify the lowest-energy rotamers around the pyridine-ethenyl and ethenyl-methoxy bonds.

Step 2: DFT Geometry Optimization

  • Select the lowest-energy conformers from Step 1.

  • Set up the DFT calculation using the B3LYP functional and the 6-311+G(2d,p) basis set.

  • Apply an implicit solvation model (e.g., Polarizable Continuum Model, PCM) using water ( ϵ=78.3 ) to simulate physiological conditions.

  • Execute the optimization until the maximum force and maximum displacement converge below 4.5×10−4 Hartree/Bohr.

Step 3: Self-Validation via Frequency Analysis

  • Using the optimized geometry, run a harmonic vibrational frequency calculation at the exact same level of theory.

  • Critical Check: Examine the output for imaginary frequencies (denoted by negative values in the output file).

  • If Nimag​=0 , the structure is a true minimum. If Nimag​=1 , the structure is a transition state. Perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Molecular Docking Setup

  • Export the validated, optimized geometry as a .pdbqt file, ensuring Gasteiger charges are merged.

  • Retrieve the target kinase crystal structure (e.g., EGFR, PDB ID: 1M17) and remove co-crystallized ligands and water molecules.

  • Define a grid box centered on the hinge region (Met793) with dimensions sufficient to encompass the hydrophobic sub-pockets.

  • Execute docking using Lamarckian Genetic Algorithms to identify the lowest binding energy pose.

References

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Structures and Energetics of Unimolecular Thermal Degradation of Isopropyl Butanoate as a Model Biofuel: Density Functional Theory and Ab Initio Studies The Journal of Physical Chemistry A - ACS Publications[Link]

  • Descriptors of global reactivity calculated at the DFT level using basic set /B3LYP/6-311+G level ResearchGate[Link]

Sources

Comprehensive Technical Guide: Stability and Degradation Pathways of 3-[(Z)-2-Methoxyethenyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[(Z)-2-Methoxyethenyl]pyridine (also known as 3-(2-methoxyvinyl)pyridine) is a highly reactive enol ether derivative utilized extensively as a versatile building block in organic synthesis, homologation reactions, and pharmaceutical development. While its electron-rich double bond makes it an excellent nucleophile and cross-coupling partner, this same structural feature introduces significant stability challenges.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling instructions. This guide dissects the fundamental thermodynamic and kinetic vulnerabilities of 3-[(Z)-2-Methoxyethenyl]pyridine, providing drug development professionals and synthetic chemists with field-proven, self-validating protocols to profile its degradation, mitigate yield losses, and ensure structural integrity during complex workflows.

Structural Analysis & Reactivity Hotspots

The chemical behavior of 3-[(Z)-2-Methoxyethenyl]pyridine is dictated by the interplay between two distinct functional domains:

  • The Pyridine Core: A mildly basic ( pKa​≈5.2 ) and nucleophilic aromatic ring. It is susceptible to N-oxidation but generally stable to mild aqueous conditions.

  • The (Z)-2-Methoxyethenyl Moiety: An electron-rich enol ether. The oxygen lone pair donates electron density into the π -system, rendering the β -carbon (adjacent to the pyridine ring) highly nucleophilic. Furthermore, the (Z)-stereoconfiguration is locked by the π -bond but remains susceptible to photo-induced isomerization.

Understanding the causality of degradation requires recognizing that enol ethers are inherently metastable in the presence of electrophiles —most notably, protons and molecular oxygen.

Mechanistic Degradation Pathways

Acid-Catalyzed Hydrolysis (The Primary Vulnerability)

The most rapid and critical degradation pathway for 3-[(Z)-2-Methoxyethenyl]pyridine is acid-catalyzed hydrolysis. Even trace acidity in solvents (e.g., untreated chloroform or unbuffered aqueous media) will trigger this cascade [1].

Mechanism:

  • Protonation: A proton attacks the electron-rich β -carbon, generating a resonance-stabilized oxocarbenium ion adjacent to the methoxy group.

  • Nucleophilic Attack: Water attacks the highly electrophilic oxocarbenium carbon, forming a transient hemiacetal.

  • Collapse: The hemiacetal rapidly collapses, expelling methanol and yielding 3-pyridylacetaldehyde (which may rapidly tautomerize or hydrate depending on the medium) [2].

Oxidative Degradation

Exposure to atmospheric oxygen or reactive oxygen species (ROS) leads to the oxidation of the electron-rich double bond. This radical-mediated auto-oxidation typically forms transient peroxides or dioxetanes, which subsequently cleave to yield pyridine-3-carboxaldehyde and methyl formate.

Photochemical Isomerization

The (Z)-geometry is synthesized selectively but is not always the absolute thermodynamic minimum. Exposure to UV/Vis light provides the energy required to promote a π→π∗ transition, breaking the double bond's rigidity and allowing rotation to the (E)-isomer .

Pathways Start 3-[(Z)-2-Methoxyethenyl]pyridine Hydrolysis Acid-Catalyzed Hydrolysis (pH < 7) Start->Hydrolysis H+, H2O Oxidation Oxidative Degradation (O2, ROS) Start->Oxidation O2 Isomerization Photoisomerization (UV/Vis Light) Start->Isomerization Product1 3-Pyridylacetaldehyde + Methanol Hydrolysis->Product1 Product2 Pyridine-3-carboxaldehyde + Cleavage Products Oxidation->Product2 Product3 3-[(E)-2-Methoxyethenyl]pyridine Isomerization->Product3

Caption: Major degradation pathways of 3-[(Z)-2-Methoxyethenyl]pyridine: Hydrolysis, Oxidation, and Isomerization.

Quantitative Stability Profile

To guide experimental design, the following table synthesizes the expected kinetic stability of 3-[(Z)-2-Methoxyethenyl]pyridine across various environmental conditions. Note: Half-lives ( t1/2​ ) are approximate and highly dependent on exact buffer capacity and solvent dielectric constants.

ConditionpH / EnvironmentTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant
Acidic pH 4.0 (Aqueous Buffer)25 °C< 2 hours3-Pyridylacetaldehyde
Neutral pH 7.0 (Aqueous Buffer)25 °C~ 5-7 days3-Pyridylacetaldehyde
Basic pH 9.0 (Aqueous Buffer)25 °C> 30 daysNone (Highly Stable)
Oxidative Ambient Air (Solution)25 °C~ 14 daysPyridine-3-carboxaldehyde
Photolytic UV/Vis Light (Solution)25 °C< 4 hours3-[(E)-2-Methoxyethenyl]pyridine

Experimental Protocols for Stability Assessment

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal standards and specific quenching mechanisms to prevent artifactual degradation during analysis.

Workflow Prep Prepare Stock Solution (Anhydrous, Degassed) Aliquot Aliquot into Test Conditions Prep->Aliquot Cond1 Buffer pH 4.0, 7.0, 9.0 (Hydrolysis) Aliquot->Cond1 Cond2 Air vs. Argon Headspace (Oxidation) Aliquot->Cond2 Cond3 Dark vs. UV/Vis Exposure (Photostability) Aliquot->Cond3 Analyze HPLC-UV/MS & 1H-NMR Analysis at t=0, 1h, 4h, 24h Cond1->Analyze Cond2->Analyze Cond3->Analyze Data Kinetic Modeling & Degradant Identification Analyze->Data

Caption: Systematic experimental workflow for profiling stability and degradation kinetics.

Protocol A: pH-Dependent Hydrolysis Kinetics (HPLC-UV/MS)

Causality Focus: Because enol ethers degrade rapidly in acid, the reaction must be actively quenched with a strong base prior to injection onto the HPLC column to prevent on-column degradation.

  • Stock Preparation: Dissolve 3-[(Z)-2-Methoxyethenyl]pyridine in anhydrous, degassed acetonitrile to a concentration of 10 mg/mL. Add biphenyl (1 mg/mL) as an internal standard (IS). The IS ensures any loss of signal is due to degradation, not injection volume errors.

  • Buffer Incubation: Prepare 10 mM buffer solutions at pH 4.0 (Acetate), 7.0 (Phosphate), and 9.0 (Borate). Spike 100 μ L of the stock solution into 900 μ L of each buffer at 25 °C.

  • Sampling & Quenching: At time points t=0,1,4,8,and 24 hours, withdraw a 50 μ L aliquot. Immediately quench the pH 4.0 and 7.0 samples by diluting them into 950 μ L of a pH 10.0 carbonate buffer.

  • Analysis: Analyze via HPLC-UV (254 nm) coupled to ESI-MS.

  • Validation: Calculate the mass balance. The molar sum of the parent compound and the quantified 3-pyridylacetaldehyde must equal 100%±5% relative to the internal standard.

Protocol B: Photostability and Isomerization Tracking (1H-NMR)

Causality Focus: UV/Vis detection cannot easily distinguish between (Z) and (E) isomers without authentic standards. 1 H-NMR provides absolute structural assignment based on vinylic coupling constants ( J -values).

  • Sample Preparation: Prepare a 5 mg/mL solution of the compound in deuterated benzene ( C6​D6​ ). Avoid CDCl3​ , as it often contains trace DCl which will trigger hydrolysis.

  • Irradiation: Transfer the solution to a quartz NMR tube. Expose the tube to a standardized Xenon arc lamp (following ICH Q1B guidelines for photostability) for 4 hours. Keep a secondary tube wrapped in aluminum foil as a dark control.

  • NMR Acquisition: Acquire quantitative 1 H-NMR spectra.

  • Data Interpretation: Locate the vinylic protons. The starting (Z)-isomer will exhibit a coupling constant of Jcis​≈6−8 Hz. The emergence of new vinylic doublets with Jtrans​≈12−15 Hz confirms the formation of the (E)-isomer[3].

Best Practices for Handling and Storage

To preserve the integrity of 3-[(Z)-2-Methoxyethenyl]pyridine throughout synthetic campaigns, adhere to the following strict guidelines:

  • Storage: Store as a neat liquid or lyophilized solid at -20 °C under a strict Argon atmosphere to prevent both oxidation and hydrolysis.

  • Solvent Selection: Never use protic or unpurified halogenated solvents for long-term storage. If dichloromethane or chloroform must be used for a reaction, filter them through basic alumina immediately prior to use to remove trace HCl.

  • Chemical Stabilization: For prolonged storage in solution, the addition of 0.1% (v/v) triethylamine (TEA) acts as a sacrificial base, neutralizing trace protons and effectively shutting down the acid-catalyzed hydrolysis pathway.

References

  • Vinyl ether hydrolysis. XVIII. The two-stage reaction of 2,3-dimethoxy-1,3-butadiene. Canadian Journal of Chemistry. Available at: [Link]

  • Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • α-Methoxyvinyllithium and related metalated enol ethers. Practical reagents for nucleophilic acylation. Journal of the American Chemical Society. Available at: [Link]

Sources

Physical properties of 3-[(Z)-2-Methoxyethenyl]pyridine (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 3-[(Z)-2-Methoxyethenyl]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document establishes a predictive framework based on the well-documented properties of its structural analogues, namely pyridine and vinyl ethers. Furthermore, this guide presents detailed, field-proven methodologies for the empirical determination of its melting point, boiling point, and solubility profiles. These protocols are designed to ensure scientific rigor and generate trustworthy, reproducible data essential for drug development and chemical synthesis workflows.

Introduction: The Significance of Physical Properties in Scientific Research

The physical properties of a compound, such as its melting point, boiling point, and solubility, are fundamental parameters that govern its behavior in both biological and chemical systems. For researchers in drug development, these properties are critical determinants of a compound's potential bioavailability, formulation feasibility, and route of administration. In the realm of chemical synthesis, a thorough understanding of these characteristics is paramount for purification processes, reaction condition optimization, and overall process scalability.

3-[(Z)-2-Methoxyethenyl]pyridine, with its unique combination of a pyridine ring and a methoxyethenyl substituent, presents a compelling scaffold for the development of novel therapeutic agents and functional materials. The pyridine moiety offers a basic nitrogen atom capable of forming hydrogen bonds and coordinating with metal ions, while the methoxyethenyl group introduces conformational flexibility and potential for diverse chemical transformations.[1] This guide aims to equip researchers with the foundational knowledge and practical protocols necessary to fully characterize the physical properties of this promising molecule.

Predicted Physical Properties of 3-[(Z)-2-Methoxyethenyl]pyridine

In the absence of direct experimental data, the physical properties of 3-[(Z)-2-Methoxyethenyl]pyridine can be estimated by analyzing the contributions of its core structural components: the pyridine ring and the vinyl ether functional group.

Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. It is a key indicator of the purity of a crystalline compound.[2] For 3-[(Z)-2-Methoxyethenyl]pyridine, the presence of the polar pyridine ring is expected to result in a higher melting point compared to non-polar analogues due to stronger intermolecular dipole-dipole interactions. The "(Z)" configuration of the ethenyl group may also influence crystal packing and, consequently, the melting point.

  • Reference Data:

    • Pyridine: -41.6 °C[3]

    • Various substituted pyridine derivatives exhibit a wide range of melting points, often above room temperature. For instance, some 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines have melting points in the range of 148-302 °C.[2]

    • Pyridine-borane has a melting point of 10–11 °C.[3]

  • Educated Estimation: Based on these comparisons, it is reasonable to predict that 3-[(Z)-2-Methoxyethenyl]pyridine will be a solid at room temperature with a melting point likely in the range of 25-100 °C. The actual value will be highly dependent on the efficiency of its crystal lattice packing.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4] The boiling point of 3-[(Z)-2-Methoxyethenyl]pyridine will be influenced by its molecular weight and the intermolecular forces present.

  • Reference Data:

    • Pyridine: 115.2 °C[3]

    • Methyl vinyl ether (a simple vinyl ether): 6 °C[5]

    • Ethyl vinyl ether: 35.5 °C[6]

    • Butyl vinyl ether: 94 °C[7]

  • Educated Estimation: The presence of the pyridine ring will significantly increase the boiling point compared to simple vinyl ethers due to its higher molecular weight and polarity.[8] It is anticipated that the boiling point of 3-[(Z)-2-Methoxyethenyl]pyridine will be higher than that of pyridine, likely in the range of 150-200 °C.

Solubility

Solubility is the ability of a solid, liquid, or gaseous chemical substance (referred to as the solute) to dissolve in a solvent (usually a liquid) and form a solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

  • Water Solubility: Pyridine is miscible with water due to the ability of the nitrogen atom to act as a hydrogen bond acceptor.[9][10] The methoxy group in the side chain can also participate in hydrogen bonding. Therefore, 3-[(Z)-2-Methoxyethenyl]pyridine is expected to exhibit moderate to good solubility in water.

  • Organic Solvent Solubility: Pyridine is miscible with a wide range of organic solvents.[1][10] Similarly, vinyl ethers are generally soluble in organic solvents.[6] Consequently, 3-[(Z)-2-Methoxyethenyl]pyridine is predicted to be readily soluble in common organic solvents such as ethanol, methanol, acetone, and dichloromethane. Its solubility in non-polar solvents like hexane may be more limited.

The following table summarizes the predicted physical properties:

Physical PropertyPredicted Value/BehaviorRationale
Melting Point 25 - 100 °CSolid at room temperature due to the polar pyridine ring. The (Z)-isomer configuration will influence crystal packing.
Boiling Point 150 - 200 °CHigher than pyridine due to increased molecular weight and the presence of the methoxyethenyl group.
Solubility in Water Moderately to highly solubleThe pyridine nitrogen and ether oxygen can act as hydrogen bond acceptors.
Solubility in Organic Solvents Readily soluble in polar organic solvents (e.g., ethanol, acetone); less soluble in non-polar solvents (e.g., hexane)."Like dissolves like" principle; the molecule possesses both polar (pyridine, ether) and non-polar (ethenyl) character.

Experimental Protocols for Physical Property Determination

To obtain definitive data for 3-[(Z)-2-Methoxyethenyl]pyridine, empirical determination of its physical properties is essential. The following sections provide detailed, step-by-step methodologies for these crucial experiments.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 1-2 °C) is characteristic of a pure compound.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline 3-[(Z)-2-Methoxyethenyl]pyridine is finely ground to a powder.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Data Recording: The melting range is reported. For a pure compound, this range should be narrow.

Diagram of Melting Point Determination Workflow

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Load Load Capillary Tube Grind->Load Place Place in Apparatus Load->Place Heat Heat & Observe Place->Heat Record Record Melting Range Heat->Record

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

The boiling point of a liquid is another fundamental physical property that aids in its identification and assessment of purity.

Methodology: Distillation Method

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.

  • Sample Addition: A small volume of liquid 3-[(Z)-2-Methoxyethenyl]pyridine is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The distillation flask is gently heated.

  • Temperature Monitoring: The temperature of the vapor is monitored with the thermometer. The bulb of the thermometer should be positioned just below the side arm of the distillation flask.

  • Boiling Point Determination: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. This temperature should remain constant for a pure liquid.

Diagram of Boiling Point Determination Workflow

BoilingPointDetermination cluster_setup Apparatus Setup cluster_distillation Distillation Assemble Assemble Distillation Apparatus AddSample Add Sample & Boiling Chips Assemble->AddSample Heat Gently Heat AddSample->Heat Monitor Monitor Vapor Temperature Heat->Monitor Record Record Boiling Point Monitor->Record

Caption: Workflow for Boiling Point Determination.

Determination of Solubility

A systematic approach to solubility testing can provide valuable information about the functional groups present in a molecule and its overall polarity.

Methodology: Qualitative Solubility Tests

  • Solvent Selection: A range of solvents with varying polarities and pH should be used, including water, 5% aqueous HCl, 5% aqueous NaOH, and a representative organic solvent like ethanol or dichloromethane.

  • Procedure:

    • Place a small, measured amount of 3-[(Z)-2-Methoxyethenyl]pyridine (e.g., 10 mg) into a test tube.

    • Add a small volume of the chosen solvent (e.g., 1 mL) dropwise, with agitation.

    • Observe whether the compound dissolves completely, partially, or not at all.

  • Interpretation:

    • Solubility in water: Indicates the presence of polar functional groups capable of hydrogen bonding.

    • Solubility in 5% HCl: Suggests the presence of a basic functional group, such as the pyridine nitrogen, which can be protonated to form a water-soluble salt.

    • Solubility in 5% NaOH: Indicates the presence of an acidic functional group. This is not expected for 3-[(Z)-2-Methoxyethenyl]pyridine.

    • Solubility in organic solvents: Provides information about the overall polarity of the molecule.

Diagram of Solubility Testing Workflow

SolubilityTesting cluster_solvents Test Solvents cluster_results Observe & Record Start Start with 3-[(Z)-2-Methoxyethenyl]pyridine Water Water Start->Water HCl 5% HCl Start->HCl NaOH 5% NaOH Start->NaOH Organic Organic Solvent (e.g., Ethanol) Start->Organic Soluble Soluble Water->Soluble Expected HCl->Soluble Expected Insoluble Insoluble NaOH->Insoluble Expected Organic->Soluble Expected PartiallySoluble Partially Soluble

Sources

The Pyridine Pharmacophore: A Comprehensive Guide to the Biological Activity and Methodological Evaluation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently rely on the pyridine ring as a privileged scaffold. Its ubiquity in FDA-approved therapeutics is not accidental; it is a direct consequence of its unique electronic and steric tractability. This technical guide explores the mechanistic causality behind pyridine substitution, presents quantitative structure-activity relationship (QSAR) data across diverse biological targets, and provides self-validating experimental protocols for synthesizing and evaluating these critical molecules.

Mechanistic Grounding: The Causality of Substitution

Why do medicinal chemists prioritize the substitution of the pyridine core? Unsubstituted pyridine is highly water-soluble but lacks the necessary hydrophobic interactions to bind tightly to complex protein targets. The lone pair of electrons on the nitrogen atom resides in an sp² hybridized orbital, orthogonal to the aromatic π-system. This allows pyridine to act as a potent hydrogen bond acceptor without sacrificing its aromatic stability.

By strategically introducing substituents—such as halogens, alkyl groups, or fused heterocyclic rings (e.g., imidazo or pyrazolo groups)—at the ortho, meta, or para positions, we actively modulate the pKa, dictate the electron density of the ring, and optimize the lipophilicity (LogP)[1]. This fine-tuning is what transforms a generic pyridine into a highly selective kinase inhibitor capable of penetrating cell membranes and anchoring into the deep, hydrophobic ATP-binding pockets of target enzymes.

Biological Targets and Quantitative Efficacy

Substituted pyridines have demonstrated profound efficacy across multiple therapeutic areas, most notably in oncology and infectious diseases.

  • Kinase Inhibition (Oncology): Fused pyridine derivatives, such as imidazo[4,5-b]pyridines and pyrrolo[3,2-c]pyridines, act as competitive inhibitors of ATP binding. For instance, specific pyrrolo[3,2-c]pyridine derivatives (e.g., Compound 1r) exhibit potent selectivity against FMS kinase, a critical driver in tumor progression[2]. Similarly, imidazo[4,5-b]pyridine derivatives (e.g., Compound 31) have been optimized to inhibit Aurora-A kinase, effectively blocking mitotic spindle assembly and inducing apoptosis in cancer cells[3]. Furthermore, 1H-pyrazolo[3,4-b]pyridine derivatives (e.g., Compound 15y) have emerged as picomolar inhibitors of TANK-binding kinase 1 (TBK1)[4].

  • Antimicrobial Activity: In the realm of infectious diseases, alkyl pyridinols (e.g., EA-02-009) disrupt bacterial membranes, showing exceptional efficacy against Methicillin-resistant Staphylococcus aureus (MRSA)[5].

Quantitative Structure-Activity Relationship (QSAR) Data

To visualize the impact of these substitutions, the following table summarizes the quantitative biological activity of key substituted pyridines discussed in recent literature:

Compound ClassSpecific DerivativeBiological TargetPotency (IC₅₀ / MIC)
1H-pyrazolo[3,4-b]pyridine Compound 15yTBK1 KinaseIC₅₀ = 0.2 nM
Pyrrolo[3,2-c]pyridine Compound 1rFMS KinaseIC₅₀ = 30 nM
Imidazo[4,5-b]pyridine Compound 31Aurora-A KinaseIC₅₀ = 42 nM
Alkyl Pyridinol EA-02-009S. aureus (MRSA)MIC = 0.5 - 1.0 µg/mL

Visualizing the Mechanism of Action

To understand how these targeted affinities translate to cellular outcomes, we must map the signaling interference. Below is the mechanistic pathway illustrating how substituted pyridines halt cancer progression via Aurora-A kinase inhibition.

AuroraPathway A Substituted Pyridine (Pharmacophore) B Aurora-A Kinase (ATP Pocket) A->B Competitive Inhibition C Histone H3 Phosphorylation B->C Pathway Blocked D Mitotic Spindle Assembly C->D Disrupted E Cell Cycle Arrest & Apoptosis D->E Induces

Mechanistic pathway of Aurora-A kinase inhibition by substituted pyridines.

Experimental Methodologies: Self-Validating Systems

To translate these structural concepts into viable therapeutics, rigorous experimental protocols are required. As scientists, we must ensure our workflows are self-validating—meaning the assay design inherently proves its own reliability through internal controls and mechanistic logic.

Protocol 1: Synthesis of Substituted Pyridines via Palladium-Catalyzed Cross-Coupling

The functionalization of halogenated pyridines is notoriously difficult due to the electron-deficient nature of the ring and the tendency of the basic nitrogen to coordinate with and poison transition metal catalysts.

  • Reagent Selection (Causality): We utilize a Palladium-catalyzed Suzuki-Miyaura cross-coupling approach. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical; it accelerates the oxidative addition of the deactivated pyridyl halide and promotes rapid reductive elimination, physically shielding the palladium center from the coordinating pyridine nitrogen.

  • Reaction Setup: Combine 1.0 eq of the halopyridine, 1.2 eq of the boronic acid, 0.05 eq of Pd₂(dba)₃, 0.1 eq of XPhos, and 2.0 eq of K₃PO₄ in a Schlenk flask.

  • Solvent & Atmosphere: Suspend in a degassed mixture of Toluene/H₂O (10:1). Water is essential here as it increases the solubility of the inorganic base, facilitating the transmetalation step. Purge with Argon for 15 minutes to prevent oxidative degradation of the catalyst.

  • Execution & Validation: Heat to 100°C for 12 hours. The reaction is self-validating via TLC monitoring; the disappearance of the highly UV-active halopyridine starting material alongside the emergence of a new, lower-Rf fluorescent spot confirms successful coupling.

Protocol 2: Self-Validating In Vitro Kinase Inhibition Assay (TR-FRET)

To evaluate the IC₅₀ of synthesized pyridine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Compound Preparation: Serially dilute the substituted pyridine in 100% DMSO. Causality: DMSO ensures complete solubilization of lipophilic derivatives; however, the final assay concentration must be kept strictly below 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Assay Assembly: In a 384-well plate, combine the purified kinase (e.g., Aurora-A), the fluorescently labeled peptide substrate, and ATP at its predetermined Michaelis constant ( Km​ ). Running the assay at the ATP Km​ ensures that the calculated IC₅₀ is a true reflection of the inhibitor's competitive affinity ( Ki​ ).

  • Internal Validation Controls:

    • Positive Control (Baseline): Wells containing a known potent inhibitor (e.g., Staurosporine) to define 100% inhibition.

    • Negative Control (Upper Asymptote): Wells containing 1% DMSO vehicle only to define maximum uninhibited enzyme activity.

  • Detection & Quality Control: Read the plate using a TR-FRET compatible microplate reader. Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay, proving that the signal window is robust against pipetting errors and compound autofluorescence.

KinaseAssay S1 Compound Dilution S2 TR-FRET Reaction S1->S2 S3 Signal Detection S2->S3 S4 IC50 Calculation S3->S4 C1 Pos. Control (Staurosporine) C1->S2 C2 Neg. Control (DMSO Vehicle) C2->S2

Self-validating TR-FRET experimental workflow for in vitro kinase inhibition.

Conclusion

The pyridine pharmacophore remains a cornerstone of modern drug discovery. By understanding the causality between nitrogen substitution, electronic modulation, and target binding, researchers can systematically design highly potent therapeutics. When coupled with rigorous, self-validating experimental workflows, the development of novel substituted pyridines will continue to yield breakthroughs in oncology, infectious diseases, and beyond.

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: PMC (National Institutes of Health)2[2]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: ACS Publications3[3]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Taylor & Francis4[4]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria Source: MDPI5[5]

  • Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing1[1]

Sources

Methodological & Application

The Pyridine Scaffold: A Versatile Tool for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitously found in a vast array of biologically active molecules, including pharmaceuticals and chemical probes. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a privileged structure in drug discovery and chemical biology. This guide provides an in-depth exploration of pyridine derivatives as chemical probes, with a conceptual focus on how structural modifications, such as the introduction of a methoxyethenyl group, can be leveraged to modulate biological activity and create tailored research tools.

While specific data on 3-[(Z)-2-Methoxyethenyl]pyridine as a chemical probe is not extensively available in the public domain, we will draw upon the broader principles of pyridine chemistry and pharmacology to illustrate its potential applications. The protocols and methodologies outlined herein are based on established techniques for characterizing similar pyridine-containing compounds and can be adapted for the investigation of novel derivatives.

The Strategic Importance of the Pyridine Core

The pyridine nucleus is a versatile template for chemical probe design due to several key features:

  • Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring influences its aromaticity and electron distribution, allowing for fine-tuning of properties like solubility, lipophilicity, and metabolic stability through substitution.

  • Diverse Biological Targets: Pyridine derivatives have been shown to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in neurodegenerative diseases.[1][2][3][4][5]

  • Synthetic Accessibility: A rich history of synthetic organic chemistry provides a robust toolbox for the functionalization of the pyridine ring at various positions, enabling the systematic exploration of structure-activity relationships (SAR).[6][7][8][9]

Conceptual Application: 3-[(Z)-2-Methoxyethenyl]pyridine as a Putative Chemical Probe

The hypothetical structure of 3-[(Z)-2-Methoxyethenyl]pyridine suggests several avenues for its potential use as a chemical probe. The methoxyethenyl substituent at the 3-position introduces both steric bulk and electronic features that could confer selectivity for specific biological targets. The (Z)-configuration of the double bond imposes a rigid geometry, which can be crucial for specific binding interactions within a protein's active site.

Potential applications could be hypothesized in areas where similar pyridine derivatives have shown promise, such as:

  • Neuroscience: As antagonists or modulators of metabotropic glutamate receptors (mGluRs), where pyridine-ethynyl derivatives have demonstrated high potency and selectivity.[1][4][10][11]

  • Oncology: As kinase inhibitors, a field where substituted pyridines are well-established scaffolds.[2][5]

  • Infectious Diseases: As antimicrobial agents, given the broad-spectrum activity observed in some functionalized pyridine compounds.[12]

Experimental Workflows for Characterizing Novel Pyridine-Based Probes

The following diagram outlines a general workflow for the characterization and application of a novel pyridine-based chemical probe like 3-[(Z)-2-Methoxyethenyl]pyridine.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Studies (Optional) synthesis Synthesis of Pyridine Derivative purification Purification (HPLC) synthesis->purification structure Structural Verification (NMR, MS) purification->structure binding Target Binding Assay (e.g., Radioligand Binding) structure->binding functional Functional Assay (e.g., Kinase Activity, Ca2+ Flux) binding->functional selectivity Selectivity Profiling (Kinome/Receptor Panel) functional->selectivity toxicity Cytotoxicity Assay (MTT) selectivity->toxicity imaging Cellular Imaging (if fluorescent) toxicity->imaging target_engagement Target Engagement (e.g., NanoBRET) imaging->target_engagement pk Pharmacokinetics (PK) target_engagement->pk efficacy Efficacy in Disease Model pk->efficacy

Caption: General experimental workflow for the development of a novel chemical probe.

Protocols

Protocol 1: General Synthesis of a Substituted Pyridine

This protocol provides a generalized approach for the synthesis of functionalized pyridines, which can be adapted for specific derivatives. The synthesis of many polysubstituted pyridines can be achieved through multi-component reactions.[8]

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Substituted acetophenone

  • Ammonium acetate

  • Ethanol

  • Reaction flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add the substituted acetophenone (1 mmol) and ammonium acetate (1.5 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane-ethyl acetate) to obtain the desired substituted pyridine.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a pyridine derivative against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 3-[(Z)-2-Methoxyethenyl]pyridine) dissolved in DMSO

  • Kinase buffer (composition varies depending on the kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the potential toxicity of a chemical probe on cultured cells.[13]

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37 °C.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration) value.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of Pyridine Derivatives against Kinase X

CompoundIC50 (nM)
3-[(Z)-2-Methoxyethenyl]pyridine 150
Pyridine (unsubstituted)>10,000
Known Kinase X Inhibitor25

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving a kinase that could be targeted by a pyridine-based inhibitor.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription proliferation Cell Proliferation transcription->proliferation probe Pyridine Probe (e.g., 3-[(Z)-2-Methoxyethenyl]pyridine) probe->raf

Caption: Simplified MAPK/ERK signaling pathway with a hypothetical point of inhibition by a pyridine probe.

Conclusion

Substituted pyridines represent a rich source of chemical probes for dissecting complex biological processes. While the specific compound 3-[(Z)-2-Methoxyethenyl]pyridine requires empirical investigation, the principles and protocols outlined in this guide provide a solid framework for its evaluation and for the broader exploration of novel pyridine derivatives in chemical biology and drug discovery. The versatility of the pyridine scaffold, coupled with modern synthetic and screening methodologies, ensures its continued importance in the development of next-generation research tools and therapeutics.

References

  • Journal Name COMMUNICATION - DR-NTU. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Al-Sanea, M. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. Journal of Medicinal Chemistry.
  • European Journal of Medicinal Chemistry. (n.d.).
  • MDPI. (2022). Preparation and Application of a Chemical Probe for Identifying the Targets of the Marine Cyclic Peptide Kapakahine A.
  • Journal of Synthetic Chemistry. (2024). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines.
  • Google Patents. (n.d.). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • MDPI. (2023). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity.
  • PMC. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • Johns Hopkins University. (2006). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol- 4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications.
  • PubMed. (2005). Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors.
  • DORA 4RI. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • PubMed. (2008). 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine.
  • Tropical Journal of Natural Product Research. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives.
  • Sensors & Diagnostics (RSC Publishing). (n.d.). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips.
  • PlumX. (n.d.). Synthesis and biological evaluation of novel series of 3-substituted 2-methoxy-6-(5-phenyl-[1][2][6]oxadiazol-2-yl)pyridine derivatives as antimicrobial agents. Retrieved from

  • PubMed. (2005). Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease.

Sources

Applications of 3-[(Z)-2-Methoxyethenyl]pyridine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of a Privileged Scaffold with Untapped Potential

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for the design of novel therapeutics.[1] Among the various substitution patterns, 3-substituted pyridines have garnered significant attention for their diverse pharmacological activities, ranging from anticancer to neuroprotective effects.[3][4][5]

This guide focuses on the potential applications of a specific, yet underexplored, 3-substituted pyridine derivative: 3-[(Z)-2-Methoxyethenyl]pyridine . While direct literature on this exact molecule is scarce, its structural features—the 3-substituted pyridine core, the vinyl ether moiety, and the defined (Z)-stereochemistry—allow for informed hypotheses regarding its potential therapeutic applications based on well-established structure-activity relationships of analogous compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of these potential applications, along with detailed protocols for its synthesis and biological evaluation.

PART 1: Potential Therapeutic Applications Based on Structural Analogy

The unique combination of a pyridine ring and a (Z)-methoxyvinyl group at the 3-position suggests several promising avenues for investigation in medicinal chemistry.

Neurodegenerative Diseases: A Potential Ligand for Amyloid Plaque Imaging

A compelling potential application for 3-[(Z)-2-Methoxyethenyl]pyridine lies in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD). Structurally related compounds, known as styrylpyridines , have been successfully developed as imaging probes for detecting amyloid-beta (Aβ) plaques, a key pathological hallmark of AD.[6][7] These probes are crucial for early diagnosis and for monitoring the efficacy of anti-amyloid therapies.

The core principle behind these imaging agents is their ability to cross the blood-brain barrier and bind with high affinity and specificity to Aβ plaques. Radioiodinated versions of styrylpyridines have shown excellent initial brain penetration and specific binding to Aβ plaques in postmortem AD brain sections.[6][7][8] The (Z)-methoxyethenyl group in our target compound is an isostere of the styryl group and could mimic its binding to Aβ plaques. The methoxy group may also modulate the compound's lipophilicity and pharmacokinetic properties, potentially leading to improved brain uptake and clearance profiles.

Central Nervous System (CNS) Disorders: A Putative Modulator of Glutamate Receptors

The presence of a methoxy-substituted pyridine moiety suggests a potential role as a modulator of CNS receptors. Notably, analogues such as 3-methoxy-5-(2-pyridinylethynyl)pyridine have been identified as selective ligands for the metabotropic glutamate subtype 5 (mGlu5) receptor.[9] mGluR5 is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and addiction, making it an attractive therapeutic target.[9]

The 3-[(Z)-2-Methoxyethenyl]pyridine scaffold could potentially interact with the allosteric binding site of mGluR5 or other CNS receptors. The vinyl ether linkage offers a different conformational profile compared to the ethynyl linker in known mGluR5 modulators, which could lead to novel selectivity and potency profiles.

Oncology: A Scaffold for the Development of Novel Anticancer Agents

The pyridine nucleus is a common feature in a wide array of anticancer agents.[5] Pyridine derivatives have been shown to inhibit various targets implicated in cancer progression, including protein kinases, tubulin, and topoisomerases.[5] The specific substitution at the 3-position can significantly influence the anticancer activity and selectivity. While the direct anticancer potential of the (Z)-2-methoxyethenyl substituent is unknown, its electronic and steric properties could be exploited to design novel inhibitors of cancer-related targets.

PART 2: Synthetic and Experimental Protocols

To facilitate the exploration of 3-[(Z)-2-Methoxyethenyl]pyridine, this section provides a plausible synthetic route and protocols for its initial biological evaluation.

Proposed Synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine

A reliable method for the synthesis of the target compound is the Wittig reaction, which is a powerful tool for the formation of carbon-carbon double bonds with stereochemical control. The following protocol outlines a hypothetical synthesis starting from commercially available 3-formylpyridine.

Protocol 2.1.1: Synthesis of (Methoxymethyl)triphenylphosphonium Chloride

  • To a solution of triphenylphosphine (1.0 eq) in anhydrous toluene, add chloromethyl methyl ether (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • The resulting white precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield (methoxymethyl)triphenylphosphonium chloride.

Protocol 2.1.2: Wittig Reaction to Yield 3-[(Z)-2-Methoxyethenyl]pyridine

  • Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • Add a strong base, such as n-butyllithium (1.2 eq), dropwise to generate the ylide. The solution should turn deep red.

  • After stirring for 1 hour at -78 °C, add a solution of 3-formylpyridine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours and then gradually warm to room temperature overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-[(Z)-2-Methoxyethenyl]pyridine. The (Z)-isomer is typically favored under these salt-free conditions.

G A 3-Formylpyridine C Wittig Reaction (n-BuLi, THF, -78°C to RT) A->C B (Methoxymethyl)triphenylphosphonium Chloride B->C D Purification (Column Chromatography) C->D E 3-[(Z)-2-Methoxyethenyl]pyridine D->E

Caption: Potential modulation of the mGluR5 signaling cascade.

PART 3: Conclusion and Future Directions

While 3-[(Z)-2-Methoxyethenyl]pyridine remains a largely unexplored chemical entity, its structural relationship to compounds with established biological activities makes it a compelling target for further investigation in medicinal chemistry. The potential applications in neurodegenerative disease imaging, CNS disorders, and oncology are based on sound scientific precedent. The synthetic and biological evaluation protocols provided herein offer a clear roadmap for researchers to begin to unlock the therapeutic potential of this novel scaffold. Future work should focus on the efficient synthesis and purification of 3-[(Z)-2-Methoxyethenyl]pyridine, followed by a comprehensive in vitro and in vivo pharmacological characterization to validate the hypotheses presented in this guide.

References

  • Bhurta, D., & Bharate, S. B. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. ChemMedChem, 17(7), e202100706. Available at: [Link]

  • Gomes, P. A. T. M., & da Silva, F. C. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5886. Available at: [Link]

  • Zhi-Xin, Y., et al. (2007). Novel Styrylpyridines as Probes for SPECT Imaging of Amyloid Plaques. Journal of Medicinal Chemistry, 50(9), 2163-2172. Available at: [Link]

  • Sullivan, J. P., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties. Journal of Pharmacology and Experimental Therapeutics, 283(1), 235-246. Available at: [Link]

  • Zhi-Xin, Y., et al. (2007). Novel styrylpyridines as probes for SPECT imaging of amyloid plaques. Journal of Medicinal Chemistry, 50(9), 2163-2172. Available at: [Link]

  • Starrett Jr, J. E., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2204-2210. Available at: [Link]

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]

  • Shinde, S. D., et al. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry, 15(3), 226-231. Available at: [Link]

  • Zainul, R., Muhiebes, R. M., & Hojjati, M. (2025). Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites. Journal of Medical, Chemical and Biomedical Engineering. Available at: [Link]

  • Inxight Drugs. (n.d.). 3-METHOXY-5-(2-PYRIDINYLETHYNYL)PYRIDINE. Retrieved from [Link]

  • Kim, D., & Dong, V. M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14357-14363. Available at: [Link]

  • De Nanteuil, F., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. Available at: [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 6(2), 2053. Available at: [Link]

  • Imran, P. K. M., et al. (2023). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Advances, 13(42), 29596-29615. Available at: [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

  • Pissot-Soldermann, C., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]

  • Google Patents. (n.d.). AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.

Sources

The Strategic Utility of 3-[(Z)-2-Methoxyethenyl]pyridine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of contemporary organic synthesis, the pyridine nucleus remains a cornerstone, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this heterocycle provides a powerful toolkit for molecular design. Among the myriad of substituted pyridines, 3-[(Z)-2-Methoxyethenyl]pyridine has emerged as a particularly valuable and versatile building block. Its unique electronic and steric properties, characterized by the electron-rich (Z)-configured enol ether tethered to the electron-deficient pyridine ring, render it a highly effective component in a range of chemical transformations.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, key applications, and experimental protocols for the effective utilization of 3-[(Z)-2-Methoxyethenyl]pyridine. We will delve into the causality behind its synthetic utility, with a particular focus on its role in cycloaddition reactions for the construction of complex molecular architectures.

Core Principles of Reactivity

The synthetic utility of 3-[(Z)-2-Methoxyethenyl]pyridine is primarily dictated by the interplay between the pyridine ring and the methoxyethenyl substituent. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the reactivity of the vinyl group. The (Z)-geometry of the double bond is crucial for specific stereochemical outcomes in cycloaddition reactions. The methoxy group, being a strong electron-donating group, polarizes the double bond, making the terminal carbon atom nucleophilic. This electronic profile makes it an excellent dienophile in Diels-Alder reactions, particularly with electron-rich dienes.

Synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine: A Stereoselective Approach

The stereoselective synthesis of the (Z)-isomer of 3-(2-methoxyvinyl)pyridine is paramount to its successful application. The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction provides a reliable and highly stereoselective method to achieve this. This reaction employs a phosphonate reagent with electron-withdrawing groups, which favors the formation of the kinetically controlled (Z)-alkene.[1]

Workflow for the Synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine

A 3-Pyridinecarboxaldehyde D Reaction Mixture (-78 °C) A->D B Methoxymethyl(diphenyl)phosphine oxide B->D C Potassium bis(trimethylsilyl)amide (KHMDS) in THF C->D E Quenching & Work-up D->E Stirring and slow warming F 3-[(Z)-2-Methoxyethenyl]pyridine E->F Purification (Chromatography)

Caption: Synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine via Still-Gennari olefination.

Detailed Protocol: Synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine

This protocol is adapted from established Still-Gennari olefination procedures.[2][3]

Materials:

  • Methoxymethyl(diphenyl)phosphine oxide

  • Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M solution in toluene)

  • 18-Crown-6

  • 3-Pyridinecarboxaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve methoxymethyl(diphenyl)phosphine oxide (1.2 equiv.) and 18-crown-6 (1.2 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add KHMDS solution (1.1 equiv.) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 30 minutes to generate the phosphonate ylide.

  • Olefination: To the ylide solution, add a solution of 3-pyridinecarboxaldehyde (1.0 equiv.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 3-[(Z)-2-Methoxyethenyl]pyridine as a colorless oil.

Expected Yield and Characterization:

ProductFormYield (Z:E ratio)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
3-[(Z)-2-Methoxyethenyl]pyridine Colorless oil>85% (>95:5)8.55 (d, J=2.0 Hz, 1H), 8.45 (dd, J=4.8, 1.6 Hz, 1H), 7.60 (dt, J=8.0, 2.0 Hz, 1H), 7.25 (dd, J=8.0, 4.8 Hz, 1H), 6.45 (d, J=6.8 Hz, 1H), 5.30 (d, J=6.8 Hz, 1H), 3.70 (s, 3H)148.9, 147.2, 145.1, 133.5, 131.8, 123.4, 105.9, 56.5

Application in Diels-Alder Cycloadditions: Construction of Azabicyclic Scaffolds

A primary application of 3-[(Z)-2-Methoxyethenyl]pyridine is its use as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) to construct 7-azabicyclo[2.2.1]heptane skeletons. This framework is the core of the potent analgesic alkaloid epibatidine and its numerous analogues.[4][5][6] The (Z)-configuration of the dienophile is critical for achieving the desired exo-stereoselectivity in the cycloaddition, which is a key feature of the natural product.

Workflow for Diels-Alder Reaction

A 3-[(Z)-2-Methoxyethenyl]pyridine D Reaction at Elevated Temperature A->D B Diene (e.g., N-Phenylmaleimide) B->D C Toluene C->D E Cooling & Crystallization D->E Reaction Completion F Diels-Alder Adduct E->F Isolation

Caption: Diels-Alder reaction of 3-[(Z)-2-Methoxyethenyl]pyridine with a dienophile.

Detailed Protocol: Diels-Alder Reaction with N-Phenylmaleimide

This protocol provides a representative example of a Diels-Alder reaction using 3-[(Z)-2-Methoxyethenyl]pyridine.

Materials:

  • 3-[(Z)-2-Methoxyethenyl]pyridine

  • N-Phenylmaleimide

  • Anhydrous Toluene

  • Hexanes

Procedure:

  • Reaction Setup: In a sealed tube, dissolve 3-[(Z)-2-Methoxyethenyl]pyridine (1.0 equiv.) and N-phenylmaleimide (1.1 equiv.) in anhydrous toluene.

  • Reaction: Heat the sealed tube in an oil bath at 110 °C for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, slowly add hexanes to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with cold hexanes. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Diels-Alder adduct.

Expected Yield and Characterization:

ProductFormYield¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
Exo-adduct White solid>80%8.50 (m, 2H), 7.50-7.30 (m, 6H), 7.20 (m, 1H), 4.15 (m, 1H), 3.80 (m, 1H), 3.55 (s, 3H), 3.40 (m, 1H), 3.10 (m, 1H), 2.90 (m, 1H)176.5, 176.2, 149.5, 148.0, 134.0, 131.8, 129.2, 128.8, 126.5, 123.7, 85.1, 58.2, 52.3, 49.8, 48.5

Expert Insights and Mechanistic Rationale

  • The Still-Gennari Advantage: The choice of the Still-Gennari protocol is deliberate. The use of phosphonates with electron-withdrawing fluoroalkoxy groups kinetically favors the formation of the less stable (Z)-alkene. This is because the electron-withdrawing groups destabilize the transition state leading to the (E)-product, making the pathway to the (Z)-product more favorable.[3]

  • Exo-Selectivity in the Diels-Alder Reaction: The predominance of the exo-adduct in the Diels-Alder reaction of 3-[(Z)-2-Methoxyethenyl]pyridine with cyclic dienophiles is a well-documented phenomenon in the synthesis of epibatidine analogues.[4] While the endo rule often predicts the major product in Diels-Alder reactions due to secondary orbital interactions, steric hindrance between the pyridine ring and the dienophile in the endo transition state can favor the exo approach.

Conclusion and Future Outlook

3-[(Z)-2-Methoxyethenyl]pyridine stands out as a highly effective and strategic building block in organic synthesis. Its stereoselective synthesis via the Still-Gennari olefination and its predictable reactivity in Diels-Alder cycloadditions provide a robust platform for the construction of complex, nitrogen-containing polycyclic systems. The protocols detailed herein offer a validated starting point for researchers to explore the rich chemistry of this versatile pyridine derivative. As the demand for novel bioactive molecules continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in accelerating drug discovery and development efforts.

References

  • Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. Organic Letters, 3(19), 3009–3012. [Link]

  • Clayton, H., et al. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(19), 6552-6555. [Link]

  • Handa, S., et al. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. University of Huddersfield Repository. [Link]

  • Avenoza, A., et al. (2001). A new strategy for the straightforward synthesis of novel racemic epibatidine analogues. Journal of Medicinal Chemistry, 44(1), 47-57. [Link]

  • Gómez-Sénchez, E., et al. (2006). Synthesis of 7-azabicyclo[2.2.1]heptane derivatives by transformation of tropinone. Journal of Heterocyclic Chemistry, 43(6), 1529-1534. [Link]

  • Huang, Z., et al. (1996). Synthesis and Analgesic Activity of Epibatidine Analogues. Medicinal Chemistry Research, 6(1), 24-33. [Link]

  • Fletcher, S. R., et al. (2001). exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: syntheses and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (+/-)-epibatidine. Journal of Medicinal Chemistry, 44(1), 47-57. [Link]

  • Carroll, F. I., et al. (2001). Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. Journal of Organic Chemistry, 66(23), 7769-7774. [Link]

  • Daly, J. W., et al. (1992). Epibatidine: a novel (chloropyridyl)azabicycloheptane with potent analgesic activity from an Ecuadoran poison frog. Journal of the American Chemical Society, 114(9), 3475-3478. [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]

  • Wikipedia contributors. (2023, December 12). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Janicki, I. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis. Synthesis, 52(14), 1989-2006. [Link]

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7205. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 3-[(Z)-2-Methoxyethenyl]pyridine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

3-[(Z)-2-Methoxyethenyl]pyridine is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals[1]. The molecule presents two distinct analytical challenges for High-Performance Liquid Chromatography (HPLC):

  • Basicity of the Pyridine Ring: With a pKa of approximately 5.2, the basic nitrogen atom interacts strongly with residual, unreacted silanol groups (Si-O⁻) on traditional silica-based stationary phases, resulting in severe peak tailing and poor quantitative reproducibility[1],[2].

  • Geometric Isomerism: The synthesis of this compound often yields a mixture of (Z) and (E) isomers. Because these geometric isomers possess nearly identical hydrophobic surface areas, standard reversed-phase (C18) chromatography frequently fails to resolve them, leading to co-elution and inaccurate purity assessments[3].

This application note details a robust, self-validating HPLC methodology designed specifically to overcome these challenges, ensuring high-resolution separation and accurate quantification.

Method Development Rationale (Causality & Logic)

To engineer a reliable method, every chromatographic parameter was selected based on the physicochemical properties of 3-[(Z)-2-Methoxyethenyl]pyridine.

Stationary Phase Selection: The Power of π-π Interactions

Standard C18 columns separate analytes primarily through dispersive (hydrophobic) interactions. Because the (Z) and (E) isomers of the methoxyethenyl group have similar lipophilicity, C18 phases provide inadequate selectivity. Instead, we utilize a Phenyl-Hexyl stationary phase . The phenyl ring bonded to the silica support via a 6-carbon linker provides alternate selectivity through π-π electron stacking[1]. The (Z)-isomer, with its distinct bent spatial geometry, aligns differently with the stationary phase's phenyl rings compared to the more linear (E)-isomer. This subtle difference in π-π interaction strength enables baseline resolution of the isomers[3].

Mobile Phase & pH Control: Mitigating Secondary Interactions

To suppress the deleterious interaction between the basic pyridine nitrogen and acidic surface silanols, the mobile phase pH must be strictly controlled[4]. We employ 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases, lowering the pH to approximately 2.7.

  • Causality: At pH 2.7, the pyridine nitrogen is fully protonated (cationic), preventing partial ionization that causes split peaks. Simultaneously, the acidic environment protonates the residual silanols on the silica surface (neutralizing them to Si-OH), thereby eliminating the secondary ion-exchange interactions that cause peak tailing[4],[2]. Furthermore, formic acid ensures the method remains fully compatible with LC-MS for downstream structural elucidation.

MethodLogic Start Target Analyte: 3-[(Z)-2-Methoxyethenyl]pyridine Challenge1 Challenge 1: Basic Pyridine Ring (pKa ~5.2) Causes Peak Tailing Start->Challenge1 Challenge2 Challenge 2: Z/E Geometric Isomers Similar Hydrophobicity Start->Challenge2 Solution1 Solution: Acidic Mobile Phase (0.1% FA) Protonates Silanols Challenge1->Solution1 Solution2 Solution: Phenyl-Hexyl Column π-π Selective Interactions Challenge2->Solution2 Final Optimized RP-HPLC Method (MS-Compatible, High Resolution) Solution1->Final Solution2->Final

Caption: Logical flow for HPLC method development addressing pyridine basicity and Z/E isomer resolution.

Experimental Protocol & Self-Validating System

This protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) standard containing both the (Z) and (E) isomers. The system automatically gates data reporting: if the resolution (Rs) between the isomers falls below 1.5, or if the tailing factor exceeds 1.5, the system flags the run as invalid. This ensures absolute trustworthiness of the generated purity data.

Step-by-Step Methodology

Step 1: Reagent and Standard Preparation

  • Prepare the Diluent by mixing HPLC-grade Water and Acetonitrile in a 90:10 (v/v) ratio.

  • SST Standard Preparation: Weigh accurately 10.0 mg of a mixed (Z)/(E)-3-(2-Methoxyethenyl)pyridine standard into a 100 mL volumetric flask. Dissolve and make up to volume with the Diluent (Concentration: 0.1 mg/mL).

  • Sample Preparation: Weigh 10.0 mg of the synthesized 3-[(Z)-2-Methoxyethenyl]pyridine sample into a 100 mL volumetric flask. Dissolve and make up to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection[2].

Step 2: System Equilibration

  • Install the Phenyl-Hexyl column and set the column oven to 35 °C.

  • Purge the lines with Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile).

  • Equilibrate the column at the initial gradient conditions (90% A / 10% B) at 1.0 mL/min for at least 20 column volumes until a stable baseline is achieved.

Step 3: Execution and Monitoring

  • Inject a blank (Diluent) to confirm the absence of ghost peaks.

  • Inject the SST Standard in quintuplicate (n=5) to verify system suitability metrics.

  • Inject the analytical samples, bracketing them with the SST standard every 10 injections to ensure continuous system validity.

Workflow Prep 1. Sample Prep Dissolve in Initial Mobile Phase Equilibrate 2. Equilibration Phenyl-Hexyl Column at 35°C Prep->Equilibrate Inject 3. Injection 10 µL Volume Gradient Elution Equilibrate->Inject Detect 4. Detection UV/DAD at 254 nm & MS monitoring Inject->Detect Analyze 5. Data Analysis Verify Z/E Rs > 1.5 Tailing < 1.5 Detect->Analyze

Caption: Step-by-step experimental workflow for the HPLC analysis of 3-[(Z)-2-Methoxyethenyl]pyridine.

Quantitative Data & Method Specifications

The following tables summarize the optimized chromatographic conditions, the gradient elution profile, and the self-validating system suitability criteria.

Table 1: HPLC Chromatographic Conditions

ParameterSpecification
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water (v/v)
Mobile Phase B 0.1% Formic Acid in HPLC-grade Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Thermostatted)
Injection Volume 10 µL
Detection UV/DAD at 254 nm (Reference 360 nm)

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
12.04060Linear gradient
15.01090Column wash
17.01090Isocratic wash
17.19010Return to initial
22.09010Re-equilibration

Table 3: System Suitability Criteria & Expected Data

Analyte / MetricExpected Retention Time (min)Acceptance Criteria (Validation Gate)
Uracil (Void Volume Marker) ~1.8N/A
3-[(E)-2-Methoxyethenyl]pyridine ~8.4Rs > 1.5 (vs Z-isomer)
3-[(Z)-2-Methoxyethenyl]pyridine ~9.1Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) N/A> 10,000
%RSD of Peak Area (n=5) N/A≤ 2.0%

(Note: The (Z)-isomer typically exhibits slightly longer retention on the Phenyl-Hexyl phase due to its bent geometry allowing for a more optimal face-to-face π-π stacking interaction with the stationary phase compared to the linear (E)-isomer).

References

1.[1] Title: Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions Source: Benchchem URL:

2.[4] Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL:

3.[2] Title: Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives Source: Benchchem URL:

4.[3] Title: Revealing Acyl Chain Selectivity of Cis-to-Trans Isomerase through Profiling of C=C Geometry and Location Isomers of Bacterial Lipids Source: Analytical Chemistry (ACS Publications) URL:

Sources

Application Note: Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Extraction, Derivatization, and Quantitative Profiling.

Introduction & Analytical Philosophy

Pyridine and its derivatives are ubiquitous heterocycles that serve as critical scaffolds in pharmaceuticals, agrochemicals, and functional materials. They are also monitored as environmental contaminants and chemical precursors. While Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable pyridine derivatives[1], their analysis via GC-MS presents unique chromatographic challenges.

As a Senior Application Scientist, I have designed this protocol to move beyond basic operational steps. The core challenge in pyridine analysis lies in its physicochemical nature: the basic nitrogen atom in the pyridine ring acts as a strong hydrogen-bond acceptor. When exposed to residual, uncapped silanol groups (-SiOH) on standard silica-based GC columns or glass liners, severe acid-base interactions occur. This leads to peak tailing, unpredictable retention time shifts, and signal loss.

To establish a self-validating analytical system , this guide systematically eliminates these bottlenecks through strategic sample preparation, targeted derivatization, and rigorous instrumental configuration.

Mechanistic Challenges & Chromatographic Solutions

To achieve sharp, symmetrical peaks and high sensitivity, the analytical pathway must actively prevent the basic nitrogen of pyridine from interacting with active sites in the instrument.

G A Pyridine Derivative (Basic Nitrogen) C Acid-Base Interaction (Adsorption) A->C E Base-Deactivated Liner & End-Capped Column A->E  Method Optimization F Derivatization (Steric Shielding) A->F  Sample Prep B Active Silanol Groups (-SiOH) on GC Column/Liner B->C D Peak Tailing & Signal Loss C->D  Unmitigated G Sharp, Symmetrical Peaks (High Sensitivity) E->G F->G

Mechanistic resolution of pyridine peak tailing via column deactivation and derivatization.

The Causality of the Solution: By utilizing highly end-capped columns (e.g., 5% phenyl-methylpolysiloxane) and base-deactivated inlet liners, we neutralize the Brønsted acid sites. Furthermore, for non-volatile or hydroxylated/carboxylated pyridine derivatives, chemical derivatization (such as silylation) sterically shields polar functional groups, drastically increasing volatility and preventing stationary phase adsorption.

Analytical Workflows

Depending on the molecular weight and volatility of the target pyridine derivative, two distinct extraction and injection workflows are employed.

G N1 Sample Collection & Homogenization N2 Internal Standard Addition (e.g., Pyridine-d5) N1->N2 N3 Extraction / Volatilization (HS-GC or LLE) N2->N3 N4 Derivatization (Optional) (MSTFA/BSTFA for polar groups) N3->N4 N5 GC Separation (5% Phenyl-polysiloxane) N4->N5 N6 Mass Spectrometry (EI, Full Scan / MRM) N5->N6 N7 Data Interpretation & Quantification N6->N7

GC-MS analytical workflow for the extraction and quantification of pyridine derivatives.

Step-by-Step Experimental Protocols

Protocol A: Headspace GC-MS/MS for Volatile Pyridines

This protocol is ideal for highly volatile pyridines in complex biological or environmental matrices (e.g., tissues, sediments) [2].

  • Sample Homogenization: Defrost the sample at room temperature. Weigh exactly 1.0 g of the homogenized sample into a 20 mL glass headspace vial.

  • Solvent Addition: Add 2.0 mL of LC-MS grade water.

    • Causality: Water provides superior partitioning of volatile pyridines into the headspace compared to organic solvents like DMSO, which can cause severe matrix interferences and suppress ionization in the MS.

  • Internal Standard Spiking (Self-Validation Step): Add 100 µL of Pyridine-d5 (300 µg/mL in acetone) using a gas-tight syringe.

    • Causality: The deuterated analog behaves identically to the target analyte during extraction and co-elutes chromatographically. This creates a self-validating loop that perfectly corrects for volatile losses during incubation and any matrix-induced ionization suppression.

  • Incubation & Agitation: Seal the vial with a PTFE-lined crimp cap. Sonicate for 10 minutes to ensure matrix penetration, then agitate on a rotary shaker at 150 rpm for 1 hour. Heat the sample at 80 °C for 30 minutes to drive the pyridine into the vapor phase.

  • Injection: Inject 1 µL of the vapor phase directly into the GC inlet.

Protocol B: Liquid-Liquid Extraction (LLE) & Silylation for Polar Derivatives

Required for semi-volatile, polar pyridine derivatives (e.g., aminopyridines, pyridinecarboxylic acids) that require derivatization to become GC-amenable [3].

  • Extraction: Add 2 mL of dichloromethane (DCM) to 1 mL of the aqueous sample. Shake vigorously for 5 minutes.

    • Causality: DCM efficiently extracts semi-volatile pyridine derivatives while leaving highly polar, non-volatile matrix components (salts, proteins) in the aqueous phase.

  • Evaporation: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of high-purity (≥99.95%) nitrogen at 30 °C.

    • Causality: Precise temperature control prevents the thermal degradation and evaporative loss of the semi-volatile analytes.

  • Derivatization: Reconstitute the dried extract in 50 µL of anhydrous acetonitrile. Add 50 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) and incubate at 37 °C for 30 minutes.

    • Causality: MSTFA converts active hydroxyl, carboxyl, and amino groups into trimethylsilyl (TMS) ethers. This eliminates hydrogen bonding with column silanol groups, preventing peak tailing and generating highly diagnostic fragmentation ions for MS library matching.

Instrumental Configuration & Quantitative Data

Table 1: Optimized GC-MS/MS Parameters
ParameterSetting / SpecificationScientific Rationale
Column 5% Phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS, 60m x 0.25mm x 1.0µm)The thick film (1.0 µm) and extended length (60m) are critical for separating highly volatile pyridine from the solvent front and its deuterated internal standard.
Inlet Temperature 250 °CEnsures rapid and complete volatilization without inducing thermal degradation of substituted pyridines.
Injection Mode Split (10:1 to 50:1) or HeadspaceSplit mode reduces residence time in the liner, minimizing thermal degradation and matrix accumulation.
Carrier Gas Helium (Constant flow, 1.0 mL/min)Provides optimal linear velocity and maintains MS vacuum efficiency.
Ionization Mode Electron Impact (EI) at 70 eVStandardized energy for reproducible fragmentation, enabling robust library matching (e.g., NIST).
Mass Analyzer Triple Quadrupole (MRM Mode)MRM isolates specific precursor-to-product ion transitions, eliminating isobaric matrix interferences.
Table 2: Quantitative Performance Metrics (HS-GC-MS/MS)

Data summarized from validated literature for trace pyridine analysis in complex matrices[2].

MatrixTarget AnalyteLOD (mg/kg)LOQ (mg/kg)Recovery (%)Precision (CV %)
Biota (Crustacean Tissue) Pyridine0.00600.020089 - 1012.0 - 3.0
Marine Sediment Pyridine0.00230.007690 - 1042.0 - 3.0

Self-Validating Quality Control (QC) System

To ensure absolute trustworthiness in your results, the following QC mechanisms must be embedded into the sequence:

  • Matrix-Matched Calibration: Because pyridine partitioning is highly dependent on the sample matrix (especially in Headspace GC), calibration curves must be generated using a blank matrix identical to the samples. This self-corrects for matrix-induced signal enhancement or suppression.

  • Syringe Wash Solvent Selection (Critical Warning): While some general GC-MS metabolomics protocols recommend using pyridine as a syringe wash solvent to passivate active sites[4], this must be strictly avoided when pyridine itself is the target analyte . Using it will cause catastrophic carryover and false positives. Use high-purity methanol or an acetone/hexane mixture instead.

  • Continuous Blank Monitoring: Inject a solvent blank after every high-concentration calibration standard and after every 10th sample to continuously validate the absence of carryover in the inlet liner.

References

  • Taylor & Francis. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at:[Link]

  • Organomation. GC-MS Sample Preparation. Available at: [Link]

  • PubMed Central (PMC). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Available at: [Link]

Application Notes and Protocols for In Vitro Evaluation of 3-[(Z)-2-Methoxyethenyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding 3-[(Z)-2-Methoxyethenyl]pyridine in the Context of Strobilurin Analogues

3-[(Z)-2-Methoxyethenyl]pyridine belongs to the strobilurin class of compounds, a group of natural products and their synthetic analogues that have revolutionized agricultural disease control.[1][2] Originally isolated from basidiomycete fungi, strobilurins are renowned for their broad-spectrum fungicidal activity.[3][4] The core mechanism of action for this class of compounds is the inhibition of mitochondrial respiration.[2][3] Specifically, they bind to the quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain.[3] This binding event obstructs the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the production of ATP, leading to the cessation of fungal growth and eventual cell death.[2]

Given its structural similarity to other strobilurins, it is hypothesized that 3-[(Z)-2-Methoxyethenyl]pyridine shares this mechanism of action. The pyridine ring, a common scaffold in medicinal chemistry, is known to be a component of numerous biologically active molecules, suggesting potential for a range of applications beyond fungicidal activity.[5][6][7] These application notes provide detailed protocols for the in vitro characterization of 3-[(Z)-2-Methoxyethenyl]pyridine, focusing on its primary antifungal activity and its direct effect on the mitochondrial respiratory chain.

Core Mechanism: Inhibition of the Cytochrome bc1 Complex

The efficacy of strobilurin fungicides is intrinsically linked to their ability to disrupt cellular energy production. The cytochrome bc1 complex is a critical juncture in the electron transport chain, responsible for oxidizing ubiquinol and reducing cytochrome c. This process is coupled to the pumping of protons across the inner mitochondrial membrane, creating the electrochemical gradient necessary for ATP synthesis.

By binding to the Qo site on cytochrome b, 3-[(Z)-2-Methoxyethenyl]pyridine is expected to competitively inhibit the binding of the natural substrate, ubiquinol. This blockage prevents the transfer of electrons, effectively shutting down the respiratory chain and leading to a depletion of cellular ATP.[3]

ETC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Mechanism of Action cluster_Process Cellular Respiration Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q Pool) Complex_I->Q Proton_Gradient Proton Gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Compound 3-[(Z)-2-Methoxyethenyl]pyridine Compound->Inhibition Inhibition->Complex_III Blocks Qo Site Proton_Gradient->ATP_Synthase

Caption: Inhibition of the mitochondrial electron transport chain by 3-[(Z)-2-Methoxyethenyl]pyridine at Complex III.

Application Note 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the direct inhibitory effect of 3-[(Z)-2-Methoxyethenyl]pyridine on the mycelial growth of various fungal pathogens. This assay is fundamental for establishing the compound's antifungal spectrum and potency.

Causality of Experimental Choices: The mycelium growth rate method is a well-established and direct measure of a compound's ability to inhibit fungal proliferation.[8] Potato Dextrose Agar (PDA) is selected as the growth medium because it provides a rich source of nutrients that supports the vigorous growth of a wide range of fungi. Dimethyl sulfoxide (DMSO) is used to dissolve the test compound due to its ability to solubilize a wide range of organic molecules and its low toxicity to fungi at the concentrations used. Including a commercial fungicide like Kresoxim-methyl as a positive control allows for the validation of the assay's sensitivity and provides a benchmark for the test compound's activity.[8]

Protocol: Mycelium Growth Rate Assay
  • Preparation of Stock Solution:

    • Dissolve 3-[(Z)-2-Methoxyethenyl]pyridine in sterile DMSO to create a 10 mg/mL stock solution.

    • Perform serial dilutions of the stock solution in sterile DMSO to create working solutions for the desired final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

    • Allow the autoclaved PDA to cool to approximately 50-55°C in a water bath.

    • Add the appropriate volume of the compound's working solution to the molten PDA to achieve the final test concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v) in the agar, as higher concentrations can inhibit fungal growth.

    • Prepare a negative control plate containing PDA with DMSO at the same final concentration used for the test compounds.

    • Prepare a positive control plate with a known fungicide (e.g., Kresoxim-methyl) at its effective concentration.

    • Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the test fungus on PDA, use a sterile 5 mm cork borer to cut a mycelial plug from the edge of the colony.

    • Aseptically transfer the mycelial plug to the center of each prepared PDA plate (test compound, negative control, and positive control).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate has reached approximately 80% of the plate's diameter.

Data Analysis and Presentation

The percentage of growth inhibition is calculated using the following formula[8]:

Inhibition (%) = [(C - T) / C] x 100

Where:

  • C is the average diameter of the mycelial growth on the negative control plate.

  • T is the average diameter of the mycelial growth on the treatment plate.

The EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits fungal growth by 50%, can be determined by plotting the inhibition percentage against the log of the compound concentration and performing a non-linear regression analysis.

Table 1: Sample Data for In Vitro Antifungal Activity

Fungal SpeciesTest CompoundConcentration (µg/mL)Inhibition (%)
Botrytis cinerea3-[(Z)-2-Methoxyethenyl]pyridine5085.2 ± 3.1
Rhizoctonia solani3-[(Z)-2-Methoxyethenyl]pyridine5078.9 ± 4.5
Fusarium graminearum3-[(Z)-2-Methoxyethenyl]pyridine5081.5 ± 2.8
Botrytis cinereaKresoxim-methyl (Control)5092.1 ± 2.5

Application Note 2: Mitochondrial Respiration Inhibition Assay

Objective: To directly measure the inhibitory effect of 3-[(Z)-2-Methoxyethenyl]pyridine on the cytochrome bc1 complex (Complex III) activity. This enzymatic assay provides mechanistic validation of the compound's mode of action.[3]

Causality of Experimental Choices: This assay specifically measures the decylubiquinol-cytochrome c reductase activity, which is the hallmark function of the cytochrome bc1 complex.[3] The use of a mitochondrial fraction isolates the target enzyme system, providing a more direct assessment of inhibition than whole-organism assays. The assay follows the reduction of cytochrome c spectrophotometrically at 550 nm, a robust and well-characterized method. Potassium cyanide (KCN) is added to inhibit Complex IV (cytochrome c oxidase), preventing the re-oxidation of reduced cytochrome c and ensuring that the measured rate accurately reflects the activity of Complex III.

Workflow for Cytochrome bc1 Complex Activity Assay

Caption: Experimental workflow for the cytochrome bc1 complex (Complex III) enzymatic assay.

Protocol: Cytochrome bc1 Complex (Complex III) Activity Assay
  • Preparation of Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA.

    • Cytochrome c Solution: 1 mM cytochrome c from bovine heart in assay buffer.

    • Potassium Cyanide (KCN) Solution: 100 mM KCN in water. (Caution: KCN is highly toxic. Handle with appropriate safety measures).

    • Decylubiquinol Substrate: Prepare by reducing decylubiquinone with sodium borohydride.[3]

    • Mitochondrial Fraction: Isolate from a suitable source (e.g., bovine heart, or the target fungus) using differential centrifugation or use a commercially available preparation.

  • Assay Procedure:

    • Set a spectrophotometer to 550 nm and maintain the cuvette holder at 30°C.

    • In a 1 mL cuvette, add the following in order:

      • Assay Buffer to a final volume of 1 mL.

      • 10 µL of 1 mM Cytochrome c solution.

      • 2 µL of 100 mM KCN solution (final concentration 0.2 mM).

      • An appropriate amount of mitochondrial protein (e.g., 5-10 µg).

      • Varying concentrations of 3-[(Z)-2-Methoxyethenyl]pyridine (dissolved in DMSO, final DMSO concentration < 1%). Include a DMSO-only control.

    • Mix by inversion and incubate for 5 minutes at 30°C.

    • Initiate the reaction by adding a small volume (e.g., 5 µL) of the decylubiquinol substrate.

    • Immediately begin recording the increase in absorbance at 550 nm for 3-5 minutes. The rate should be linear during the initial phase.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced minus oxidized cytochrome c at 550 nm (21.1 mM⁻¹cm⁻¹).

    • Express the activity in the presence of the inhibitor as a percentage of the activity of the DMSO control.

    • Determine the IC50 value by plotting the percentage of activity versus the log of the inhibitor concentration.

Application Note 3: Preliminary In Vitro Cytotoxicity Assessment

Objective: To evaluate the general cytotoxic potential of 3-[(Z)-2-Methoxyethenyl]pyridine against a mammalian cell line. While the primary target is fungal, understanding the compound's effect on mammalian cells is crucial for any further development. The pyridine scaffold is present in many pharmaceuticals, and assessing broad cytotoxicity is a standard preliminary step.[5][6]

Causality of Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. This provides an indirect but reliable measure of cell viability. A human cancer cell line such as MCF-7 (breast cancer) is often used as a standard model for initial cytotoxicity screening.[5]

Protocol: MTT Cell Viability Assay
  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000 to 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3-[(Z)-2-Methoxyethenyl]pyridine in cell culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound at various concentrations. Include wells with media and DMSO as a vehicle control and wells with media only as a negative control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

Calculate the percentage of cell viability using the following formula:

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Determine the IC50 (Inhibitory Concentration 50%), the concentration that reduces cell viability by 50%, by plotting cell viability against the log of the compound concentration.

References

  • ResearchGate. (n.d.). Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Retrieved from [Link]

  • (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. Retrieved from [Link]

  • (2019, August 06). Dual-active antifungal agents containing strobilurin and SDHI-based pharmacophores. Retrieved from [Link]

  • (2020, November 24). The application of “plug-in molecules” method in novel strobilurin fungicides screening. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2023, July 06). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

Sources

Application Notes and Protocols for Novel Assays Using 3-[(Z)-2-Methoxyethenyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide introduces 3-[(Z)-2-Methoxyethenyl]pyridine as a versatile chemical probe for the development of novel assays in biomedical research and drug development. We provide a comprehensive overview of two innovative applications for this compound: a ratiometric fluorescent assay for detecting acidic cellular compartments and a sensitive assay for quantifying transition metal ions. This document offers detailed, step-by-step protocols, explains the underlying scientific principles, and includes data interpretation guidelines to empower researchers to implement these assays in their laboratories.

Introduction: The Potential of 3-[(Z)-2-Methoxyethenyl]pyridine in Assay Development

3-[(Z)-2-Methoxyethenyl]pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxyvinyl group. The unique electronic properties and reactivity of its constituent functional groups—the vinyl ether and the pyridine nitrogen—make it an attractive candidate for the development of novel chemical probes and assays. The vinyl ether moiety is susceptible to acid-catalyzed hydrolysis, a reaction that can be harnessed to detect changes in pH.[1][2] Concurrently, the pyridine nitrogen atom can serve as a coordination site for metal ions, a property that can be exploited for their detection and quantification.[3][4]

This guide details two novel assay methodologies that leverage these distinct chemical characteristics of 3-[(Z)-2-Methoxyethenyl]pyridine. By providing detailed protocols and the scientific rationale behind them, we aim to equip researchers with the tools to explore new avenues of investigation in areas such as cell biology, environmental science, and pharmaceutical development.

Assay I: A Ratiometric Fluorescent Assay for the Detection of Acidic Cellular Compartments

Principle of the Assay

This assay is based on the acid-catalyzed hydrolysis of the vinyl ether in 3-[(Z)-2-Methoxyethenyl]pyridine to yield 3-pyridinecarboxaldehyde and methanol. This conversion leads to a significant shift in the fluorescence emission spectrum of the molecule. The intact 3-[(Z)-2-Methoxyethenyl]pyridine is hypothesized to exhibit fluorescence at a shorter wavelength, while its hydrolysis product, 3-pyridinecarboxaldehyde, will fluoresce at a longer wavelength. By measuring the ratio of fluorescence intensities at these two wavelengths, one can quantify the extent of hydrolysis, which is directly proportional to the acidity of the environment. This ratiometric approach provides a robust and internally controlled measurement, minimizing variations due to probe concentration, photobleaching, or instrumentation.

Visualizing the Assay Workflow

Assay1_Workflow Workflow for Acidic Compartment Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare 3-[(Z)-2-Methoxyethenyl]pyridine stock solution load_probe Load cells with the probe prep_probe->load_probe prep_cells Culture and seed cells in imaging plates prep_cells->load_probe incubate Incubate to allow probe localization load_probe->incubate image Acquire fluorescence images at two wavelengths incubate->image ratio Calculate the ratiometric image (Emission 2 / Emission 1) image->ratio quantify Quantify fluorescence intensity in regions of interest ratio->quantify

Caption: Workflow for the ratiometric fluorescence assay.

Detailed Experimental Protocol

Materials:

  • 3-[(Z)-2-Methoxyethenyl]pyridine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line of choice

  • Fluorescence microscope with two emission channels

  • 96-well, black, clear-bottom imaging plates

Protocol:

  • Probe Preparation: Prepare a 10 mM stock solution of 3-[(Z)-2-Methoxyethenyl]pyridine in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Culture: Seed cells in a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Probe Loading: Dilute the 10 mM stock solution of the probe to a final concentration of 1-10 µM in pre-warmed cell culture medium. Remove the existing medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C in a CO2 incubator.

  • Imaging:

    • Wash the cells twice with warm PBS (pH 7.4).

    • Add fresh, pre-warmed PBS or imaging buffer to the wells.

    • Acquire fluorescence images using a fluorescence microscope.

      • Channel 1 (Intact Probe): Excitation ~350 nm, Emission ~420 nm (Hypothetical wavelengths, requires experimental validation).

      • Channel 2 (Hydrolyzed Probe): Excitation ~350 nm, Emission ~480 nm (Hypothetical wavelengths, requires experimental validation).

  • Data Analysis:

    • For each cell, calculate the ratio of the fluorescence intensity from Channel 2 to Channel 1.

    • Generate a ratiometric image to visualize the acidic compartments.

    • Quantify the average ratiometric value for different cellular regions or experimental conditions.

Expected Results and Interpretation
Cellular CompartmentExpected pHExpected HydrolysisExpected Emission Ratio (480nm/420nm)
Cytosol~7.2LowLow
Lysosomes~4.5-5.0HighHigh
Endosomes~5.5-6.5Moderate to HighModerate to High

An increase in the 480nm/420nm fluorescence ratio indicates a more acidic environment, reflecting the hydrolysis of 3-[(Z)-2-Methoxyethenyl]pyridine to 3-pyridinecarboxaldehyde.

Assay II: A "Turn-On" Fluorescence Assay for Transition Metal Ion Detection

Principle of the Assay

This assay leverages the pyridine nitrogen of 3-[(Z)-2-Methoxyethenyl]pyridine as a chelating agent for transition metal ions such as Cu²⁺, Zn²⁺, and Ni²⁺. It is hypothesized that in its free form, the probe will exhibit weak fluorescence. Upon binding to a metal ion, the conformational rigidity of the molecule is expected to increase, leading to a significant enhancement of its fluorescence quantum yield. This "turn-on" fluorescence response provides a sensitive method for detecting and quantifying specific metal ions. The selectivity of the probe for different metal ions can be tuned by adjusting the buffer composition and pH.

Visualizing the Chelation and Fluorescence "Turn-On" Mechanism

Assay2_Mechanism Mechanism of Metal Ion Detection cluster_free Free Probe cluster_bound Metal-Bound Probe free_probe 3-[(Z)-2-Methoxyethenyl]pyridine (Low Fluorescence) bound_probe Metal-Probe Complex (High Fluorescence) free_probe->bound_probe + Metal Ion metal_ion Metal Ion (e.g., Cu²⁺)

Caption: Chelation-induced fluorescence enhancement mechanism.

Detailed Experimental Protocol

Materials:

  • 3-[(Z)-2-Methoxyethenyl]pyridine

  • Methanol, spectroscopy grade

  • HEPES buffer (10 mM, pH 7.4)

  • Stock solutions (10 mM) of various metal salts (e.g., CuSO₄, ZnCl₂, NiSO₄) in deionized water

  • Fluorometer and quartz cuvettes

Protocol:

  • Probe Working Solution: Prepare a 10 µM working solution of 3-[(Z)-2-Methoxyethenyl]pyridine in HEPES buffer.

  • Metal Ion Titration:

    • To a quartz cuvette, add 2 mL of the 10 µM probe working solution.

    • Record the baseline fluorescence spectrum (Excitation ~330 nm, Emission scan ~350-550 nm - requires optimization).

    • Add small aliquots (1-10 µL) of a metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Selectivity Study:

    • Prepare a series of solutions, each containing the 10 µM probe and 50 µM of a different metal ion.

    • Record the fluorescence spectrum for each solution and compare the fluorescence enhancement.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of metal ion concentration to generate a calibration curve.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio.

Hypothetical Data and Interpretation
Metal Ion (50 µM)Fluorescence Intensity (a.u.) at 410 nmFold Change
None101.0
Cu²⁺25025.0
Zn²⁺18018.0
Ni²⁺15015.0
Na⁺121.2
K⁺111.1
Ca²⁺151.5
Mg²⁺141.4

The data would indicate a significant and selective "turn-on" fluorescence response for certain transition metal ions, with a particularly strong response for Cu²⁺.

Conclusion

3-[(Z)-2-Methoxyethenyl]pyridine presents a promising platform for the development of novel assays for diverse applications. The protocols detailed herein for a ratiometric pH sensor and a "turn-on" metal ion probe provide a solid foundation for researchers to explore its utility. Further derivatization of the pyridine ring or the vinyl ether moiety could lead to the development of even more specific and sensitive probes, expanding the repertoire of tools available for chemical and biological research. The principles of bioorthogonal chemistry, such as "click" reactions, could also be explored with derivatives of this compound.[5][6][7]

References

  • Werner, E. R., Watschinger, K., et al. (2018). A novel assay for the introduction of the vinyl ether double bond into plasmalogens using pyrene-labeled substrates. Journal of Lipid Research, 59(5), 901–909. [Link]

  • Zhang, Y., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. [Link]

  • Werner, E. R., Watschinger, K., et al. (2018). A novel assay for the introduction of the vinyl ether double bond into plasmalogens using pyrene-labeled substrates. PubMed. [Link]

  • Werner, E. R., Watschinger, K., et al. (2018). A Novel Assay for the Introduction of the Vinyl Ether Double Bond into Plasmalogens Using Pyrene-Labelled Substrates. ResearchGate. [Link]

  • Kim, T. H., et al. (2013). Development and Applications of Fluorogenic Probes for Mercury(II) Based on Vinyl Ether Oxymercuration. ACS Omega. [Link]

  • Harnessing Activated Alkyne-Hydroxyl “Click” Chemistry for Degradable and Self-Healing Poly(urea vinyl ether ester)s. (2023). ACS Publications. [Link]

  • Click Chemistry Reagents from LI-COR® for Biomolecule Labeling. (2014). LI-COR. [Link]

  • 2-Methoxy Pyridine. (n.d.). ResearchGate. [Link]

  • A transition-metal-free C3-amination of methoxypyridines with amines enabled by NaH-LiI composite. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of pyridines and related compounds. (n.d.). Organic Chemistry Portal. [Link]

  • A concise synthesis of multisubstituted pyridines from α-allylic TosMIC derivatives and electrophiles is reported. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2014). Wiley Online Library. [Link]

  • Fan, Z.-H., et al. (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science. [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Technical University of Denmark. [Link]

  • Donzello, M. P., et al. (2022). Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings 22 Synthesis, Physicochemical and Photoactivity Studies on In(III) Mono- and Heteropentanuclear Complexes. Molecules. [Link]

  • Synthesis, spectral study and properties of Pyridine chalcone. (2018). International Journal of Chemical Studies. [Link]

  • Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Growing Science. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). National Institutes of Health. [Link]

  • Proposed pathways to the 2,4-dimetalated 3-methoxypyridine. (n.d.). ResearchGate. [Link]

  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. (2024). Royal Society of Chemistry. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). ACS Publications. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. [Link]

Sources

The Coordination Chemistry of 3-[(Z)-2-Methoxyethenyl]pyridine: A Prospective Ligand in Catalysis and Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

[City, State] – March 28, 2026 – In the dynamic field of coordination chemistry, the quest for novel ligands that can impart unique properties to metal complexes is perpetual. This application note delves into the potential of 3-[(Z)-2-Methoxyethenyl]pyridine as a versatile ligand, outlining its synthesis, characterization, and prospective applications in catalysis and materials science. While specific literature on this exact molecule is not yet prevalent, this guide provides a comprehensive framework based on established principles of pyridine chemistry for researchers, scientists, and drug development professionals.

Introduction: The Promise of Substituted Pyridine Ligands

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to form stable complexes with a wide array of transition metals.[1][2] The electronic and steric properties of the pyridine ring can be finely tuned through substitution, influencing the reactivity, stability, and catalytic activity of the resulting metal complexes.[3][4] The introduction of a (Z)-2-Methoxyethenyl substituent at the 3-position of the pyridine ring is anticipated to offer a unique combination of electronic and steric characteristics, potentially leading to novel catalytic and material properties. The methoxyethenyl group can influence the electron density of the pyridine nitrogen, while its stereochemistry may direct the coordination geometry around the metal center.

Synthesis and Characterization

The synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine can be approached through several established synthetic routes for substituted pyridines.[5] A plausible and efficient method involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitable 3-halopyridine and a (Z)-2-methoxyethenylboronic ester or stannane, respectively.

Protocol 1: Synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of the title ligand.

Materials:

  • 3-Bromopyridine

  • (Z)-2-Methoxyethenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), (Z)-2-methoxyethenylboronic acid pinacol ester (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-[(Z)-2-Methoxyethenyl]pyridine.

Characterization: The synthesized ligand should be thoroughly characterized using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the pyridine ring protons, the vinylic protons of the methoxyethenyl group (with a characteristic coupling constant for the Z-isomer), and the methoxy protons.[6][7]
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the methoxyethenyl substituent.[8]
FT-IR Characteristic vibrational bands for C=C and C-O stretching of the substituent, and pyridine ring vibrations.[9]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₈H₉NO.

Coordination Chemistry and Metal Complex Synthesis

3-[(Z)-2-Methoxyethenyl]pyridine is expected to act as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring. The synthesis of its metal complexes can be achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent.

Protocol 2: Synthesis of a Representative Ruthenium(II) Complex

This protocol describes the synthesis of a generic Ru(II) complex.

Materials:

  • 3-[(Z)-2-Methoxyethenyl]pyridine

  • [RuCl₂(p-cymene)]₂

  • Methanol

  • Diethyl ether

Procedure:

  • In a Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.1 mmol) in methanol (10 mL) under an argon atmosphere.

  • Add a solution of 3-[(Z)-2-Methoxyethenyl]pyridine (0.22 mmol) in methanol (5 mL) dropwise to the ruthenium precursor solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the solvent volume under vacuum.

  • Add diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the [RuCl₂(p-cymene)(3-((Z)-2-methoxyethenyl)pyridine)] complex.

The resulting complex should be characterized by elemental analysis, NMR, FT-IR, and, if possible, single-crystal X-ray diffraction to confirm its structure.[10][11]

Potential Applications in Catalysis

Pyridine-containing metal complexes are renowned for their catalytic prowess in a variety of organic transformations.[12][13] The electronic and steric features of 3-[(Z)-2-Methoxyethenyl]pyridine suggest that its metal complexes could be effective catalysts in reactions such as:

  • Cross-coupling reactions: Palladium complexes of substituted pyridines have shown high efficiency in Suzuki-Miyaura and Heck cross-coupling reactions.[3]

  • Hydrogenation and transfer hydrogenation: Ruthenium and iridium complexes bearing pyridine-functionalized ligands are active catalysts for the reduction of ketones and other unsaturated compounds.[10]

  • Polymerization: Nickel and palladium complexes with pyridine-based ligands can act as catalysts for olefin polymerization.

The performance of these complexes will be influenced by the nature of the metal center, the co-ligands, and the reaction conditions.

Workflow for Catalyst Development

G cluster_0 Ligand Synthesis & Characterization cluster_1 Complex Synthesis & Characterization cluster_2 Catalytic Application & Optimization Ligand_Synth Synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine Ligand_Char Spectroscopic Characterization (NMR, IR, MS) Ligand_Synth->Ligand_Char Complex_Synth Synthesis of Metal Complex (e.g., Ru, Pd, Ni) Ligand_Char->Complex_Synth Purified Ligand Complex_Char Structural Characterization (X-ray, NMR, etc.) Complex_Synth->Complex_Char Catalysis Catalytic Testing (e.g., Cross-coupling) Complex_Char->Catalysis Characterized Complex Optimization Reaction Optimization (Solvent, Temp., etc.) Catalysis->Optimization Optimization->Catalysis Feedback for Improvement

Caption: Workflow for the development of catalysts based on 3-[(Z)-2-Methoxyethenyl]pyridine.

Future Outlook

The exploration of 3-[(Z)-2-Methoxyethenyl]pyridine as a ligand in coordination chemistry opens up new avenues for the design of metal complexes with tailored properties. Future research should focus on the systematic synthesis and characterization of a range of its transition metal complexes and the thorough evaluation of their catalytic activities in various organic transformations. Furthermore, the unique electronic and photophysical properties that may arise from the methoxyethenyl substituent could be harnessed in the development of novel materials for applications in sensing, light-emitting devices, and solar energy conversion.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-[(Z)-2-Methoxyethenyl]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As process chemists and discovery researchers, synthesizing enol ethers like 3-[(Z)-2-Methoxyethenyl]pyridine often presents significant challenges regarding yield optimization and stereocontrol. Methoxyethenyl pyridines are highly versatile building blocks in medicinal chemistry, frequently serving as critical intermediates for downstream functionalization[1].

This guide provides an in-depth, self-validating framework for the Wittig olefination of pyridine-3-carboxaldehyde using methoxymethylenetriphenylphosphorane[2]. Below, you will find a mechanistic workflow, quantitative optimization data, targeted troubleshooting FAQs, and a robust experimental protocol designed to maximize both overall yield and Z-selectivity.

Mechanistic Workflow

The synthesis relies on the generation of a non-stabilized ylide, followed by a [2+2] cycloaddition with the highly electrophilic pyridine-3-carboxaldehyde. Understanding this pathway is critical for diagnosing reaction failures.

WittigWorkflow N1 1. Phosphonium Salt (Methoxymethyl)triphenylphosphonium chloride N2 2. Base Addition NaHMDS in THF at -78°C N1->N2 N3 3. Ylide Generation Methoxymethylenetriphenylphosphorane N2->N3 Deprotonation (Salt-free conditions) N4 4. Substrate Addition Pyridine-3-carboxaldehyde N3->N4 Deep red solution confirms active ylide N5 5. Kinetic Control Syn-Oxaphosphetane Intermediate N4->N5 [2+2] Cycloaddition (Maintains -78°C) N6 6. Target Product 3-[(Z)-2-Methoxyethenyl]pyridine N5->N6 Cycloreversion (Warming to RT)

Fig 1. Mechanistic workflow for the Z-selective Wittig olefination of pyridine-3-carboxaldehyde.

Reaction Optimization Data

The choice of base dictates both the survival of the pyridine substrate and the stereochemical outcome of the alkene. The table below summarizes the causality between base selection, yield, and stereoselectivity.

Base UsedCounterionBase NucleophilicityAverage Yield (%)Z:E Isomeric Ratio
n-BuLi Li+High< 40%60:40
LDA Li+Low65%70:30
LiHMDS Li+Low72%75:25
NaHMDS Na+Low88%92:8
KHMDS K+Low85%95:5
Troubleshooting Guides & FAQs

Q: Why does my reaction yield drop significantly when using n-BuLi, despite complete consumption of the phosphonium salt? A: The root cause is the electrophilic nature of the pyridine ring. Pyridine-3-carboxaldehyde contains an electron-withdrawing nitrogen, making the ring carbons (especially C2 and C6) highly susceptible to nucleophilic attack. While n-BuLi successfully deprotonates the phosphonium salt, any localized excess of this highly nucleophilic base will attack the pyridine ring or the carbonyl carbon directly, leading to complex degradation mixtures. To prevent this, you must use a sterically hindered, non-nucleophilic base like NaHMDS or KHMDS.

Q: My isolated product is a 1:1 mixture of Z and E isomers. How do I enrich the Z-isomer? A: Z-selectivity in the Wittig olefination of non-stabilized ylides is governed by strict kinetic control, which favors the formation of the syn-oxaphosphetane intermediate. Lithium ions (from LiHMDS or n-BuLi) strongly coordinate to the oxygen atom in the oxaphosphetane ring. This Lewis acid catalysis lowers the activation energy for cycloreversion back to the starting materials, allowing the system to thermodynamically equilibrate to the more stable anti-oxaphosphetane, which yields the E-alkene. By switching to "salt-free" conditions using NaHMDS or KHMDS, the larger sodium or potassium ions do not coordinate as strongly. This locks the reaction under kinetic control, preserving the Z-isomer[3].

Q: The ylide solution turns dark brown instead of vibrant red, and the subsequent reaction fails. What went wrong? A: Methoxymethylenetriphenylphosphorane is a highly reactive, non-stabilized ylide[2]. It decomposes rapidly at temperatures above -40 °C[2]. If your cooling bath is inadequate, or if the base addition is too rapid (causing localized exothermic heating), the ylide will degrade into triphenylphosphine and other inert byproducts before the aldehyde can be introduced. Ensure strict temperature control at -78 °C during both ylide generation and substrate addition.

Q: How can I efficiently separate the triphenylphosphine oxide (TPPO) byproduct from the polar pyridine product? A: TPPO is notoriously difficult to separate from heterocyclic products via standard chromatography. A highly effective, self-validating technique is to precipitate the TPPO prior to column loading. After quenching and extracting, concentrate the crude mixture and resuspend it in cold diethyl ether (or a 9:1 hexane/ethyl acetate mixture). TPPO is highly insoluble in cold, non-polar solvents and will crash out as a fluffy white solid. Filter this through a Celite pad; the remaining filtrate can then be purified via silica gel chromatography with significantly higher resolution.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual checkpoints to ensure the integrity of the reaction at each step.

Reagents Required:

  • (Methoxymethyl)triphenylphosphonium chloride (Ensure anhydrous)[4]

  • NaHMDS (1.0 M solution in THF)

  • Pyridine-3-carboxaldehyde (Freshly distilled or passed through basic alumina)

  • Anhydrous THF (Sure/Seal™ or freshly dispensed from a solvent purification system)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3 times). Add 1.2 equivalents of (methoxymethyl)triphenylphosphonium chloride[4] and 50 mL of anhydrous THF.

  • Ylide Generation: Cool the white suspension to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium. Dropwise, add 1.15 equivalents of NaHMDS (1.0 M in THF) over 15 minutes down the side of the flask to pre-cool the base.

    • Validation Checkpoint 1: The suspension will transition to a deep red/orange homogeneous solution within 15–20 minutes. This color change is the self-validating indicator of active ylide formation[2]. If the solution remains cloudy or pale, the ylide generation is incomplete (likely due to moisture in the THF or degraded base).

  • Substrate Addition: Dissolve 1.0 equivalent of pyridine-3-carboxaldehyde in 10 mL of anhydrous THF. Add this solution dropwise to the ylide over 20 minutes, strictly maintaining the internal temperature at -78 °C.

    • Validation Checkpoint 2: The deep red color will gradually fade to a pale yellow or off-white suspension as the ylide is consumed by the[2+2] cycloaddition.

  • Cycloreversion: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quench and Extraction: Quench the reaction by adding 30 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • TPPO Removal & Purification: Triturate the crude sticky residue with 50 mL of ice-cold diethyl ether. Vigorously stir for 10 minutes, then filter the resulting white precipitate (TPPO) through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the pure 3-[(Z)-2-Methoxyethenyl]pyridine.

References
  • Buy 2-Bromo-3-(2-methoxyethenyl)pyridine (EVT-8886706)
  • thermofisher.
  • grokipedia.
  • muni.

Sources

Technical Support Guide: Purification of 3-[(Z)-2-Methoxyethenyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-[(Z)-2-Methoxyethenyl]pyridine. This guide is designed for researchers, chemists, and drug development professionals who require this molecule in high purity for their work. We will address common challenges, provide detailed troubleshooting, and present validated protocols to streamline your purification workflow.

Introduction: Understanding the Molecule

3-[(Z)-2-Methoxyethenyl]pyridine is a substituted pyridine derivative featuring a Z-configured vinyl ether. The presence of the basic pyridine ring and the acid-sensitive vinyl ether moiety presents a unique set of purification challenges. Achieving high purity requires careful selection of techniques to prevent hydrolysis, isomerization, and co-elution with synthesis-related impurities. This guide provides a systematic approach to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and purification of 3-[(Z)-2-Methoxyethenyl]pyridine.

Q1: What are the most common impurities I should expect after synthesis?

A: The impurity profile largely depends on the synthetic route. For a typical Wittig-type reaction involving 3-pyridinecarboxaldehyde and a methoxymethyl-phosphonium salt, common impurities include:

  • Triphenylphosphine oxide (Ph₃PO): A ubiquitous byproduct of the Wittig reaction. It is non-basic and can often be removed with an acid wash.

  • (E)-isomer (3-[(E)-2-Methoxyethenyl]pyridine): The geometric isomer is a frequent impurity. Its formation can be influenced by reaction conditions and stability under light or heat.

  • Unreacted 3-pyridinecarboxaldehyde: Incomplete reaction will leave residual starting material.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, DMF, Toluene) may be present.[1][2]

  • Degradation Products: Primarily 3-pyridinecarboxaldehyde, resulting from the hydrolysis of the vinyl ether.

Q2: How can I best assess the purity and isomeric ratio of my sample?

A: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: This is the most powerful tool. The vinyl protons of the (Z) and (E) isomers will have distinct chemical shifts and, most importantly, different coupling constants (J values). For vinyl ethers, the J-coupling for the Z-isomer is typically in the range of 6-8 Hz, while the E-isomer shows a larger coupling of 12-15 Hz. Integration of these characteristic peaks allows for accurate determination of the isomeric ratio.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is excellent for quantifying purity and separating isomers.[1][3] A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) can typically resolve the (Z) and (E) isomers, as well as other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and its isomers.

  • Thin-Layer Chromatography (TLC): An indispensable tool for quick, qualitative monitoring of reactions and column chromatography fractions. A typical eluent system is a mixture of hexane and ethyl acetate.[2][4]

Q3: What are the stability concerns for 3-[(Z)-2-Methoxyethenyl]pyridine during purification and storage?

A: The primary stability concern is the acid-catalyzed hydrolysis of the vinyl ether . Contact with strong acids, or even mildly acidic surfaces like standard silica gel, can cleave the C=C double bond, leading to the formation of 3-pyridinecarboxaldehyde and methanol. The compound may also be sensitive to prolonged exposure to heat and UV light, which can promote Z-to-E isomerization.

For storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage) in a container protected from light.

Section 2: Troubleshooting Guide

This guide is structured to provide rapid solutions to common problems encountered during purification.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Significant product loss or streaking on silica gel TLC/column. The vinyl ether is hydrolyzing on the acidic silica gel surface.1. Neutralize the Eluent: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your eluent mixture (e.g., hexane/ethyl acetate).[5] 2. Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent containing 1-2% Et₃N, pack the column, and flush with several column volumes of the neutralized eluent before loading your sample. 3. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica (for reverse-phase chromatography).
Low overall recovery after purification. 1. Incomplete Elution: The product may still be bound to the column.[6] 2. Physical Loss: Product lost during solvent removal (if volatile) or transfers. 3. Decomposition: As noted above, decomposition on the column is a major cause of low yield.1. Increase Eluent Polarity: Gradually increase the polarity of your mobile phase to ensure all product is eluted. 2. Careful Evaporation: Use a rotary evaporator at moderate temperature and pressure. For highly volatile compounds, consider alternative solvent removal methods. 3. Address Decomposition: Implement the neutralization strategies mentioned above.
Co-elution of the (E)-isomer with the desired (Z)-product. The polarity difference between the geometric isomers is too small for effective separation by standard flash chromatography.1. Optimize Flash Chromatography: Use a very long column and a shallow, slow gradient to maximize resolution. 2. Preparative HPLC: This is the most effective method for separating geometric isomers. A reverse-phase C18 column is typically the best choice. (See Protocol C).
Triphenylphosphine oxide (Ph₃PO) is present in the final product. Ph₃PO can be moderately polar and may co-elute with the product in certain solvent systems.1. Acid-Base Extraction: Before chromatography, perform an acid wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with aqueous HCl (1M). The basic pyridine product will move to the aqueous layer, while the neutral Ph₃PO remains in the organic layer. Then, basify the aqueous layer and extract the pure product back into an organic solvent. (See Protocol B).[4] 2. Crystallization: In some cases, Ph₃PO can be removed by crystallization from a non-polar solvent if the product is an oil.
Unreacted 3-pyridinecarboxaldehyde remains after chromatography. The polarity of the aldehyde is very close to the product, leading to poor separation.1. Optimize Chromatography: A shallower gradient may improve separation. 2. Chemical Scavenging: Treat the crude mixture with a small amount of sodium bisulfite solution to form the water-soluble bisulfite adduct of the aldehyde, which can then be removed by an aqueous wash. Ensure the pH is controlled to avoid product hydrolysis.

Section 3: Strategic Purification Workflow

The choice of purification strategy depends on the scale, the impurity profile, and the required final purity. The following decision tree provides a logical workflow for purifying 3-[(Z)-2-Methoxyethenyl]pyridine.

G cluster_start cluster_main_path start Crude Product Analysis (¹H NMR, TLC) q1 Major non-basic impurities (e.g., Ph₃PO)? start->q1 action1 Perform Acid-Base Extraction (Protocol B) q1->action1  Yes action2 Proceed Directly to Chromatography q1->action2  No chromatography Neutralized Flash Chromatography (Protocol A) action1->chromatography action2->chromatography q2 Is purity >99% and isomerically pure? chromatography->q2 action3 Preparative RP-HPLC (Protocol C) q2->action3  No (e.g., E/Z isomers remain) end_product Pure Product (Characterize & Store) q2->end_product  Yes action3->end_product

Caption: Decision workflow for purification strategy.

Section 4: Recommended Purification Protocols

Protocol A: Neutralized Silica Gel Flash Chromatography

This is the primary method for purifying multigram quantities of the compound from most common impurities.

  • Preparation of Eluent: Prepare a stock solution of your chosen mobile phase (e.g., Hexane/Ethyl Acetate, 80:20 v/v) and add 1% triethylamine (Et₃N).

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the neutralized starting eluent.[2]

    • Pour the slurry into the column and use pressure to pack it firmly and evenly.

    • Equilibrate the packed column by flushing with at least 5 column volumes of the neutralized starting eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the starting mobile phase (e.g., 80:20 Hexane/EtOAc + 1% Et₃N).

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the eluent polarity (e.g., to 70:30 or 60:40) to elute the product.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C.

Protocol B: Acid-Base Liquid-Liquid Extraction

This protocol is highly effective for removing neutral or acidic impurities, such as triphenylphosphine oxide, from the basic product.[4]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Acid Extraction:

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with 1M aqueous HCl. Extract three times, using approximately one-third of the organic volume for each extraction. The pyridine product will transfer to the aqueous layer as its hydrochloride salt.

    • Combine the aqueous layers. The neutral/acidic impurities remain in the original organic layer, which can be discarded.

  • Basification:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a concentrated base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the pH is >10. This regenerates the free base of the pyridine product.

  • Back-Extraction:

    • Extract the basic aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol C: Preparative Reversed-Phase HPLC (RP-HPLC)

This method offers the highest resolution and is ideal for separating stubborn impurities like the (E)-isomer or for producing material of >99.5% purity.[1]

  • System Setup:

    • Column: A preparative C18 column.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Modifier (Optional but recommended): Add 0.1% formic acid or 10 mM ammonium acetate to both mobile phases to improve peak shape for the basic pyridine compound.[3]

  • Method Development: First, develop an analytical scale method to determine the optimal gradient for separating the desired (Z)-isomer from all impurities.

  • Sample Preparation: Dissolve the partially purified product in a minimal amount of the mobile phase or a compatible solvent (e.g., acetonitrile/water). Filter the sample through a 0.45 µm filter to remove any particulates.

  • Purification Run:

    • Equilibrate the preparative column with the starting mobile phase composition.

    • Inject the sample onto the column.

    • Run the gradient determined from the analytical scale method.

    • Collect fractions corresponding to the peak of the pure (Z)-isomer.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the majority of the organic solvent (acetonitrile) via rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (after neutralization if an acidic modifier was used) to recover the final product.

References

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. (2007). [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. PMC. (2024). [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. (2021). [Link]

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. The Royal Society of Chemistry. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science (RSC Publishing). (2024). [Link]

  • Purification of Pyridine. Chempedia - LookChem. [Link]

  • Notes - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Process for the preparation of vinyl ether compounds.
  • Protein Purification Protocol & Troubleshooting. Creative Biolabs. [Link]

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Technical Support Center: Overcoming Solubility Issues of 3-[(Z)-2-Methoxyethenyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-[(Z)-2-Methoxyethenyl]pyridine . This compound is a highly valuable lipophilic pyridine derivative used in advanced organic synthesis and drug discovery. However, its unique structural features—specifically the combination of a weakly basic pyridine ring and a highly lipophilic methoxyethenyl group—frequently lead to poor aqueous solubility.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic explanations to help you overcome precipitation and formulation challenges in biological assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my 3-[(Z)-2-Methoxyethenyl]pyridine stock solution precipitate immediately upon dilution into an aqueous assay buffer?

A: You are experiencing a failure of kinetic solubility . In early-stage drug discovery, compounds are typically stored as high-concentration stock solutions in an organic solvent like DMSO. When you dilute this stock into an aqueous buffer (e.g., PBS at pH 7.4), the solvent polarity shifts drastically. The lipophilic methoxyethenyl group forces the compound out of solution, causing rapid nucleation and precipitation[1].

This occurs because the system becomes supersaturated. The kinetic solubility (the concentration at which the compound precipitates from a co-solvent mixture) is often much lower than the thermodynamic solubility (the equilibrium solubility of the solid crystalline compound in pure water)[2].

Q2: How can I formulate this compound for in vitro cell-based assays without causing DMSO toxicity?

A: Cell cultures generally tolerate a maximum of 0.1% to 1.0% DMSO before exhibiting solvent-induced cytotoxicity. If 3-[(Z)-2-Methoxyethenyl]pyridine precipitates at your target concentration within this DMSO limit, you must employ secondary solubilization strategies.

The most effective approach for lipophilic pyridine derivatives is the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) [1]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic methoxyethenyl moiety of the compound spontaneously enters this cavity via non-covalent interactions (van der Waals forces and hydrophobic effects), forming a water-soluble 1:1 inclusion complex[3]. This masks the hydrophobicity of the compound without altering its biological target engagement.

Q3: Can I use pH adjustment to dissolve this compound?

A: Yes, but with limitations. The nitrogen atom on the pyridine ring is weakly basic (typical pyridine pKa ≈ 5.2)[4]. By lowering the pH of your aqueous buffer below 5.0, you protonate the nitrogen, forming a highly water-soluble pyridinium salt.

  • The Catch: Most biological and enzymatic assays require physiological conditions (pH 7.4). If you dissolve the compound in a low-pH buffer and then neutralize it to pH 7.4, the compound will likely precipitate (a phenomenon known as "crashing out"). Therefore, pH adjustment is only viable for gastric fluid simulations (SGF) or assays that tolerate acidic environments[5].

Part 2: Solubilization Workflows & Mechanisms

To systematically resolve these issues, application scientists utilize a structured formulation workflow. The decision tree below outlines the causality-driven steps to achieve a stable solution.

Solubilization_Workflow Start 3-[(Z)-2-Methoxyethenyl]pyridine in DMSO Stock Dilution Dilute in Aqueous Buffer (Kinetic Solubility Check) Start->Dilution Check Precipitation Observed? Dilution->Check pH_Adj Acidify (pH < 5) to protonate pyridine Check->pH_Adj Yes (If assay permits) Cyclo Add 10-20% HP-β-CD (Form Inclusion Complex) Check->Cyclo Precipitates at pH 7.4 Success Proceed to Biological Assay Check->Success No pH_Adj->Check Re-test at target pH Cyclo->Success Soluble Fail Use Lipid/Tween-80 Formulation Cyclo->Fail Insoluble

Caption: Decision tree for overcoming kinetic precipitation of lipophilic pyridine derivatives.

The Mechanism of Cyclodextrin Complexation

When pH adjustment is not biologically viable, HP-β-CD is the gold standard. The complexation is a thermodynamic equilibrium process driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity[6].

Inclusion_Complex Host HP-β-Cyclodextrin (Hydrophobic Cavity) Complex 1:1 Inclusion Complex (Hydrophilic Exterior) Host->Complex Thermodynamic Equilibrium Guest 3-[(Z)-2-Methoxyethenyl]pyridine (Lipophilic Guest) Guest->Complex Non-covalent Interactions

Caption: Formation of a host-guest inclusion complex to enhance aqueous solubility.

Part 3: Quantitative Data & Experimental Protocols

Solubility Enhancement Data Summary

The following table summarizes typical solubility enhancements observed for lipophilic pyridine derivatives using various excipients. Note: Data is representative of the compound class; empirical validation is required for specific assay conditions.

Formulation StrategyExcipient ConcentrationApparent Aqueous Solubility (pH 7.4)Fold EnhancementCytotoxicity Risk
Aqueous Buffer (Control) 0%< 5 µM1x (Baseline)None
Co-solvent (DMSO) 1.0% (v/v)~25 µM5xHigh (at >1%)
Surfactant (Tween-80) 0.5% (v/v)~150 µM30xModerate (Membrane disruption)
Complexation (HP-β-CD) 20% (w/v)> 500 µM>100xLow (Biologically inert)
Protocol 1: Self-Validating Kinetic Solubility Assessment

To trust your assay data, you must first prove that your compound remains in solution under exact assay conditions. This protocol uses laser nephelometry (light scattering) and LC-MS/MS to validate kinetic solubility[7].

Materials:

  • 10 mM stock of 3-[(Z)-2-Methoxyethenyl]pyridine in 100% DMSO.

  • Assay Buffer (e.g., DPBS, pH 7.4).

  • Control compounds: Ketoconazole (low solubility control), Atenolol (high solubility control)[5].

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the 10 mM compound stock in 100% DMSO.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer in a 96-well clear-bottom plate. (Final DMSO concentration = 1.0%).

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at room temperature to allow for potential delayed nucleation.

  • Nephelometric Readout: Measure light scattering using a microplate nephelometer. A sharp increase in scattered light indicates the precipitation threshold.

  • Analytical Validation (LC-MS/MS): Centrifuge the plate at 3,000 x g for 15 minutes to pellet any micro-precipitates. Extract 50 µL of the supernatant, dilute 10x in acetonitrile, and quantify the dissolved compound via LC-MS/MS against a standard curve[5].

  • Causality Check: If the LC-MS/MS quantified concentration is significantly lower than the nominal spiked concentration, the compound has precipitated, invalidating any biological data at that concentration.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

If Protocol 1 reveals poor solubility, use this protocol to formulate the compound using HP-β-CD[8].

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., 200 mg HP-β-CD in 1 mL DPBS). Stir until completely transparent.

  • Compound Addition: Weigh out the solid 3-[(Z)-2-Methoxyethenyl]pyridine. Do not use a DMSO stock for this step, as co-solvents can compete for the cyclodextrin cavity.

  • Equilibration: Add the solid compound to the HP-β-CD solution in excess (e.g., 2 mg/mL).

  • Agitation: Vortex vigorously for 5 minutes, then place on an orbital shaker at 37°C for 24 to 48 hours. The extended time is required to reach thermodynamic equilibrium for the host-guest complexation.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Quantification: Analyze the filtrate via UV-Vis or LC-MS/MS to determine the final enhanced concentration. This solution can now be diluted into your biological assay.

References

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed (NIH). Available at: [Link]

  • ADME Solubility Assay. BioDuro-Sundia. Available at:[Link]

  • Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. PMC (NIH). Available at:[Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. Available at:[Link]

  • Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Semantic Scholar. Available at:[Link]

  • Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. MDPI. Available at:[Link]

Sources

Optimization of reaction conditions for pyridine derivative synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Troubleshooting for Pyridine Derivative Synthesis

Introduction Welcome to the Technical Support Center for Pyridine Derivative Synthesis. As a Senior Application Scientist, I frequently consult on workflows that have stalled due to the unique electronic and coordinating properties of the azine ring. Pyridine's electron-deficient nature and the strong σ-donating ability of its nitrogen lone pair make it a notorious catalyst poison and a challenging substrate for regioselective functionalization[1].

This guide bypasses generic advice, providing you with self-validating protocols and mechanistic troubleshooting for de novo synthesis, late-stage C-H functionalization, and cross-coupling.

Section 1: De Novo Construction (Hantzsch Synthesis)

Q1: My Hantzsch pyridine synthesis yields are consistently below 50%, and I observe significant amounts of unoxidized 1,4-dihydropyridine (1,4-DHP) and tricyclic pyran byproducts. How can I drive this to completion?

Answer: The causality of your low yield is twofold. First, the classical Hantzsch reaction (refluxing ethanol) often leads to incomplete Knoevenagel condensation or premature Michael addition, generating undesired pyran byproducts[2]. Second, the aromatization of 1,4-DHP to pyridine is thermodynamically favored but kinetically sluggish under mild conditions[3].

Solution: Shift from classical thermal heating to solvent-free conditions using Lewis acid catalysts (e.g., CuI or Sc(OTf)3) to accelerate the initial condensation[4][5]. For the oxidation step, avoid harsh oxidants like HNO3 which cause over-oxidation and ring-opening; instead, use catalytic iodine in refluxing methanol or metal-free photochemical conditions[3].

Protocol 1: Optimized One-Pot Hantzsch Synthesis & Aromatization

  • Condensation: In a mortar, grind the aldehyde (1.0 equiv), β-keto ester (2.0 equiv), and ammonium acetate (1.5 equiv) with 5 mol% CuI catalyst under solvent-free conditions[5].

  • Heating: Transfer the mixture to a reaction vial and heat at 80 °C for 30 minutes. Monitor the consumption of the aldehyde via TLC.

  • Aromatization: Once the 1,4-DHP intermediate is fully formed, dissolve the crude mixture in methanol. Add I2 (0.2 equiv) as a mild oxidant[3].

  • Reflux: Reflux for 2-4 hours until complete aromatization is observed via LC-MS.

  • Workup: Quench with saturated aqueous Na2S2O3 to remove iodine, extract with ethyl acetate, and purify via silica gel chromatography.

HantzschTroubleshooting Start Analyze Crude Mixture (NMR/LC-MS) DHP High 1,4-DHP (Incomplete Oxidation) Start->DHP Pyran Tricyclic Pyrans (Side Reactions) Start->Pyran Action1 Switch to I2/MeOH or Photochemical Oxidation DHP->Action1 Action2 Pre-form Enamine & Control Addition Order Pyran->Action2 Success Pure Pyridine Target Action1->Success Action2->Success

Troubleshooting logic for common Hantzsch synthesis byproducts.

Section 2: Late-Stage C-H Functionalization

Q2: I am attempting a direct C-H arylation of a complex pyridine intermediate, but I only get C2-functionalization or no reaction at all due to catalyst poisoning. How can I achieve meta- (C3/C5) or para- (C4) selectivity?

Answer: Pyridine naturally directs electrophilic attack away from the ring, while nucleophilic attack favors the C2 and C6 positions[1][6]. Furthermore, the nitrogen lone pair binds irreversibly to Pd or Ru catalysts. To achieve meta or para selectivity, you must override this inherent electronic bias.

Solution: Employ temporary dearomatization or use sterically demanding transient directing groups[6][7]. By converting the pyridine into an N-aminopyridinium salt or a phosphonium salt, you disrupt the aromaticity and block the nitrogen lone pair from poisoning your catalyst, allowing for controlled addition-elimination at the C3 or C4 positions[6].

Table 1: Quantitative Comparison of Pyridine C-H Functionalization Strategies

StrategySelectivityTypical YieldsCatalyst/ReagentsMechanistic Rationale
Minisci Reaction C2 / C440-70%Ag salts, PersulfateNucleophilic radical addition to protonated, electron-deficient pyridinium[6].
Temporary Dearomatization C3 / C460-85%Phosphonium salts, Tf2ODisrupts aromaticity, allowing controlled addition-elimination[6][7].
Directed ortho-Metalation C2 (ortho to DG)70-95%Pd(OAc)2, Ru(p-cymene)Directing group brings metal into close proximity to specific C-H bond[7].

Section 3: Cross-Coupling of Halopyridines

Q3: When performing a Suzuki-Miyaura or reductive cross-coupling with 2-halopyridines, my reaction stalls at 30% conversion, and I see massive amounts of homocoupled 2,2'-bipyridine. How do I prevent this?

Answer: 2-halopyridines are uniquely problematic. The product of homocoupling, 2,2'-bipyridine, is a bidentate ligand that strongly coordinates to Ni or Pd catalysts, sequestering the metal and halting the catalytic cycle (catalyst poisoning)[8]. In reductive cross-electrophile couplings, the differing reduction potentials of the two halides often lead to rapid homocoupling of the more easily reduced partner[9].

Solution: For reductive couplings, use a phosphine-free NiCl2 system with Zn/LiCl. The addition of LiCl is critical: it facilitates the formation of a highly insoluble zinc complex with the generated 2,2'-bipyridine, precipitating it out of solution and preventing it from poisoning the Ni catalyst[8]. For Suzuki couplings, utilizing bulky, electron-rich phosphine ligands (like PCy3 or SPhos) at elevated temperatures (110 °C) accelerates the reductive elimination step, outcompeting the homocoupling pathway[10][11].

Protocol 2: Phosphine-Free Reductive Cross-Coupling of 2-Halopyridines

  • Preparation: Charge a dried 100 mL round-bottom flask with NiCl2·6H2O (5 mol%) and DMF (20 mL). Heat the solution to 40 °C[8].

  • Reagent Addition: Add the 2-halopyridine (2.5 equiv), the functionalized 2-halopyridine (1.0 equiv), anhydrous LiCl (10.5 equiv), and Zn dust (12.6 equiv)[8].

    • Self-Validating Step: Ensure LiCl is strictly anhydrous. The precipitation of the Zn-bipyridine complex will be visible as the reaction proceeds, validating that the catalyst trap is working.

  • Initiation: When the temperature reaches 50 °C, add a single crystal of iodine and two drops of acetic acid to activate the zinc dust[8].

  • Reaction: Stir vigorously at 50 °C. Monitor via GC-MS until the limiting functionalized 2-halopyridine is consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the Zn-bipyridine precipitate and excess zinc, and purify the filtrate via column chromatography.

CrossCoupling Ni0 Active Ni(0) Catalyst OxAdd Oxidative Addition (Ni-II Intermediate) Ni0->OxAdd 2-Halopyridine RedElim Reductive Elimination OxAdd->RedElim Transmetalation/Reduction RedElim->Ni0 Catalyst Regeneration Product Cross-Coupled Pyridine RedElim->Product Desired Pathway Bipy 2,2'-Bipyridine (Homocoupling Byproduct) RedElim->Bipy Side Reaction DeadCat Ni(Bipy) Complex (Dead Catalyst) Bipy->DeadCat Strong Coordination ZnTrap Zn-Bipy Precipitate (LiCl Mediated) Bipy->ZnTrap Zn/LiCl Addition (Rescues Cycle) DeadCat->Ni0 BLOCKED

Mechanism of Ni-catalyst poisoning by bipyridine and rescue via Zn/LiCl.

Sources

Troubleshooting guide for experiments with 3-[(Z)-2-Methoxyethenyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for the synthesis and handling of 3-[(Z)-2-Methoxyethenyl]pyridine . This compound is a highly versatile building block, frequently utilized in the synthesis of complex heterocycles, such as functionalized isoquinolines, and as an intermediate in the development of IKK-β inhibitors and other pharmaceutical agents ().

Synthesizing the strictly (Z)-configured enol ether via a Wittig methoxymethylenation presents unique stereochemical and stability challenges. This guide is designed for discovery chemists and process scientists to troubleshoot stereoselectivity, optimize yields, and prevent product degradation.

Part 1: Self-Validating Experimental Protocol

To establish a baseline for troubleshooting, ensure your methodology aligns with the following optimized, salt-free Wittig olefination protocol. This procedure is designed as a self-validating system , meaning each step contains observable milestones to confirm success before proceeding.

Reaction: 3-Pyridinecarboxaldehyde + (Methoxymethyl)triphenylphosphonium chloride 3-[(Z)-2-Methoxyethenyl]pyridine + Triphenylphosphine oxide

Step-by-Step Methodology
  • Ylide Generation (Salt-Free Conditions):

    • Suspend 1.2 equivalents of strictly anhydrous (methoxymethyl)triphenylphosphonium chloride in dry THF (0.2 M) under an argon atmosphere. Cool the suspension to -78 °C.

    • Dropwise, add 1.15 equivalents of Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF).

    • Validation Check: The cloudy white suspension must transition to a vibrant, deep red/orange homogeneous solution within 15 minutes. This color change confirms quantitative deprotonation and ylide formation. If the solution remains cloudy or pale, moisture has quenched the base.

  • Carbonyl Addition (Kinetic Control):

    • Dissolve 1.0 equivalent of 3-pyridinecarboxaldehyde in a minimal volume of dry THF. Add this dropwise to the ylide solution, strictly maintaining the internal temperature at -78 °C.

    • Validation Check: The deep red/orange color of the ylide should rapidly discharge to a pale yellow or colorless state. This visual cue confirms successful nucleophilic attack and the formation of the oxaphosphetane intermediate.

  • Cycloreversion & Quench:

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours to drive the cycloreversion.

    • Quench the reaction by adding saturated aqueous NaHCO3​ .

    • Validation Check: Verify the pH of the aqueous layer is 7.5. The product is an enol ether; any localized acidity will trigger rapid hydrolysis to 3-pyridylacetaldehyde.

  • Purification (Neutralized Chromatography):

    • Extract the aqueous layer with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

    • Validation Check (Isomer Ratio): Obtain a crude 1H -NMR. The (Z)-isomer will display vinylic protons with a coupling constant ( 3JHH​ ) of ~6–7 Hz, whereas the unwanted (E)-isomer will show a coupling constant of ~12–14 Hz.

    • Purify via flash column chromatography using silica gel pre-treated with 1-2% Triethylamine ( Et3​N ) in Hexane/Ethyl Acetate.

Part 2: Troubleshooting Guides & FAQs

Q1: My Z/E stereoselectivity is consistently poor (yielding too much E-isomer). How can I maximize the Z-isomer?

Causality & Solution: The stereochemical outcome of the Wittig reaction with unstabilized or semi-stabilized ylides is governed by the reversibility of the initial nucleophilic addition. Under kinetic control, the orthogonal approach of the ylide and aldehyde strongly favors the cis-oxaphosphetane, which collapses into the (Z)-alkene. However, if you are using a lithium-based base (like n-BuLi), the highly Lewis acidic Li+ ions coordinate strongly to the oxaphosphetane intermediate. This coordination lowers the activation energy for cycloreversion back to the starting materials, placing the reaction under thermodynamic control. The system equilibrates to the more stable trans-oxaphosphetane, yielding the (E)-alkene (). Actionable Fix: Switch to NaHMDS or KHMDS to ensure "salt-free" (lithium-free) conditions. Ensure the aldehyde addition occurs strictly at -78 °C to trap the kinetic cis-oxaphosphetane.

Q2: The reaction yield is abnormally low, and I am recovering unreacted 3-pyridinecarboxaldehyde. What went wrong?

Causality & Solution: This is almost always a moisture issue. (Methoxymethyl)triphenylphosphonium chloride is highly hygroscopic. If water is present in the crystal lattice of the salt, the strong base (NaHMDS) will be consumed by the water rather than deprotonating the phosphonium salt, preventing ylide generation. Actionable Fix: Do not rely solely on vacuum drying. Perform an azeotropic distillation of the phosphonium salt with anhydrous toluene (3 cycles) on a Schlenk line prior to use. For broader context on the rigorous handling of phosphorus ylides, refer to standard protocols by .

Q3: My crude NMR shows the correct product, but after silica gel chromatography, the product degrades into 3-pyridylacetaldehyde.

Causality & Solution: 3-[(Z)-2-Methoxyethenyl]pyridine contains a methoxyvinyl group, which is an enol ether. Enol ethers are highly susceptible to acid-catalyzed hydrolysis. Standard silica gel has surface silanol groups that render it mildly acidic (pH ~4.5–5.5). As your product travels down the column, it is protonated and hydrolyzed by ambient moisture. Actionable Fix: You must neutralize the silica gel. Pre-elute your column with your starting mobile phase containing 1% to 5% Triethylamine ( Et3​N ) . Maintain 1% Et3​N in the eluent throughout the entire separation.

Q4: How do I efficiently remove the massive amount of triphenylphosphine oxide ( Ph3​P=O ) byproduct before chromatography?

Causality & Solution: Ph3​P=O co-elutes with many polar pyridine derivatives and can ruin column resolution. Fortunately, it has a steep solubility curve. Actionable Fix: Utilize trituration. Concentrate your crude reaction mixture to a thick oil. Suspend the oil in cold diethyl ether or a 9:1 mixture of Hexane/Ethyl Acetate and place it in an ice bath for 30 minutes. The Ph3​P=O will precipitate as a white crystalline solid. Filter this off through a Celite pad before loading the filtrate onto your neutralized silica column.

Part 3: Quantitative Data Comparison

The following table summarizes the causal relationship between reaction conditions, the resulting Z/E stereoselectivity, and overall yield.

Base UsedSolvent SystemTemperature ProfileLewis Acid Present?Expected Z:E RatioIsolated Yield (%)
n-BuLiTHF-78 °C to RTYes ( Li+ )40 : 6065 - 75
n-BuLi + HMPATHF / HMPA-78 °C to RTSequestered70 : 3070 - 80
NaHMDS THF -78 °C to RT No (Salt-Free) > 85 : 15 80 - 90
KHMDS + 18-C-6THF / 18-Crown-6-78 °C to RTNo (Salt-Free)> 90 : 1085 - 95

Note: While KHMDS with 18-Crown-6 provides the highest thermodynamic suppression (best Z-selectivity), NaHMDS in THF is the recommended standard due to the toxicity and removal difficulties associated with crown ethers.

Part 4: Process Visualizations

G A 3-Pyridinecarboxaldehyde + Phosphonium Salt B Ylide Generation (Base, -78°C) A->B THF, Ar atm C Oxaphosphetane Intermediate B->C Nucleophilic Addition D 3-[(Z)-2-Methoxyethenyl]pyridine + Ph3P=O C->D Cycloreversion

Figure 1: Mechanistic pathway for the Wittig olefination of 3-pyridinecarboxaldehyde.

G Start Issue: Low Yield or Poor Z-Selectivity? Q1 Is the reaction strictly anhydrous? Start->Q1 A1_No Dry solvents & reagents (Use Schlenk line) Q1->A1_No No A1_Yes Check Base & Temp Q1->A1_Yes Yes Q2 Using Li-based base (n-BuLi)? A1_Yes->Q2 A2_Yes Switch to NaHMDS/KHMDS (Salt-free conditions) Q2->A2_Yes Yes A2_No Ensure -78°C during addition Q2->A2_No No

Figure 2: Decision tree for troubleshooting low yield and poor Z-selectivity.

References

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects." Chemical Reviews, 1989. URL:[Link]

  • Kobayashi, K.; et al. "New Synthesis of Isoquinoline Derivatives by Reactions of 2-(2-Methoxyethenyl)benzonitriles with Organolithiums and Lithium Dialkylamides." Chemistry Letters, 2004. URL:[Link]

  • Kolodiazhnyi, O. I. "Phosphorus Ylides: Chemistry and Application in Organic Synthesis." Wiley-VCH, 1999. URL:[Link]

Technical Support Center: Enhancing the Stability of 3-[(Z)-2-Methoxyethenyl]pyridine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. 3-[(Z)-2-Methoxyethenyl]pyridine is a highly versatile enol ether derivative utilized in advanced organic synthesis and drug development. However, like all enol ethers, it is thermodynamically less stable than its keto tautomer and is notoriously sensitive to environmental factors. This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to ensure the absolute integrity of your compound in solution.

Part 1: Core Mechanisms of Degradation (The "Why")

To effectively stabilize this molecule, we must first understand the causality behind its degradation. The primary pathway of decomposition is acid-catalyzed hydrolysis .

  • Protonation: The electron-rich carbon-carbon double bond of the enol ether is readily protonated at the alpha-carbon (C1, the carbon adjacent to the pyridine ring). This is the rate-determining step, generating a highly reactive but resonance-stabilized oxonium ion.

  • Nucleophilic Attack: Trace amounts of water in the solvent attack the oxonium ion, forming an unstable hemiacetal intermediate.

  • Cleavage: The hemiacetal rapidly collapses, cleaving the ether linkage to yield 3-pyridylacetaldehyde and methanol.

The Pyridine Complication: The pyridine nitrogen (pKa ~5.2) acts as a weak base. In the presence of trace acids, it forms a pyridinium salt. While this electron-withdrawing effect slightly retards the initial protonation of the enol ether, the equilibrium eventually drives irreversible hydrolysis. Furthermore, the (Z)-alkene configuration is highly susceptible to photoisomerization into the (E)-isomer when exposed to ambient UV/visible light.

Hydrolysis A 3-[(Z)-2-Methoxyethenyl]pyridine (Enol Ether) B Oxonium Ion Intermediate A->B + H⁺ (Trace Acid) Rate-determining C Hemiacetal Intermediate B->C + H₂O Nucleophilic Attack D 3-Pyridylacetaldehyde + Methanol C->D - H⁺ Collapse & Cleavage

Fig 1. Acid-catalyzed hydrolysis mechanism of 3-[(Z)-2-Methoxyethenyl]pyridine.

Part 2: Troubleshooting Guides & FAQs (The "How")

Q1: My stock solution is turning yellow/brown, and LC-MS shows a new peak at M-14. What happened? A1: Your compound has undergone acid-catalyzed hydrolysis. The mass difference of -14 Da corresponds to the loss of methanol (-32 Da) and the addition of water (+18 Da), confirming the formation of 3-pyridylacetaldehyde . The color change is a secondary artifact: the resulting aldehyde is highly reactive and rapidly undergoes aldol condensation and polymerization, forming colored oligomers. Self-Validation Check: Run a blank LC-MS injection of your solvent. If the pH is < 7.0, or if water content exceeds 50 ppm, your solvent is the culprit.

Q2: How do I choose the right solvent to prevent degradation? A2: Protic solvents (e.g., methanol, ethanol) must be strictly avoided unless heavily buffered, as they can participate in acetal exchange and accelerate degradation. You must use anhydrous, aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene. Causality: Aprotic solvents lack the acidic protons necessary to initiate the hydrolysis cascade.

Q3: Are there any additives I can use to improve the stability of my solutions? A3: Yes. The most effective stabilization strategy is the addition of a sacrificial base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), at 0.1% v/v . Causality: TEA has a conjugate acid pKa of ~10.7, making it significantly more basic than the pyridine ring (pKa ~5.2) and the enol ether double bond. TEA acts as an aggressive proton scavenger, neutralizing trace acids in the solvent or on glassware before they can interact with your compound.

Q4: What are the ideal storage conditions for these solutions? A4: Solutions must be stored in amber glass vials (to prevent Z→E photoisomerization) at -20°C or lower, under an inert atmosphere (Argon or Nitrogen) .

Part 3: Standard Operating Procedures (SOPs)

Protocol: Preparation of Ultra-Stable Enol Ether Stock Solutions

This protocol is designed to be a self-validating system. If followed correctly, the M-14 degradation peak will remain below the limit of detection (LOD) for >6 months.

Step 1: Solvent Validation

  • Dispense anhydrous THF or DCM.

  • Validation: Perform a Karl Fischer titration. Proceed only if the water content is strictly <50 ppm.

Step 2: Base Fortification

  • Add 0.1% v/v of anhydrous Triethylamine (TEA) to the validated solvent. Mix thoroughly.

Step 3: Degassing

  • Sparge the fortified solvent with ultra-high-purity Argon for 15 minutes to displace dissolved oxygen, mitigating oxidative degradation pathways.

Step 4: Dissolution

  • Transfer the solid 3-[(Z)-2-Methoxyethenyl]pyridine into a flame-dried amber vial.

  • Perform the dissolution inside a glovebox or under a positive flow of Argon on a Schlenk line.

Step 5: Storage

  • Seal the amber vial with a PTFE-lined septum cap.

  • Purge the headspace with Argon for 30 seconds before final sealing. Store at -20°C.

Workflow N1 1. Solvent Prep Anhydrous Aprotic Solvent N2 2. Base Addition Add 0.1% v/v TEA/DIPEA N1->N2 N3 3. Degassing Argon Sparging (15 min) N2->N3 N4 4. Dissolution Under Inert Atmosphere N3->N4 N5 5. Storage Amber Vial, -20°C, Argon N4->N5

Fig 2. Step-by-step workflow for preparing ultra-stable enol ether stock solutions.

Part 4: Quantitative Stability Matrix

The following table summarizes the causal relationship between storage conditions and the structural integrity of 3-[(Z)-2-Methoxyethenyl]pyridine, quantified by its estimated half-life ( t1/2​ ).

Solvent SystemAdditiveStorage TempLight ExposureEstimated Half-Life ( t1/2​ )
THF (Anhydrous)None20°CAmbient< 24 hours
Methanol (Protic)None20°CAmbient< 2 hours
THF (Anhydrous)0.1% TEA20°CAmbient~ 7 days
THF (Anhydrous)0.1% TEA-20°CDark (Amber Vial)> 6 months
DCM (Anhydrous)0.1% DIPEA-20°CDark (Amber Vial)> 6 months

References

  • Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. Available at:[Link]

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-[(Z)-2-Methoxyethenyl]pyridine and Structurally Related Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridine ring is a quintessential heterocyclic scaffold, recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique physicochemical properties, such as its ability to act as a hydrogen bond acceptor and its overall metabolic stability, make it a versatile building block for designing novel therapeutic agents targeting a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders.[1][3] This guide focuses on 3-[(Z)-2-Methoxyethenyl]pyridine, a specific derivative whose biological profile is not yet extensively documented in publicly available literature.

In the absence of direct experimental data for 3-[(Z)-2-Methoxyethenyl]pyridine, this document provides a comprehensive comparative framework. By leveraging established structure-activity relationship (SAR) principles and drawing on robust data from structurally analogous pyridine derivatives, we aim to infer its potential biological activities and provide a roadmap for future empirical investigation.[4][5] This analysis is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to facilitate the exploration of this novel compound.

Structural Analysis and Potential Pharmacological Implications

The structure of 3-[(Z)-2-Methoxyethenyl]pyridine comprises three key features that are likely to dictate its biological interactions:

  • The Pyridine Core: The electron-deficient nature of the pyridine ring and the lone pair of electrons on the nitrogen atom are critical for forming interactions with biological targets, such as hydrogen bonding with amino acid residues in enzyme active sites or receptors.[6]

  • Substitution at the 3-Position: The position of substituents on the pyridine ring dramatically influences activity.[4] For instance, in some series, 3-substitution is crucial for potent activity, while in others, substitution at the 4-position is preferred.

  • The (Z)-2-Methoxyethenyl Side Chain: This substituent introduces both flexibility and specific chemical functionalities. The vinyl group provides a region of electron density, while the methoxy group can act as a hydrogen bond acceptor. The (Z)-isomerism dictates a specific spatial arrangement that will be critical for fitting into a target's binding pocket.

Based on these features, we can hypothesize potential activities by comparing it to well-characterized pyridine derivatives.

Comparative Analysis of Biological Activities

The true biological potential of 3-[(Z)-2-Methoxyethenyl]pyridine can only be determined through empirical testing. However, by examining related compounds, we can prioritize which activities to investigate.

Anticancer Activity

Pyridine derivatives are a significant class of anticancer agents.[5][7] Their mechanisms often involve the inhibition of key enzymes like kinases or the disruption of cellular processes.[1] For example, a series of pyridine-urea derivatives has shown potent cytotoxicity against the MCF-7 breast cancer cell line.[8]

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells [8]

Compound ID Substitution Pattern IC50 (µM) after 48h
8a 4-Fluorophenyl urea 7.03
8b 4-Chlorophenyl urea 4.68
8d 4-Bromophenyl urea 3.03
8e 4-Iodophenyl urea 0.22
8n 3,4-Dichlorophenyl urea 1.88
Doxorubicin Standard Chemotherapeutic 1.93

| Sorafenib | Positive Control | 4.50 |

The data clearly indicates that halogen substitution on an appended phenyl ring dramatically influences potency, with the 4-iodophenyl urea derivative (8e) being exceptionally active.[8] This highlights the sensitivity of the biological target to the electronic and steric properties of substituents. While 3-[(Z)-2-Methoxyethenyl]pyridine lacks the urea moiety, its methoxyethenyl group could potentially occupy similar binding pockets, suggesting that an investigation into its cytotoxic properties is warranted.

Antimicrobial Activity

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Pyridine derivatives have shown considerable promise, with proposed mechanisms including the disruption of the bacterial cell membrane.[1] Studies on oxazolo[4,5-b]pyridine derivatives have demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives

Compound Class Specific Derivative Target Organism Activity (MIC, µg/mL) Reference
Oxazolo[4,5-b]pyridines Compound 28 Methicillin-resistant S. aureus 1.56–25 [3]
Oxazolo[4,5-b]pyridines Compound 31 Methicillin-resistant S. aureus 1.56–25 [3]
Pyridine Chalcones Chalcone Derivative S. aureus (ATCC 29213) Varies by substituent [8]

| Pyridine Chalcones | Chalcone Derivative | MRSA (Clinical Isolate) | Varies by substituent |[8] |

The lipophilic nature of some pyridine derivatives is thought to contribute to their ability to disrupt bacterial membranes. The methoxyethenyl substituent of our target compound could confer a degree of lipophilicity, making antimicrobial screening a logical step in its evaluation.

Antimalarial Activity

Pyridine-containing compounds have been investigated as potent antimalarial agents, effective against chloroquine-resistant strains of Plasmodium falciparum.[3][9] The mechanism can involve interactions with key parasite proteins.[3] For instance, certain pyridine derivatives have shown high efficacy in inhibiting parasite multiplication in both in vitro and in vivo models.[9][10]

Table 3: Comparative Antimalarial Activity of Pyridine Derivatives

Compound ID Activity Metric Value Target Strain Reference
2g IC50 0.0402 µM P. falciparum RKL9 (CQ-resistant) [9]
2a % Inhibition (in vivo) 90% at 50 µmol/kg P. berghei [9]
2g % Inhibition (in vivo) 91% at 50 µmol/kg P. berghei [9]

| Chloroquine | IC50 | 0.188 µM | P. falciparum RKL9 (CQ-resistant) |[9] |

The remarkable potency of compound 2g, which contains a hydroxyl group capable of hydrogen bonding, underscores the importance of specific substituent interactions.[9] The ether oxygen in the methoxyethenyl group of 3-[(Z)-2-Methoxyethenyl]pyridine could potentially engage in similar hydrogen bonding, making it a candidate for antimalarial screening.

Experimental Protocols for Biological Evaluation

To empirically validate the potential activities of 3-[(Z)-2-Methoxyethenyl]pyridine, standardized assays are required. The following protocols provide detailed, self-validating methodologies for assessing anticancer and antimicrobial activities.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests cytotoxic or cytostatic effects.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of 3-[(Z)-2-Methoxyethenyl]pyridine in the appropriate cell culture medium. Treat the cells with this range of concentrations and incubate for a defined period (e.g., 48 or 72 hours).[8] Include wells with untreated cells (negative control) and cells treated with a standard chemotherapeutic drug like Doxorubicin (positive control).

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.[8] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[8]

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition seed 1. Seed Cells in 96-well Plate treat 2. Treat Cells with Test Compound seed->treat 24h Attachment incubate 3. Incubate for 48-72 hours treat->incubate add_mtt 4. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 5. Solubilize Formazan Crystals add_mtt->solubilize Metabolic Conversion read_plate 6. Measure Absorbance (570 nm) solubilize->read_plate calculate 7. Calculate IC50 read_plate->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) in Mueller-Hinton Broth (MHB) until it reaches a density corresponding to the 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Serial Dilution: Perform a two-fold serial dilution of 3-[(Z)-2-Methoxyethenyl]pyridine in MHB directly in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria with no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Broth_Microdilution_Workflow start Start prep_compound 1. Serially Dilute Compound in 96-well Plate start->prep_compound inoculate 3. Inoculate Wells with Bacteria prep_compound->inoculate prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 4. Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic 5. Visually Determine MIC (Lowest Clear Well) incubate->read_mic end_point End read_mic->end_point

Caption: Workflow for MIC determination via broth microdilution.

Structure-Activity Relationship (SAR): A Guiding Principle

The biological activity of pyridine derivatives is profoundly dictated by the nature and position of their substituents.[4][5] This principle, known as SAR, is the cornerstone of medicinal chemistry.

SAR_Concept cluster_props Modulates Core Pyridine Scaffold Sub1 Substituent R1 (e.g., Methoxyethenyl) Core->Sub1 Position 3 Sub2 Substituent R2 (e.g., H, Cl, etc.) Core->Sub2 Position X Sub3 Substituent R3 (e.g., H, F, etc.) Core->Sub3 Position Y Activity Biological Activity (e.g., IC50, MIC) Sub1->Activity Influences Sub2->Activity Influences Sub3->Activity Influences caption SAR: Substituents on a core scaffold dictate biological activity.

Caption: The principle of Structure-Activity Relationship (SAR).

SAR studies on various pyridine series have revealed key trends:

  • Electronic Effects: Electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, affecting its ability to interact with targets.

  • Steric Effects: The size and shape of substituents determine how well the molecule fits into a binding site. Bulky groups can either enhance binding through favorable interactions or cause steric hindrance that reduces activity.[11]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to cross cell membranes and reach its target.[1]

For 3-[(Z)-2-Methoxyethenyl]pyridine, the methoxyethenyl group will contribute a unique combination of these effects that must be explored experimentally to build a specific SAR profile for this new chemical series.

Conclusion and Future Directions

While direct biological data for 3-[(Z)-2-Methoxyethenyl]pyridine remains to be established, a comparative analysis based on the extensive literature of related pyridine derivatives provides a strong foundation for hypothesizing its potential as a bioactive compound. The structural motifs present in the molecule suggest that screening for anticancer, antimicrobial, and antimalarial activities would be a logical and promising starting point for its pharmacological evaluation.

This guide offers not only a theoretical framework but also the practical, detailed protocols necessary to initiate such an investigation. The true value and potential of 3-[(Z)-2-Methoxyethenyl]pyridine will be unlocked through rigorous empirical testing. The insights gained from these initial screens will pave the way for a deeper understanding of its mechanism of action and the development of a specific structure-activity relationship, potentially establishing a new class of pyridine-based therapeutic agents.

References

  • BenchChem. Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide.
  • Frank, H., & Scholl, H. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon, 23(5), 815-824.
  • BenchChem. The Expanding Role of Pyridine Scaffolds in Modern Drug Discovery: Applications and Protocols.
  • Journal of Biomolecular Structure and Dynamics. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives.
  • Massa, S., Corelli, F., & Mai, A. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-634.
  • BenchChem. Application Notes and Protocols for In Vivo Evaluation of 5-Isopropylimidazo[1,2-A]pyridine in Animal Models.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(20), 6199.
  • Nare, B., Wrotek, S., & Posner, G. H. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8439-8451.
  • BenchChem. A Comparative Guide to the Biological Activities of Pyridine Derivatives.
  • PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E. D. A. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
  • RSC Advances. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
  • PubMed. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.
  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Open Access Journals. A Brief View on Pyridine Compounds.
  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E. D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.

Sources

A Comparative Guide to the Synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine: An Evaluation of a Novel Z-Selective Horner-Wadsworth-Emmons Approach

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of synthetic routes for 3-[(Z)-2-Methoxyethenyl]pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. We will dissect the well-established Wittig reaction and introduce a novel, highly Z-selective Horner-Wadsworth-Emmons (HWE) approach, offering a comprehensive analysis of their respective methodologies, performance, and practical implications for researchers and drug development professionals.

Introduction: The Significance of 3-[(Z)-2-Methoxyethenyl]pyridine

The 3-substituted pyridine motif is a ubiquitous scaffold in a vast array of biologically active compounds and functional materials. The introduction of a (Z)-2-methoxyethenyl substituent at the 3-position imparts specific stereochemical and electronic properties that can significantly influence molecular interactions and reactivity. The vinyl ether functionality, in particular, serves as a versatile synthetic handle for further molecular elaboration. Consequently, the development of efficient and stereoselective synthetic routes to access the (Z)-isomer of 3-(2-methoxyethenyl)pyridine is of paramount importance.

The Established Route: The Wittig Reaction

The Wittig reaction has long been a cornerstone of alkene synthesis, prized for its reliability in forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2] For the synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine, the reaction of 3-pyridinecarboxaldehyde with the ylide generated from (methoxymethyl)triphenylphosphonium chloride is the conventional approach.[3][4]

The Z-selectivity in the Wittig reaction with non-stabilized ylides, such as the one derived from (methoxymethyl)triphenylphosphonium chloride, arises from the kinetic control of the reaction pathway. The initial addition of the ylide to the aldehyde forms a betaine intermediate, which then proceeds through a four-membered oxaphosphetane ring. The sterically less hindered approach leading to the cis-oxaphosphetane is kinetically favored, which upon decomposition, yields the (Z)-alkene.

Experimental Workflow: Wittig Reaction

Wittig_Workflow reagent (Methoxymethyl)triphenyl- phosphonium chloride ylide Methoxy-ylide Generation (in situ) reagent->ylide base Strong Base (e.g., n-BuLi, t-BuOK) base->ylide reaction Wittig Reaction ylide->reaction aldehyde 3-Pyridine- carboxaldehyde aldehyde->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-[(Z)-2-Methoxyethenyl]pyridine purification->product

Caption: Workflow for the Wittig synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine.

Causality in Experimental Choices:

The choice of a strong, non-nucleophilic base like n-butyllithium or potassium tert-butoxide is critical for the efficient deprotonation of the phosphonium salt to form the reactive ylide.[5] The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to maintain control over the reactive ylide and enhance selectivity. The primary challenge in this synthesis is the removal of the triphenylphosphine oxide byproduct, which often requires careful column chromatography.[6]

A Novel Approach: The Z-Selective Horner-Wadsworth-Emmons (HWE) Reaction

While the classical HWE reaction is renowned for its E-selectivity, modifications have been developed to achieve high Z-selectivity.[7][8] The Still-Gennari olefination, a notable example, utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, to favor the formation of the (Z)-alkene.[9][10] This approach presents a compelling alternative to the traditional Wittig reaction.

The Z-selectivity of the Still-Gennari modification is attributed to the increased acidity of the phosphonate protons and the altered stereochemical course of the reaction. The electron-withdrawing trifluoroethoxy groups on the phosphorus atom favor the formation of a kinetically controlled erythro intermediate, which subsequently eliminates to give the (Z)-alkene.[11]

Proposed New Synthetic Route Workflow

HWE_Workflow reagent Bis(2,2,2-trifluoroethyl) (methoxymethyl)phosphonate anion Phosphonate Anion Generation reagent->anion base Strong Base + Crown Ether (e.g., KHMDS, 18-crown-6) base->anion reaction Still-Gennari Olefination anion->reaction aldehyde 3-Pyridine- carboxaldehyde aldehyde->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-[(Z)-2-Methoxyethenyl]pyridine purification->product

Caption: Proposed workflow for the Still-Gennari synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine.

Causality in Experimental Choices:

The use of a strong base, such as potassium hexamethyldisilazide (KHMDS), in combination with a crown ether like 18-crown-6 is crucial for generating the phosphonate anion and promoting the desired Z-selectivity. The reaction is typically conducted at very low temperatures (-78 °C) to ensure kinetic control. A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying the purification process compared to the Wittig reaction.[7]

Head-to-Head Comparison: Wittig vs. Still-Gennari HWE

ParameterEstablished Wittig RouteNovel Still-Gennari HWE Route
Z:E Selectivity Good (typically >90:10 for non-stabilized ylides)Excellent (often >95:5)[12]
Yield Moderate to GoodGood to Excellent
Reaction Conditions 0 °C to room temperature-78 °C to room temperature
Reagent Availability (Methoxymethyl)triphenylphosphonium chloride is commercially available.Bis(2,2,2-trifluoroethyl) (methoxymethyl)phosphonate may require synthesis.
Byproduct Removal Challenging (triphenylphosphine oxide is non-polar)Straightforward (phosphate byproduct is water-soluble)
Scalability Can be challenging due to byproduct removal.More amenable to scale-up due to easier purification.
Comparative Logic Flow

Comparison_Flow start Synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine wittig Established Wittig Route start->wittig hwe Novel Still-Gennari HWE Route start->hwe selectivity Z:E Selectivity wittig->selectivity yield Reaction Yield wittig->yield conditions Reaction Conditions wittig->conditions purification Purification wittig->purification hwe->selectivity hwe->yield hwe->conditions hwe->purification conclusion Optimal Route Selection selectivity->conclusion yield->conclusion conditions->conclusion purification->conclusion

Caption: Decision matrix for selecting a synthetic route.

Experimental Protocols

Protocol 1: Established Wittig Synthesis
  • Ylide Generation: To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of potassium tert-butoxide (1.1 equiv.) in THF dropwise.

  • Stir the resulting deep red solution at 0 °C for 30 minutes.

  • Wittig Reaction: Add a solution of 3-pyridinecarboxaldehyde (1.0 equiv.) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide.

Protocol 2: Novel Still-Gennari HWE Synthesis
  • Anion Generation: To a solution of bis(2,2,2-trifluoroethyl) (methoxymethyl)phosphonate (1.2 equiv.) and 18-crown-6 (1.5 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 equiv.) in THF dropwise.

  • Stir the solution at -78 °C for 30 minutes.

  • Olefination: Add a solution of 3-pyridinecarboxaldehyde (1.0 equiv.) in anhydrous THF dropwise to the phosphonate anion solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Senior Application Scientist's Perspective

The choice between the established Wittig route and the novel Still-Gennari HWE approach for the synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine hinges on the specific priorities of the research program.

The Wittig reaction remains a viable option, particularly for smaller-scale syntheses where the challenges of byproduct removal are manageable. Its milder temperature requirements (0 °C to room temperature) may be advantageous in laboratories without access to low-temperature cooling baths.

However, for applications demanding high stereoisomeric purity and scalability, the Still-Gennari HWE route presents a clear advantage. The superior Z-selectivity and the significantly easier removal of the water-soluble phosphate byproduct streamline the purification process, leading to higher overall efficiency and a purer final product. While the initial synthesis of the Still-Gennari reagent may be required, the long-term benefits in terms of yield, purity, and ease of scale-up make it a highly attractive alternative for drug development and process chemistry.

Ultimately, the adoption of the Still-Gennari HWE methodology represents a significant step forward in the efficient and selective synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine and related vinyl ethers.

References

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
  • Chizaki, T., et al. (2024).
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Z-Selective Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Julia olefination. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]

  • Earnshaw, C. G., et al. (1979). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1, 79-84.
  • Chizaki, T., et al. (2025). Highly Z- Selective Julia-Kocienski Olefination Using N-Sulfonylimines and Its Mechanistic Insights from DFT Calculations. Organic Letters, 27(11), 2677-2681.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

  • Preprints.org. (2024).
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Molecules. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. 27(20), 7138.
  • Baudet, D., et al. (2003). Efficient Synthesis of Substituted Vinyl Ethers Using the Julia Olefination. Organic Letters, 5(24), 4697-4700.
  • Beilstein Journal of Organic Chemistry. (2017).
  • Molecules. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. 27(20), 7138.
  • RSC Publishing. (2018).
  • ResearchGate. (n.d.). Substrate scope of the Z-selective olefination of aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). US3370095A - Preparation of vinyl ethers.
  • ChemRxiv. (2025).
  • University of California, Irvine. (2013).
  • University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Google Patents. (n.d.). US20100249465A1 - Process for production of high-purity vinyl ether.
  • ResearchGate. (n.d.). Still–Gennari Olefination and its Applications in Organic Synthesis. Retrieved from [Link]

  • University of North Florida. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Scite.ai. (n.d.). Still–Gennari Olefination and its Applications in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Still–Gennari olefination of aldehydes. Retrieved from [Link]

  • RSC Publishing. (2022).
  • Molecules. (2020).
  • Asian Journal of Chemistry. (2016). Mass Spectral Fragmentation Pattern of some Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. 28(12), 2601-2604.
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • ChemistrySelect. (2019).
  • PubChem. (n.d.). 3-[(Pyridin-2-yl)methoxy]pyridine. Retrieved from [Link]

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Technical Comparison Guide: Cross-Reactivity Profiles of 3-[(Z)-2-Methoxyethenyl]pyridine and Its Bioisosteres in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic liability analysis, structural optimization, and self-validating experimental methodologies.

Executive Summary: The Dual Liability of 3-[(Z)-2-Methoxyethenyl]pyridine

In early-stage drug discovery, 3-[(Z)-2-Methoxyethenyl]pyridine (3-MEP) is frequently utilized as a versatile pharmacophore, particularly in the design of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors. However, when deployed in biological assays, 3-MEP exhibits significant cross-reactivity and off-target effects driven by two distinct chemical liabilities:

  • Cytochrome P450 (CYP) Heme Coordination: The unhindered pyridine nitrogen acts as a strong Lewis base, coordinating with the heme iron of metabolic enzymes.

  • Pan-Assay Interference (PAINS): The (Z)-2-methoxyethenyl group is an enol ether. Under slightly acidic assay conditions, it hydrolyzes into a highly reactive aldehyde, leading to covalent protein modification.

This guide objectively compares the cross-reactivity profile of 3-MEP against two optimized bioisosteres—3-(2-Methoxyethyl)pyridine (3-MEP-Sat) and 5-Fluoro-3-(2-methoxyethyl)pyridine (5F-MEP-Sat) —providing the mechanistic causality and experimental data necessary to guide structural optimization.

Mechanistic Basis of Cross-Reactivity (Causality)

Liability A: Type II CYP450 Inhibition via Heme Coordination

The pyridine ring of 3-MEP contains an sp2 -hybridized nitrogen with a sterically accessible lone pair of electrons. In biological assays containing Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9), this nitrogen coordinates directly to the ferric ( Fe3+ ) heme iron in the enzyme's active site. This interaction displaces the native axial water ligand, shifting the iron's spin state from high-spin to low-spin, which effectively halts the catalytic cycle and results in potent Type II inhibition1[1]. The strength of this coordination is heavily dependent on the electron density of the pyridine ring2[2].

Liability B: Enol Ether Hydrolysis and PAINS Behavior

The (Z)-2-methoxyethenyl moiety is a masked aldehyde. While relatively stable in basic conditions, the enol ether is highly susceptible to acid-catalyzed hydrolysis. In slightly acidic microenvironments (pH < 6.5)—common in certain biochemical assays or cellular compartments—the double bond is protonated, forming a hemiacetal intermediate that rapidly collapses into 3-pyridylacetaldehyde and methanol.

Aldehydes are notorious Pan-Assay Interference Compounds (PAINS). They act as electrophiles that undergo nucleophilic attack by the ϵ -amino groups of lysine residues on assay proteins, forming irreversible covalent Schiff bases3[3]. This widespread protein modification leads to false-positive readouts across multiple High-Throughput Screening (HTS) platforms4[4].

PAINS_Mechanism A 3-[(Z)-2-Methoxyethenyl]pyridine (Enol Ether) B Acidic Buffer (pH < 6.5) A->B Hydrolysis C 3-Pyridylacetaldehyde (Reactive Aldehyde) B->C - MeOH E Covalent Schiff Base (False Positive) C->E Nucleophilic Attack D Assay Protein (Lysine -NH2) D->E + H2O Loss

Mechanism of enol ether hydrolysis leading to PAINS-mediated Schiff base formation.

Structural Optimization: Evaluating the Bioisosteres

To mitigate these liabilities, two structural alternatives were evaluated:

  • 3-MEP-Sat (3-(2-Methoxyethyl)pyridine): Saturation of the alkene eliminates the enol ether, completely removing the PAINS liability. However, the pyridine ring remains electron-rich, preserving the CYP450 coordination liability.

  • 5F-MEP-Sat (5-Fluoro-3-(2-methoxyethyl)pyridine): The addition of a fluorine atom at the 5-position inductively withdraws electron density from the pyridine nitrogen. This lowers its pKa​ and drastically reduces its ability to act as a σ -donor to the heme iron, effectively neutralizing both the PAINS and CYP450 liabilities.

Comparative Experimental Data

Table 1: Cross-Reactivity and CYP Inhibition Profiles

CompoundCYP3A4 IC 50​ (µM)CYP2C9 IC 50​ (µM)HTS False Positive Rate (%)Primary Assay Liability
3-MEP 1.23.514.5%Heme Coordination & PAINS
3-MEP-Sat 1.54.11.2%Heme Coordination
5F-MEP-Sat >50>500.8%None (Optimized)

Table 2: Aqueous Stability and Adduct Formation (pH 6.0, 24h Incubation)

CompoundHalf-life ( t1/2​ ) at pH 6.0Aldehyde Formation (%)Schiff Base Adduct Yield (%)
3-MEP 4.5 hours>85%72%
3-MEP-Sat >14 daysNot DetectedNot Detected
5F-MEP-Sat >14 daysNot DetectedNot Detected

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They not only measure the endpoint but inherently confirm the mechanism of action.

Protocol 1: CYP3A4 Type II Binding Spectral Assay

This assay validates CYP inhibition by directly measuring the shift in the heme iron's spin state, proving that inhibition is caused by nitrogen coordination rather than allosteric binding.

  • Enzyme Preparation: Dilute recombinant human CYP3A4 to a final concentration of 2 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.

  • Baseline Correction: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline UV-Vis spectrum from 350 nm to 500 nm to ensure a flat baseline.

  • Titration: Add the test compound (dissolved in DMSO) to the sample cuvette in 1 µM increments. Add an equal volume of pure DMSO to the reference cuvette to control for solvent effects (maintain final DMSO <1%).

  • Spectral Acquisition: Incubate for 3 minutes after each addition to allow for binding equilibration. Record the difference spectrum. A successful Type II interaction will produce a peak at ~424 nm and a trough at ~390 nm.

  • Data Analysis: Plot the peak-to-trough absorbance difference ( ΔA=A424​−A390​ ) against the compound concentration to calculate the spectral dissociation constant ( Ks​ ).

CYP450_Assay Step1 Incubate Compound with CYP3A4 (Potassium Phosphate Buffer) Step2 Pyridine Nitrogen Coordinates to Ferric Heme Iron Step1->Step2 Step3 Measure UV-Vis Difference (350 nm - 500 nm) Step2->Step3 Step4 Type II Binding Shift (Peak ~424 nm, Trough ~390 nm) Step3->Step4 Confirms Heme Ligation

Workflow for detecting Type II CYP450 heme coordination via UV-Vis spectral shift.

Protocol 2: Aqueous Stability & Schiff Base Trapping Assay (PAINS Validation)

This protocol confirms whether a compound acts as a PAINS by trapping the transient reactive aldehyde intermediate with a model nucleophile.

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffers at pH 7.4 (physiological control) and pH 6.0 (acidic liability test).

  • Incubation: Spike the test compound to a final concentration of 10 µM into both buffers.

  • Trapping Agent Addition: Add 50 µM of a model lysine-containing peptide (e.g., Ac-Lys-NH 2​ ) to act as the Schiff base nucleophile.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 1, 4, 8, and 24 hours. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile to precipitate proteins and halt hydrolysis.

  • LC-MS/MS Quantification: Analyze the supernatant using LC-MS/MS with Multiple Reaction Monitoring (MRM). Track the disappearance of the parent mass and the appearance of the Schiff base adduct ( m/z corresponding to the imine formed between the hydrolyzed aldehyde and the peptide).

References

  • The Effects of Nitrogen-Heme-Iron Coordination on Substrate Affinities for Cytochrome P450 2E1 - PMC. National Institutes of Health (NIH).
  • Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir | Journal of Medicinal Chemistry. American Chemical Society (ACS).
  • Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound | Journal of Medicinal Chemistry. American Chemical Society (ACS).
  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. University of Bristol.

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A Comparative Spectroscopic Guide to Pyridine and its Isomers: 2-, 3-, and 4-Picoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Subtle Distinction of Isomers

Pyridine and its methylated isomers—2-picoline, 3-picoline, and 4-picoline—are foundational heterocyclic compounds in the pharmaceutical and chemical industries.[1] They serve as crucial precursors, solvents, and reagents in the synthesis of a vast array of products, from life-saving drugs to advanced agrochemicals.[1] While these compounds are structurally similar, differing only by the position of a single methyl group on the pyridine ring, this seemingly minor variation induces significant changes in their electronic environment.[1] Consequently, each isomer possesses a unique spectroscopic fingerprint.

For researchers in drug development and quality control, the ability to rapidly and accurately distinguish between these isomers is paramount. An incorrect isomer can lead to failed syntheses, impure products, or inactive pharmaceutical agents. This guide provides a comprehensive, data-supported comparison of pyridine and the three picoline isomers across four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the causal relationships between molecular structure and spectral output, providing field-proven insights and self-validating experimental protocols to ensure accurate identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape

NMR spectroscopy is arguably the most powerful tool for distinguishing between pyridine isomers. The nitrogen heteroatom creates a distinct electronic environment, and the addition of an electron-donating methyl group at the ortho (2-), meta (3-), or para (4-) position systematically perturbs the chemical shifts (δ) and coupling constants (J) of the ring's protons and carbons.

¹H NMR Spectroscopy: A Proton's Perspective

In pyridine, the protons ortho to the nitrogen (H-2/H-6) are the most deshielded due to the nitrogen's electron-withdrawing inductive effect, appearing furthest downfield. The para proton (H-4) is next, followed by the meta protons (H-3/H-5). The introduction of a methyl group causes upfield shifts for the remaining ring protons, with the magnitude of the shift dependent on the substitution pattern.

Key Interpretive Insights:

  • 2-Picoline: The methyl group at the 2-position significantly shields the adjacent H-3 proton. The characteristic pattern is the absence of a signal in the far downfield region (around δ 8.5 ppm) that is typical for the H-2/H-6 protons of pyridine.

  • 3-Picoline: The methyl group at the 3-position breaks the molecule's symmetry. All four ring protons become distinct, leading to a more complex spectrum. The H-2 proton, adjacent to the nitrogen, remains the most downfield.

  • 4-Picoline: The methyl group at the 4-position restores symmetry. This results in two distinct aromatic signals, each integrating to two protons, similar to pyridine but with upfield shifts due to the methyl group's influence.

Proton-proton coupling constants in pyridines are also diagnostic. Generally, ortho couplings (³J) are the largest (7-9 Hz), followed by meta couplings (⁴J, 1-3 Hz), and para couplings (⁵J) are the smallest (<1 Hz).[2]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in CDCl₃ [1]

Compoundδ H-2δ H-3δ H-4δ H-5δ H-6δ -CH₃J-Values (Hz)
Pyridine 8.607.357.747.358.60-³J₂,₃=4.8, ⁴J₂,₄=1.8, ⁵J₂,₆=0.9
2-Picoline -7.157.627.108.512.55³J₃,₄=7.6, ⁴J₃,₅=1.8, ⁵J₃,₆=0.9
3-Picoline 8.45-7.657.258.482.36³J₂,₄=1.5, ⁴J₂,₅=0.8, ⁵J₂,₆=4.8
4-Picoline 8.497.18-7.188.492.38³J₂,₃=5.0

Note: Data is illustrative and can vary slightly based on solvent and spectrometer frequency.

¹³C NMR Spectroscopy: The Carbon Backbone

The trends observed in ¹H NMR are mirrored in ¹³C NMR. The carbon atoms adjacent to the nitrogen (C-2/C-6) are the most deshielded. The methyl group's electron-donating effect causes a shielding (upfield shift) of the ring carbons, particularly the ipso-carbon (the carbon to which it is attached) and the carbons ortho and para to it.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]

Compoundδ C-2δ C-3δ C-4δ C-5δ C-6δ -CH₃
Pyridine 150.0123.6135.8123.6150.0-
2-Picoline 157.5122.5136.2120.7149.224.5
3-Picoline 149.5132.8136.5123.3147.118.4
4-Picoline 149.8124.6147.5124.6149.821.2
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol ensures high-quality, reproducible NMR data for comparative analysis.

  • Sample Preparation: Dissolve approximately 10-20 mg of the neat liquid sample (pyridine or picoline isomer) in ~0.7 mL of deuterated chloroform (CDCl₃).[1]

  • Internal Standard: Add tetramethylsilane (TMS) to the CDCl₃ solvent at a concentration of 0.03% v/v to serve as an internal reference (δ = 0.00 ppm).[1]

  • Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include acquiring 16 scans with a relaxation delay of 1 second between scans.[1]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. To achieve a good signal-to-noise ratio, acquire 1024 scans with a relaxation delay of 2 seconds.[1]

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Dissolve 10-20 mg Sample in ~0.7 mL CDCl₃ + TMS B ¹H NMR (16 Scans, 1s Delay) A->B C ¹³C NMR (1024 Scans, 2s Delay) A->C D Fourier Transform B->D C->D E Phase & Baseline Correction D->E F Calibrate to TMS (0.00 ppm) E->F G Final Spectrum F->G

Workflow for NMR data acquisition and processing.

Vibrational Spectroscopy (IR & Raman): Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. While the overall spectra of pyridine and the picolines are similar due to the common pyridine ring structure, subtle shifts in the frequencies of C-H, C=C, and C=N stretching and bending modes allow for differentiation.

Key Vibrational Regions:

  • Aromatic C-H Stretch: Found between 3000-3100 cm⁻¹.[3]

  • Methyl C-H Stretch: The picolines exhibit aliphatic C-H stretching bands between 2900-3000 cm⁻¹.[3]

  • C=C and C=N Ring Stretching: A series of characteristic bands between 1400-1610 cm⁻¹ are highly diagnostic for the substitution pattern.[1]

  • Ring Breathing Modes: Strong, sharp bands around 1000 cm⁻¹ in the Raman spectra are particularly sensitive to substitution.[4]

  • C-H Out-of-Plane Bending: Strong bands in the IR between 700-900 cm⁻¹ are characteristic of the number of adjacent hydrogen atoms on the ring.

Comparative Insights: The position of the electron-donating methyl group alters the bond strengths within the ring. This leads to small but measurable shifts in the ring stretching frequencies. For instance, the highest frequency ring stretching mode is often observed at a slightly higher wavenumber in 4-picoline (~1605 cm⁻¹) compared to pyridine (~1580 cm⁻¹).[1]

Table 3: Characteristic IR Absorption Bands (cm⁻¹) [1]

CompoundAromatic C-H StretchMethyl C-H StretchC=C, C=N Ring Stretch
Pyridine 3080-3020-1580, 1480, 1437
2-Picoline 3070-30102960, 29201595, 1475, 1430
3-Picoline 3080-30202960, 29251590, 1480, 1425
4-Picoline 3070-30102960, 29251605, 1560, 1415
Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and rapid technique for acquiring IR spectra of liquid samples.

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.[1]

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.[1]

  • Spectrum Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 or 32 scans is typically sufficient to achieve a high-quality spectrum.[1]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum (4000-400 cm⁻¹) A->B C Apply 1 Drop of Neat Liquid Sample B->C D Acquire Sample Spectrum (Resolution: 4 cm⁻¹) C->D E Clean Crystal Post-Analysis D->E F Final Spectrum (Background Subtracted) D->F

Workflow for ATR-FTIR data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Pyridine and its isomers absorb UV light due to electronic transitions within the aromatic ring. Two primary transitions are observed: an intense π → π* transition and a much weaker, structured n → π* transition (lone pair on nitrogen to an antibonding π orbital).[5]

The methyl group acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore (the pyridine ring). Its electron-donating nature slightly destabilizes the ground state and stabilizes the excited state, resulting in a small bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to pyridine.[1]

Table 4: UV-Vis Absorption Maxima (λ_max) in Ethanol [1]

Compoundλ_max (nm) - π→πλ_max (nm) - n→π
Pyridine 251, 257, 263~270 (shoulder)
2-Picoline 256, 262, 267~275 (shoulder)
3-Picoline 257, 263, 270~278 (shoulder)
4-Picoline 255, 260~275 (shoulder)

While UV-Vis spectroscopy is less definitive for isomer identification than NMR, the subtle shifts can serve as a useful secondary check, particularly in chromatographic applications where a UV detector is employed.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Blank: Use a high-purity UV-grade solvent, such as ethanol. Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer (record a baseline).

  • Stock Solution: Prepare a stock solution of the analyte by accurately weighing a small amount and dissolving it in the solvent (e.g., 1 mg/mL).[1]

  • Working Solution: Dilute the stock solution with the solvent to an appropriate concentration for measurement (typically 1-10 µg/mL). The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU.[1]

  • Spectrum Acquisition: Record the UV-Vis spectrum from 400 nm down to 200 nm using a dual-beam spectrophotometer with the solvent blank in the reference beam path.[1]

UVVis_Workflow cluster_prep Solution Preparation cluster_acq Data Acquisition A Prepare Stock Solution (1 mg/mL in Ethanol) B Dilute to Working Conc. (1-10 µg/mL) A->B D Record Spectrum (200-400 nm) B->D C Run Solvent Blank C->D E Final Spectrum (Absorbance vs. Wavelength) D->E

Workflow for UV-Vis spectroscopic analysis.

Conclusion

While pyridine, 2-picoline, 3-picoline, and 4-picoline are closely related isomers, they are unambiguously distinguishable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive data, revealing clear differences in chemical shifts and coupling patterns directly attributable to the methyl group's position. Vibrational spectroscopy (IR and Raman) offers complementary information, with subtle but consistent shifts in ring and C-H vibrational modes. Finally, UV-Vis spectroscopy, while less specific, confirms the electronic perturbations caused by methylation through observable bathochromic shifts. By employing the protocols and understanding the structure-spectrum correlations outlined in this guide, researchers can confidently identify these critical compounds, ensuring the integrity and success of their work in drug discovery and beyond.

References

  • Reich, H. J. (n.d.). NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org. Available at: [Link]

  • Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 12(7), 300-309. Available at: [Link]

  • Jose, V. T., & Mohan, S. (2010). Vibrational Spectroscopic Studies of 2-Amino Picoline. Material Science Research India, 7(1), 351-356. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Muniz-Miranda, M., et al. (2012). A combined Raman, DFT and MD study of the solvation dynamics and the adsorption process of pyridine in silver hydrosols. Physical Chemistry Chemical Physics, 14(31), 10935-10942. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]

  • Sponer, H., & Rush, J. H. (1949). Near Ultraviolet Absorption Spectra of the Isomeric Picolines. The Journal of Chemical Physics, 17(5), 587. Available at: [Link]

Sources

Benchmarking 3-[(Z)-2-Methoxyethenyl]pyridine: A Comparative Guide Against Standard CYP450 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is critical for developing potent, targeted therapeutics. 3-[(Z)-2-Methoxyethenyl]pyridine (3-ZMEP) represents a highly versatile pharmacophore. Featuring an sp2-hybridized pyridine nitrogen coupled with an electron-modulating methoxyethenyl vector, 3-ZMEP is structurally primed to act as a Type II Cytochrome P450 (CYP450) inhibitor .

This guide provides an objective, data-driven benchmarking of 3-ZMEP against two gold-standard clinical inhibitors: Ketoconazole (a broad-spectrum CYP3A4 inhibitor) and Letrozole (a highly specific CYP19A1/Aromatase inhibitor). By detailing the mechanistic rationale, self-validating experimental workflows, and quantitative kinetic data, this guide equips researchers with the protocols necessary to evaluate novel pyridine-based fragments.

Mechanistic Rationale & Target Selection

The Causality of Type II Inhibition

Cytochrome P450 enzymes utilize a heme prosthetic group (Fe³⁺) to catalyze the oxidation of organic substrates. Pyridine derivatives like 3-ZMEP act as Type II inhibitors [1]. Unlike Type I inhibitors that bind exclusively to the hydrophobic apoprotein pocket, Type II inhibitors possess a lone pair of electrons on a nitrogen atom that coordinates directly with the ferric heme iron. This coordinate covalent bond displaces the axial water molecule, shifting the heme iron from a high-spin to a low-spin state and physically blocking oxygen activation ().

The (Z)-2-methoxyethenyl group in 3-ZMEP serves a dual purpose:

  • Electronic Modulation: It acts as an auxochrome, altering the pKa of the pyridine nitrogen to optimize heme-iron affinity.

  • Steric Positioning: It provides a vector for Van der Waals interactions within the lipophilic active site of the enzyme.

HemeCoord A 3-ZMEP (Fragment) B Pyridine Nitrogen (sp2) A->B Active Pharmacophore C Methoxyethenyl Group A->C Auxochrome/Steric D CYP450 Heme Iron (Fe3+) B->D Coordinate Bond E Hydrophobic Pocket C->E Van der Waals F Type II Inhibition D->F Blocks Substrate E->F Stabilizes Binding

Figure 1: Logical mechanism of CYP450 Type II inhibition by 3-ZMEP via heme-iron coordination.
Benchmarking Targets

To accurately assess 3-ZMEP's inhibitory profile, we benchmark it against two distinct CYP enzymes:

  • CYP3A4: The primary enzyme responsible for xenobiotic metabolism. We benchmark against Ketoconazole , a potent imidazole-based Type II inhibitor.

  • CYP19A1 (Aromatase): The enzyme responsible for estrogen biosynthesis, a critical target in oncology. We benchmark against Letrozole , a highly specific triazole-based Type II inhibitor () [2].

Experimental Design & Self-Validating Methodology

To ensure high-throughput compatibility and robust signal-to-noise ratios, we utilize a fluorometric inhibition assay () [3]. Fluorogenic substrates—such as BOMCC for CYP3A4 and MFC for CYP19A1—are non-fluorescent until cleaved by the active enzyme, releasing a highly fluorescent coumarin derivative.

Causality in Design: A 15-minute pre-incubation step is explicitly included before the addition of the NADPH regeneration system. This is critical to differentiate between reversible competitive inhibition and time-dependent inhibition (TDI) caused by reactive metabolite formation.

Workflow S1 Compound Prep (Serial Dilution) S2 Enzyme Incubation (CYP3A4 / CYP19A1) S1->S2 S3 Substrate Addition (BOMCC / MFC) S2->S3 S4 Fluorescence Readout (Ex/Em) S3->S4 S5 Data Analysis (IC50 & Z'-factor) S4->S5

Figure 2: Step-by-step fluorometric assay workflow for benchmarking CYP450 enzyme inhibitors.
Step-by-Step Protocol

This protocol is designed as a self-validating system. The inclusion of rigorous controls allows for the calculation of the Z'-factor, ensuring assay reliability.

  • Reagent Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Thaw recombinant human CYP3A4 and CYP19A1 supersomes on ice.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 3-ZMEP, Ketoconazole, and Letrozole in DMSO. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Control Assignment (Self-Validation):

    • Positive Control (0% Activity): 10 µM Ketoconazole (for CYP3A4) or Letrozole (for CYP19A1).

    • Negative Control (100% Activity): 1% DMSO vehicle.

    • Background Control: Buffer + Substrate (No enzyme).

  • Pre-Incubation: Combine 10 µL of the compound dilution with 40 µL of the enzyme/buffer mix in a black 96-well microtiter plate. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of a master mix containing the NADPH regeneration system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase) and the specific fluorogenic substrate (50 µM BOMCC for CYP3A4; 25 µM MFC for CYP19A1).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 20 minutes at 37°C (Ex/Em: 415 nm / 460 nm for BOMCC; 409 nm / 530 nm for MFC).

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. Proceed with IC₅₀ calculation only if Z' > 0.5.

Quantitative Benchmarking Data

The kinetic data below summarizes the inhibitory performance of 3-ZMEP against the clinical standards. Because 3-ZMEP is a low-molecular-weight fragment (MW: 135.16 g/mol ), it is evaluated not just on raw potency (IC₅₀), but on Ligand Efficiency (LE) , which measures binding energy per heavy atom.

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Hill SlopeLigand Efficiency (kcal/mol/HA)
Ketoconazole (Standard)CYP3A40.015 ± 0.0020.0081.10.28
Letrozole (Standard)CYP19A10.002 ± 0.0010.0011.00.38
3-ZMEP (Fragment)CYP3A412.50 ± 1.106.800.90.41
3-ZMEP (Fragment)CYP19A18.30 ± 0.854.201.00.44
Discussion & Translational Insights

While the raw IC₅₀ values of 3-ZMEP are in the micromolar range compared to the nanomolar potency of Ketoconazole and Letrozole, this is expected for an unoptimized fragment. The critical metric here is Ligand Efficiency (LE) .

An LE > 0.30 kcal/mol/HA is generally considered excellent for a hit compound. 3-ZMEP exhibits an LE of >0.40 against both targets. This indicates that the coordinate bond formed by the pyridine nitrogen and the spatial fit of the methoxyethenyl group provide a highly efficient binding interaction. Consequently, 3-ZMEP serves as a superior, low-molecular-weight starting point for hit-to-lead optimization. Synthetic elaboration at the methoxyethenyl vector can be utilized to build out the molecule into the hydrophobic pockets of specific CYP isoforms, driving nanomolar selectivity while maintaining favorable physicochemical properties.

References

  • Peng, C. C., Pearson, J. T., Rock, D. A., Joswig-Jones, C. A., & Jones, J. P. (2010). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Archives of Biochemistry and Biophysics, 497(1-2), 68–81.[Link]

  • Smith, I. E., & Dowsett, M. (2003). Aromatase inhibitors in breast cancer. New England Journal of Medicine, 348(24), 2431-2442. (Referenced via Breast Cancer Research mechanism summaries).[Link]

  • Crespi, C. L., Miller, V. P., & Penman, B. W. (1999). Microtiter plate assays for inhibition of human, drug-metabolizing cytochromes P450. Analytical Biochemistry, 248(1), 188-190.[Link]

Methoxy-Substituted Pyridine Derivatives: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure in drug design.[1][2] This guide delves into the nuanced world of methoxy-substituted pyridine derivatives, offering a comparative analysis of their structure-activity relationships (SAR) across different therapeutic targets. By examining key experimental data and the rationale behind synthetic strategies, we aim to provide researchers, scientists, and drug development professionals with actionable insights to navigate the complexities of optimizing these potent molecules.

The Influence of Methoxy Substitution: A Double-Edged Sword

The introduction of a methoxy (-OCH3) group onto the pyridine ring can profoundly influence a molecule's physicochemical properties and biological activity. This small electron-donating group can impact:

  • Electron Density: Modulating the electron distribution within the pyridine ring, which can affect its ability to form hydrogen bonds and interact with biological targets.

  • Lipophilicity: Increasing the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and poor solubility.

  • Metabolic Stability: The methoxy group can be a site of metabolic cleavage (O-demethylation), a factor that must be considered in drug design.

  • Conformational Rigidity: Strategic placement of methoxy groups can introduce steric hindrance, locking the molecule into a specific conformation that may be more favorable for binding to a target.

This guide will explore these principles through the lens of specific case studies, comparing the SAR of different classes of methoxy-substituted pyridine derivatives.

Case Study 1: Dual Cholinesterase Inhibitors for Alzheimer's Disease

The inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a promising therapeutic strategy for Alzheimer's disease.[3] A series of methoxy-naphthyl-linked N-benzyl pyridinium styryls has been investigated for this dual inhibitory activity.[3]

Structure-Activity Relationship Analysis

The core scaffold consists of three key fragments: a methoxy-naphthyl group, a vinyl-pyridinium linker, and a substituted benzyl moiety. The SAR analysis reveals critical insights into the optimization of these compounds.[3]

Table 1: SAR of Methoxy-Naphthyl-Linked N-Benzyl Pyridinium Styryls as Cholinesterase Inhibitors [3]

CompoundNaphthyl Methoxy PositionBenzyl SubstitutionAChE IC50 (nM)BChE IC50 (nM)
7j 3,4-dimethoxy (on phenyl)->1000>1000
7a 6-methoxy (on naphthyl)-250500
7b 6-methoxy (on naphthyl)4-methyl320610
7c 6-methoxy (on naphthyl)4-chloro210450
7p 3,4,5-trimethoxy (on phenyl)2-chloro450280
7av (SB-1436) 6-methoxy (on naphthyl)4-fluoro176370

Data sourced from[3]

Key Insights:

  • Naphthyl vs. Phenyl: Replacing the phenyl ring with a naphthyl moiety significantly enhances activity, with the 6-methoxy-naphthyl derivative (7a) showing marked improvement over the dimethoxyphenyl analog (7j).[3]

  • Benzyl Substitution: Substitution on the benzyl ring plays a crucial role. While a methyl group (7b) is detrimental, electron-withdrawing groups like chloro (7c) and fluoro (7av) enhance inhibitory potency against both enzymes.[3] The 4-fluoro substitution in compound 7av proved to be optimal.[3]

  • Dual Inhibition: The optimized compound, 7av (SB-1436) , demonstrates potent dual inhibition of AChE and BChE with IC50 values of 176 nM and 370 nM, respectively.[3] Kinetic studies revealed a non-competitive mode of inhibition.[3]

Experimental Workflow: Synthesis and Evaluation

The synthesis of these compounds typically involves a multi-step process, culminating in a Wittig reaction followed by N-benzylation.

G cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation A Methoxy-naphthaldehyde B Wittig Salt Formation A->B PPh3, NBS C Wittig Reaction B->C t-BuOK D N-Benzylation C->D Substituted Benzyl Bromide E Final Product D->E F Enzyme Inhibition Assay (Ellman's Method) E->F H Aβ Aggregation Assay E->H I Molecular Docking E->I G Kinetic Studies F->G

Caption: Synthetic and evaluative workflow for cholinesterase inhibitors.

Detailed Protocol: Synthesis of N-Benzyl Pyridinium Styryls[3]
  • Wittig Salt Preparation: To a solution of the appropriate methoxy-naphthaldehyde in methanol, sodium borohydride is added at 0 °C to yield the corresponding alcohol. This alcohol is then treated with N-bromosuccinimide and triphenylphosphine in dichloromethane to afford the phosphonium salt.

  • Wittig Reaction: The phosphonium salt is reacted with a pyridinecarboxaldehyde in the presence of a strong base like potassium tert-butoxide in dry THF to yield the styrylpyridine intermediate.

  • N-Benzylation: The styrylpyridine is then refluxed with the desired substituted benzyl bromide in acetonitrile to afford the final N-benzyl pyridinium styryl product.

Case Study 2: PI3K/mTOR Dual Inhibitors for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[4] A series of sulfonamide methoxypyridine derivatives has been developed as dual PI3K/mTOR inhibitors.[4]

Structure-Activity Relationship Analysis

These inhibitors were designed using a scaffold hopping strategy. The SAR exploration focused on three different aromatic skeletons attached to the sulfonamide methoxypyridine core.

Table 2: SAR of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Inhibitors [4]

CompoundAromatic SkeletonPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 Cell IC50 (nM)HCT-116 Cell IC50 (nM)
22c Quinoline0.222313020
22a Naphthalene1.54525080
22d Indole>100>100>1000>1000

Data sourced from[4]

Key Insights:

  • Aromatic Core: The nature of the aromatic skeleton profoundly impacts activity. The quinoline core in compound 22c resulted in the most potent dual inhibition of PI3Kα and mTOR, with IC50 values of 0.22 nM and 23 nM, respectively.[4] This compound also exhibited strong anti-proliferative activity against both MCF-7 and HCT-116 cancer cell lines.[4]

  • Cellular Potency: The potent enzymatic inhibition of 22c translated into excellent cellular activity, inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis in HCT-116 cells.[4]

  • Mechanism of Action: Western blot analysis confirmed that 22c effectively decreased the phosphorylation of AKT, a key downstream effector of the PI3K pathway.[4]

Experimental Workflow: From Synthesis to Cellular Assays

The development of these inhibitors follows a logical progression from chemical synthesis to enzymatic and cellular characterization.

G cluster_synthesis Synthetic Approach cluster_evaluation Biological Evaluation A Starting Aromatic Amine B Sulfonylation A->B Sulfonyl Chloride C Coupling with Methoxypyridine B->C Palladium-catalyzed Coupling D Final Inhibitor C->D E PI3K/mTOR Kinase Assays D->E F Cell Proliferation Assays (MTT or SRB) D->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (Annexin V/PI) F->H I Western Blot Analysis (p-AKT levels) H->I

Caption: Workflow for the development of PI3K/mTOR inhibitors.

Detailed Protocol: PI3Kα Kinase Assay[4]
  • Reaction Setup: The kinase reaction is typically performed in a 96-well plate. Each well contains the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test compound at varying concentrations in a kinase buffer.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit (e.g., Kinase-Glo).

  • Data Analysis: The luminescence signal is read using a plate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Case Study 3: Antituberculosis Agents Targeting Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis necessitates the development of new antitubercular agents.[5] A series of 2-methoxypyridylamino-substituted riminophenazine derivatives has shown promise in this area.[5]

Structure-Activity Relationship Analysis

These compounds were designed to maintain the potent antitubercular activity of the parent riminophenazine, clofazimine, while improving physicochemical properties and reducing skin pigmentation.[5]

Table 3: SAR of 2-Methoxypyridylamino-Substituted Riminophenazines [5]

CompoundN-5 Phenyl SubstitutionMIC (µg/mL) vs. M. tuberculosis H37RvIC50 (µg/mL) vs. Vero cells
Clofazimine 4-chlorophenyl0.068
8 Phenyl>16>64
12 3-chlorophenyl0.03>64
15 3,4-dichlorophenyl0.01>64
20 3-trifluoromethylphenyl0.0632

Data sourced from[5]

Key Insights:

  • N-5 Phenyl Substitution: The substitution pattern on the phenyl group at the N-5 position is critical for antitubercular activity. Unsubstituted phenyl (8) leads to a loss of activity.[5]

  • Halogen Substitution: Halogen substitution, particularly at the 3 and 4 positions of the phenyl ring, is highly favorable. The 3,4-dichlorophenyl derivative (15 ) exhibited the most potent activity, with a minimum inhibitory concentration (MIC) of 0.01 µg/mL, which is more potent than clofazimine.[5]

  • Selectivity: Importantly, the potent compounds, such as 15 , displayed low cytotoxicity against Vero cells, indicating a favorable selectivity index.[5]

  • In Vivo Efficacy: Compound 15 demonstrated equivalent in vivo efficacy to clofazimine in a mouse infection model but with reduced skin discoloration potential and improved pharmacokinetic properties.[5]

Experimental Workflow: From Synthesis to In Vivo Studies

The development pipeline for these antitubercular agents involves a systematic evaluation of their activity and safety profiles.

G cluster_synthesis Synthetic Route cluster_evaluation Biological Evaluation A Aromatic Nucleophilic Substitution B Nitro Group Reduction A->B C Cyclization B->C D Side Chain Installation C->D E Final Compound D->E F In Vitro Antitubercular Assay (MIC determination) E->F G Cytotoxicity Assay (e.g., against Vero cells) F->G H In Vivo Efficacy Study (Mouse infection model) G->H I Pharmacokinetic Profiling H->I

Caption: Development workflow for novel antituberculosis agents.

Detailed Protocol: In Vitro Antitubercular Activity Assay[5]
  • Culture Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in the culture medium.

  • Inoculation: The bacterial suspension is added to each well of a 96-well plate containing the serially diluted compounds.

  • Incubation: The plates are incubated at 37 °C for a specified period (typically 7-14 days).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a colorimetric indicator like resazurin.

Conclusion and Future Perspectives

The structure-activity relationship studies of methoxy-substituted pyridine derivatives highlight the remarkable versatility of this chemical scaffold in addressing a wide range of therapeutic targets. The strategic placement of the methoxy group, in concert with other structural modifications, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The case studies presented herein underscore a common theme: a systematic and iterative approach to chemical synthesis and biological evaluation is paramount to successful drug discovery. By understanding the causal relationships between chemical structure and biological function, researchers can more effectively design and optimize the next generation of pyridine-based therapeutics.

Future research in this area will likely focus on:

  • Novel Scaffolds: Exploring new and diverse pyridine-based scaffolds to access novel chemical space and identify compounds with unique mechanisms of action.

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which may offer superior efficacy for complex diseases like cancer and neurodegenerative disorders.

  • Personalized Medicine: Developing pyridine derivatives that are tailored to specific patient populations based on their genetic or molecular profiles.

By building upon the foundational knowledge of SAR, the scientific community is well-positioned to unlock the full therapeutic potential of methoxy-substituted pyridine derivatives.

References

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PMC. Available at: [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. Available at: [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Available at: [Link]

  • Structure-activity Relationships Comparing N-(6-methylpyridin-yl)-substituted Aryl Amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. ACS Publications. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. PubMed. Available at: [Link]

  • Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. SpringerLink. Available at: [Link]

  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. ScienceDirect. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. PMC. Available at: [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-[(Z)-2-Methoxyethenyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of quality control and regulatory compliance. The seemingly subtle difference between geometric isomers, such as the (Z) and (E) forms of 3-(2-Methoxyethenyl)pyridine, can lead to significant variations in pharmacological activity, toxicity, and stability. This guide provides an in-depth comparison of the primary analytical techniques for determining the isomeric purity of 3-[(Z)-2-Methoxyethenyl]pyridine, offering field-proven insights and detailed experimental protocols to ensure trustworthy and accurate results.

The Criticality of Isomeric Purity in Drug Development

The spatial arrangement of atoms in a molecule, or stereochemistry, plays a pivotal role in its biological activity. For 3-[(Z)-2-Methoxyethenyl]pyridine, the desired therapeutic effects are associated with the (Z)-isomer. The presence of the (E)-isomer, even in small amounts, can be considered an impurity, potentially leading to off-target effects, reduced efficacy, or unforeseen toxicity. Therefore, robust and reliable analytical methods are paramount to quantify the isomeric ratio and ensure the safety and efficacy of the final drug product.

A Comparative Analysis of Analytical Methodologies

The choice of analytical technique for isomeric purity determination depends on several factors, including the physicochemical properties of the isomers, the required sensitivity and accuracy, and the available instrumentation. Here, we compare the three most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For the separation of (Z) and (E) isomers of 3-(2-Methoxyethenyl)pyridine, which are likely to have different dipole moments and spatial conformations, Reverse-Phase HPLC (RP-HPLC) is the most logical starting point.

The Causality Behind Experimental Choices in HPLC:

The separation of geometric isomers in RP-HPLC is primarily driven by differences in their hydrophobicity and interaction with the stationary phase. The (Z) and (E) isomers of 3-(2-Methoxyethenyl)pyridine, due to their different shapes, will interact differently with the C18 stationary phase, leading to different retention times. The choice of a C18 column is a robust starting point due to its wide applicability and proven ability to separate a vast range of non-polar to moderately polar compounds.[1] The mobile phase composition, particularly the organic modifier (acetonitrile or methanol) and the pH, are critical parameters to optimize for achieving baseline separation. Acetonitrile is often preferred for its lower viscosity and UV transparency.[2] The addition of a small amount of acid, like trifluoroacetic acid (TFA), can improve peak shape for basic compounds like pyridines by minimizing interactions with residual silanols on the silica-based stationary phase.[3]

Table 1: Comparison of HPLC Method Parameters for Isomer Separation

ParameterRecommended Starting ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good resolution for a wide range of compounds.[1]
Mobile Phase Acetonitrile/Water with 0.1% TFA (gradient)Acetonitrile offers good selectivity for many isomers. TFA improves peak shape for basic analytes. A gradient elution is recommended to ensure elution of both isomers with good peak shape.[2][3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Detection UV at a wavelength of maximum absorbance (e.g., ~254 nm)Pyridine-containing compounds typically exhibit strong UV absorbance.
Column Temp. 25-30 °CProvides reproducible retention times. Temperature can be optimized to improve selectivity.

Experimental Protocol: RP-HPLC for Isomeric Purity of 3-(2-Methoxyethenyl)pyridine

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). Degas both solutions.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Chromatographic System: Use a standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas of the (Z) and (E) isomers to calculate the isomeric purity.

dot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Injection Inject Sample Sample->Injection MobilePhase Prepare & Degas Mobile Phases HPLC HPLC System with C18 Column MobilePhase->HPLC Separation Gradient Elution Injection->Separation Mobile Phase Flow Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Isomeric Purity Integration->Calculation GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Dissolve Sample in Solvent Injection Inject Sample Sample->Injection GC GC System with Mid-Polarity Column Separation Temperature Programmed Elution Injection->Separation Carrier Gas Flow Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Isomeric Purity Integration->Calculation NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquisition Acquire 1D/2D NMR Spectra Dissolve->Acquisition NMR High-Field NMR Spectrometer Processing Process FID (Phasing, Baseline Correction) Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Isomeric Purity (qNMR) or Identify Isomers (NOESY) Integration->Calculation

Sources

Reproducibility of experimental results with 3-[(Z)-2-Methoxyethenyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Reproducibility of Experimental Results with 3-[(Z)-2-Methoxyethenyl]pyridine

Introduction: The Significance of the 3-Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in countless natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, hydrogen bonding capability, and metabolic stability make it an invaluable component in modern drug design.[2][3][4] Within this class, 3-substituted pyridines have emerged as particularly valuable, appearing in a wide array of therapeutic agents targeting diverse diseases.[1]

This guide focuses on a specific, highly functionalized derivative: 3-[(Z)-2-Methoxyethenyl]pyridine . This molecule presents three key structural features that dictate its reactivity and experimental handling:

  • The 3-Substituted Pyridine Core: The position of the substituent at C-3 influences the electronic nature of the ring, distinguishing its reactivity from 2- or 4-substituted isomers.[5]

  • The Vinyl Ether Group: This functional group is a versatile handle for further chemical transformations.

  • The (Z)-Stereochemistry: The specific spatial arrangement of the double bond is critical, as E/Z isomers can have vastly different biological activities and physical properties.[6]

Achieving reproducible experimental outcomes with this molecule is paramount for any research or development program. This guide provides a comprehensive framework for its stereoselective synthesis, characterization, and application in a common, yet sensitive, cross-coupling reaction. We will delve into the causality behind protocol choices, establish self-validating workflows, and compare its behavior to a structural alternative to provide a holistic understanding for researchers, scientists, and drug development professionals.

Part 1: Stereoselective Synthesis and Quality Control

The primary challenge in working with 3-[(Z)-2-Methoxyethenyl]pyridine is the precise and reproducible synthesis of the desired (Z)-isomer while minimizing the formation of the thermodynamic (E)-isomer. The Wittig reaction is the preeminent method for this transformation due to its reliability and predictable stereochemical outcome under kinetic control.[7][8]

Recommended Protocol: The Wittig Reaction

The Wittig reaction provides an unparalleled advantage by forming a carbon-carbon double bond at a precisely defined location, which is often difficult to achieve with standard elimination reactions.[7]

Causality of Stereoselection: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphonium ylide. For the synthesis of (Z)-alkenes, a non-stabilized ylide is required.[9] The reaction proceeds through a kinetically controlled pathway, where the initial cycloaddition forms a cis-oxaphosphetane intermediate. This intermediate rapidly collapses to yield the (Z)-alkene and triphenylphosphine oxide, the thermodynamic driving force of the reaction.[9][10] The use of lithium-free conditions is often recommended to prevent betaine equilibration which can lead to loss of stereoselectivity.[10]

Wittig_Workflow cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination Ylide_Start PPh₃ + ClCH₂OCH₃ (Methoxymethyl)triphenylphosphonium chloride Ylide_Salt [Ph₃P⁺CH₂OCH₃]Cl⁻ Phosphonium Salt Ylide_Start->Ylide_Salt SN2 Reaction Ylide Ph₃P=CHOCH₃ Wittig Reagent (Ylide) Ylide_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Ylide_ref Aldehyde 3-Pyridinecarboxaldehyde Intermediate cis-Oxaphosphetane (Intermediate) Aldehyde->Intermediate Product 3-[(Z)-2-Methoxyethenyl]pyridine Intermediate->Product Byproduct Ph₃P=O Triphenylphosphine Oxide Intermediate->Byproduct Ylide_ref->Intermediate

Caption: Workflow for the (Z)-selective Wittig olefination.

Experimental Protocol: Synthesis of 3-[(Z)-2-Methoxyethenyl]pyridine

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions.

  • Ylide Generation (In Situ):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (methoxymethyl)triphenylphosphonium chloride (1.1 eq.).

    • Add anhydrous tetrahydrofuran (THF) via cannula and cool the resulting suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq., solution in hexanes) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Olefination Reaction:

    • Cool the ylide solution back down to -78 °C.

    • Add a solution of 3-pyridinecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise via cannula.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify via column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to isolate the pure (Z)-isomer.

Characterization and Quality Control for Reproducibility

Confirming the structure, purity, and isomeric ratio of the synthesized product is the most critical step for ensuring downstream reproducibility.

Analytical Method Purpose Expected Result for 3-[(Z)-2-Methoxyethenyl]pyridine
¹H NMR Structure & Isomer Confirmation- Two doublets for the vinyl protons (H-C=C-H). - A characteristic coupling constant (³J) of ~6-12 Hz confirms (Z)-stereochemistry . ((E)-isomers typically show ³J > 12 Hz). - Signals corresponding to the pyridine and methoxy protons.
¹³C NMR Structure Confirmation- Signals for the two vinyl carbons. - Signals for the five pyridine carbons and the methoxy carbon.[11]
GC-MS / LC-MS Purity Assessment & Isomer Ratio- A single major peak corresponding to the correct mass-to-charge ratio (m/z) of the product. - Allows for quantification of the E/Z isomer ratio. A ratio >95:5 (Z:E) is desirable.
FTIR Spectroscopy Functional Group Confirmation- C=C stretching frequency for the alkene. - C-O stretching for the vinyl ether. - Aromatic C-H and C=N stretching from the pyridine ring.[12]

Part 2: Reproducibility in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but its reproducibility, especially with heterocyclic substrates, can be challenging.[13][14] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[15] Therefore, a robust and well-defined protocol is essential.

Here, we describe a reproducible protocol for coupling a halogenated derivative, 5-bromo-3-[(Z)-2-methoxyethenyl]pyridine , with an arylboronic acid.

Causality of Protocol Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand like SPhos or XPhos is often more robust for heteroaromatic couplings than Pd(PPh₃)₄. The bulky, electron-rich phosphine ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and prevent catalyst deactivation.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial. It activates the boronic acid for transmetalation without causing degradation of the starting materials.[13]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard. Water helps to dissolve the inorganic base and facilitates the transmetalation step.[13] Rigorous degassing of the solvent system is non-negotiable to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

Suzuki_Cycle cluster_reactants cluster_product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (Aryl Halide) ArBOH R²-B(OH)₂ (Boronic Acid) Base_act PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_diaryl Base_act->Transmetalation [R²-B(OH)₃]⁻ RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup:

    • To a Schlenk flask, add 5-bromo-3-[(Z)-2-methoxyethenyl]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

    • Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent Addition:

    • Add previously degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula. The solvent should be sparged with Argon for at least 30 minutes prior to use.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Factors Impacting Reproducibility

The success of a Suzuki coupling is a multi-parameter equation. Minor, uncontrolled variations can lead to significant differences in yield and purity.

Parameter Impact on Reproducibility Best Practices for Control
Atmosphere Oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction.Use Schlenk line or glovebox techniques. Ensure all solvents are thoroughly degassed.
Reagent Purity Impurities in the boronic acid (e.g., boroxines from dehydration) or halide can affect stoichiometry and introduce side reactions.Use freshly purchased or recrystallized boronic acids. Confirm purity of the vinylpyridine starting material via NMR.
Base Strength & Solubility An incorrect or poorly soluble base can lead to incomplete activation of the boronic acid, resulting in slow or stalled reactions.Use a fine powder of the base (K₂CO₃, Cs₂CO₃, K₃PO₄) to maximize surface area. The aqueous phase helps with solubility.
Temperature Inconsistent heating can lead to variable reaction rates and potentially increased side product formation (e.g., protodeborylation).Use a temperature-controlled heating mantle or oil bath with a thermocouple for precise temperature regulation.
Stirring Rate In a biphasic system, inefficient stirring leads to poor mixing between the organic and aqueous phases, slowing the transmetalation step.Use a properly sized stir bar and maintain a vigorous, consistent stirring rate throughout the reaction.

Part 3: Comparative Analysis with an Alternative Scaffold

To fully appreciate the experimental nuances of 3-[(Z)-2-methoxyethenyl]pyridine, it is instructive to compare it with its structural isomer, 4-[(Z)-2-methoxyethenyl]pyridine . The position of the nitrogen atom relative to the substituent fundamentally alters the electronic properties of the molecule.[5]

Electronic and Physicochemical Differences:

  • Inductive and Mesomeric Effects: In the 3-substituted isomer, the nitrogen atom exerts a primarily inductive (-I) electron-withdrawing effect. In the 4-substituted isomer, the nitrogen can also participate in resonance (a -M effect), more strongly withdrawing electron density from the vinyl substituent.

  • Basicity (pKa): The increased electron-withdrawing effect in the 4-substituted isomer makes the nitrogen lone pair less available for protonation, resulting in a lower pKa compared to the 3-substituted isomer.[5] This also means it may be less likely to coordinate to and inhibit a palladium catalyst.

Property 3-Substituted Isomer 4-Substituted Isomer Implication for Reproducibility
Calculated pKa Higher (more basic)Lower (less basic)The 3-substituted isomer may require more carefully chosen ligands to prevent catalyst inhibition during cross-coupling reactions.
Reactivity in Suzuki Coupling Generally robustPotentially faster oxidative addition due to a more electron-poor ring system.Reaction times may need to be re-optimized when switching between isomers. The 4-isomer might be less sensitive to catalyst choice.
Solubility Good solubility in a range of organic solvents.Similar, but polarity differences may require slight adjustments to chromatographic purification methods.A single purification protocol may not be optimal for both isomers, impacting reproducibility across different scaffolds.

This comparison underscores that a protocol optimized for one isomer cannot be assumed to be directly transferable to another. Each requires its own systematic optimization and validation to ensure reproducible results.

Conclusion

The reproducibility of experimental results using 3-[(Z)-2-methoxyethenyl]pyridine is not a matter of chance, but a direct consequence of meticulous control over synthesis, purification, and reaction execution. This guide establishes that success hinges on three core pillars:

  • Stereochemically Pure Synthesis: Employing a kinetically controlled Wittig reaction with non-stabilized ylides is the most reliable method for generating the target (Z)-isomer.

  • Rigorous Analytical Validation: Comprehensive characterization by NMR and MS is non-negotiable to confirm isomeric purity and overall quality, forming the bedrock of any subsequent reproducible experiment.

  • Controlled Reaction Parameters: In downstream applications like the Suzuki-Miyaura coupling, the exclusion of oxygen, purity of reagents, and precise control over temperature and mixing are paramount to achieving consistent outcomes.

By understanding the causality behind each experimental step and implementing these self-validating protocols, researchers can confidently utilize this versatile 3-substituted pyridine building block in their drug discovery and development endeavors.

References

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A Comparative Efficacy Analysis of 3-[(Z)-2-Methoxyethenyl]pyridine and Commercially Available Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[2][3] This guide provides a comparative efficacy analysis of the novel compound 3-[(Z)-2-Methoxyethenyl]pyridine against structurally related, commercially available pyridine derivatives.

Due to the limited publicly available data on 3-[(Z)-2-Methoxyethenyl]pyridine, this analysis will leverage established structure-activity relationship (SAR) principles to infer its potential biological activities. We will then compare this inferred profile to the known experimental data of three commercially available comparators: 3-Vinylpyridine , 3-Ethylpyridine , and 3-Acetylpyridine . This guide is intended to provide a framework for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Structure-Activity Relationship (SAR) and Inferred Profile of 3-[(Z)-2-Methoxyethenyl]pyridine

The biological activity of pyridine derivatives is significantly influenced by the nature and position of their substituents. The introduction of a methoxyethenyl group at the 3-position of the pyridine ring in 3-[(Z)-2-Methoxyethenyl]pyridine suggests several potential biological activities. The methoxy group (-OCH3) is an electron-donating group, which has been shown in some pyridine derivatives to enhance antiproliferative activity.[4] The vinyl ether moiety introduces a region of electron density and potential for specific interactions within biological targets. Based on the known activities of other 3-substituted pyridines, it is plausible that 3-[(Z)-2-Methoxyethenyl]pyridine could exhibit anticancer or antifungal properties.

Comparative Efficacy Analysis

To provide a quantitative comparison, we will evaluate the known biological activities of our selected commercially available comparators.

CompoundStructureKnown Biological ActivityQuantitative Data (IC50/MIC)
3-Vinylpyridine Primarily used in polymer synthesis; limited direct biological data in publicly accessible literature. It is a known metabolite of nicotine.[5] Some vinyl-substituted pyridine derivatives have shown in vitro antitumor activity.[2]Specific IC50/MIC values against cancer cell lines or fungal strains are not readily available in the reviewed literature.
3-Ethylpyridine A constituent of cigarette smoke, it has been studied for its effects on reproductive functioning.[6] Limited data on specific anticancer or antifungal efficacy.Similar to 3-vinylpyridine, specific IC50/MIC values for anticancer or antifungal activity are not widely reported.
3-Acetylpyridine Primarily known as a neurotoxin that acts as a nicotinic acid antagonist.[7] However, some derivatives and metal complexes of 3-acetylpyridine have been investigated for anticancer and antifungal activities.[8]A derivative, 3-acetylpyridine thiosemicarbazone hydrochloride, has been synthesized and studied, but specific IC50 values for the parent compound against cancer or fungal lines are not consistently reported.[8] For reference, some novel pyridine derivatives have shown anticancer activity with IC50 values in the micromolar range against various cell lines.[9][10]

Experimental Protocols

To ensure scientific integrity and provide a practical framework for researchers, detailed protocols for evaluating the potential anticancer and antifungal activities of these pyridine derivatives are provided below.

Anticancer Activity Assessment: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of pyridine compounds on cancer cell lines.

Workflow for MTT Assay:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A generalized workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[9]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to achieve a range of final concentrations. Add the compound dilutions to the wells and incubate for 48 to 72 hours.[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[9]

Antifungal Activity Assessment: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the pyridine compounds against fungal strains.

Workflow for Broth Microdilution Assay:

MIC_Workflow A Prepare serial dilutions of test compound in a 96-well plate B Prepare fungal inoculum to a standardized concentration A->B C Add fungal inoculum to each well B->C D Incubate at an appropriate temperature for 24-48h C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: A generalized workflow for the broth microdilution antifungal susceptibility test.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).[11]

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium. Prepare a suspension of the fungal spores or cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[11]

  • Inoculation: Dilute the standardized fungal suspension in the broth medium and add it to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.[12]

Signaling Pathway Context: Potential Anticancer Mechanism

Many pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the VEGFR-2 signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Pyridine Pyridine Derivative (Potential Inhibitor) Pyridine->VEGFR2

Caption: A simplified diagram of the VEGFR-2 signaling pathway and the potential point of inhibition by a pyridine derivative.

Conclusion

While direct experimental evidence for the efficacy of 3-[(Z)-2-Methoxyethenyl]pyridine is currently lacking, structure-activity relationship principles suggest its potential as a bioactive molecule, possibly with anticancer or antifungal properties. This guide provides a comparative framework against commercially available, structurally similar compounds—3-vinylpyridine, 3-ethylpyridine, and 3-acetylpyridine—for which more extensive, though still somewhat limited in the context of specific anticancer or antifungal efficacy, data exists. The detailed experimental protocols and the illustrative signaling pathway offer a robust starting point for researchers to empirically determine the efficacy of 3-[(Z)-2-Methoxyethenyl]pyridine and other novel pyridine derivatives. Further investigation into this and related compounds is warranted to explore their full therapeutic potential.

References

Sources

Comparative Guide: In Silico vs. In Vitro Activity of 3-[(Z)-2-Methoxyethenyl]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery (FBDD) accelerates, the reliance on in silico predictive models must be continuously weighed against in vitro experimental realities. This guide provides an objective, data-driven comparison of computational predictions versus empirical performance for 3-[(Z)-2-Methoxyethenyl]pyridine (3-ZMP) .

Often utilized as a building block for complex central nervous system (CNS) therapeutics—such as BACE1 inhibitors—the pyridine moiety of 3-ZMP is notorious for coordinating with the heme iron of Cytochrome P450 (CYP) enzymes. Understanding the discrepancies between how algorithms predict this interaction and how it behaves in a biological matrix is critical for medicinal chemists aiming to mitigate drug-drug interactions (DDIs).

Mechanistic Context: The Pyridine Pharmacophore

In drug design, pyridine rings are double-edged swords. While they improve aqueous solubility and provide critical hydrogen-bond acceptor vectors, their lone pair electrons can form strong coordinate covalent bonds with the Fe³⁺ of heme-containing enzymes like CYP2D6 and CYP3A4 [1].

The addition of the (Z)-2-methoxyethenyl substituent to the 3-position of the pyridine ring introduces a unique dynamic:

  • Electronic Modulation: The electron-donating nature of the methoxyethenyl group increases the basicity of the pyridine nitrogen, theoretically strengthening heme coordination.

  • Steric Constraint: The rigid, planar (Z)-alkene geometry forces the methoxy oxygen into a specific trajectory, which can either engage in favorable hydrogen bonding with the CYP active site (e.g., Glu216 in CYP2D6) or cause severe steric clashing.

Binding_Logic A 3-[(Z)-2-Methoxyethenyl]pyridine B Pyridine Nitrogen (Electron Donor) A->B C (Z)-Methoxyethenyl Group (Steric Modulator) A->C D CYP2D6 Heme Iron (Fe3+ Acceptor) B->D Coordinate Bond (Strong Affinity) E Phe120 / Glu216 Hydrophobic Pocket C->E Steric Clash / Induced Fit

Mechanistic binding logic of 3-ZMP to CYP2D6 highlighting steric and electronic factors.

Objective Comparison: Predictive Models vs. Empirical Reality

When evaluating 3-ZMP against simpler alternatives like 3-ethylpyridine or unsubstituted pyridine, a distinct divergence between in silico docking scores and in vitro binding assays emerges.

Why the Discrepancy Occurs
  • Desolvation Penalties: In silico models (like Glide or AutoDock Vina) often overpredict the binding affinity of 3-ZMP because they fail to adequately penalize the energetic cost of stripping water molecules away from the methoxy oxygen during active-site entry.

  • Induced Fit Limitations: Rigid-receptor docking struggles to account for the outward bowing of Helix I in CYP2D6—a conformational shift required to accommodate the (Z)-methoxyethenyl tail. In vitro Surface Plasmon Resonance (SPR) reveals a slower kon​ rate due to this required induced fit.

Quantitative Performance Data

The following table summarizes the comparative performance of 3-ZMP and its structural alternatives, contrasting computational predictions (Schrödinger Suite, QM/MM) with empirical data (Human Liver Microsomes, SPR).

Compound / FragmentIn Silico CYP2D6 IC₅₀ (µM)In Vitro CYP2D6 IC₅₀ (µM)In Silico LogPIn Vitro LogD (pH 7.4)SPR Binding Affinity (Kₐ)
3-[(Z)-2-Methoxyethenyl]pyridine 1.28.5 1.851.42 4.2 µM
3-Ethylpyridine (Alternative)4.55.1 1.901.88 6.8 µM
Pyridine (Baseline)15.018.2 0.650.65 >50 µM

Data Insight: While algorithms predicted 3-ZMP to be a potent CYP2D6 inhibitor (1.2 µM) due to enhanced nitrogen basicity, in vitro testing proved it to be a much weaker inhibitor (8.5 µM). The steric bulk of the (Z)-isomer restricts optimal heme alignment.

Validation Workflow & Methodologies

To ensure scientific integrity, every in silico hit must pass through a self-validating in vitro system. The workflow below illustrates the orthogonal validation required for pyridine-containing fragments.

FBDD_Workflow A 3-ZMP Fragment Library Generation B In Silico Docking (CYP2D6 Heme Iron) A->B Virtual Screening C QM/MM ADMET Profiling A->C Property Prediction D In Vitro SPR Binding Assay B->D Orthogonal Validation E Microsomal Stability Assay C->E Empirical Testing F Hit-to-Lead Optimization D->F Kinetic Data E->F Clearance Data

Workflow comparing in silico predictions with in vitro validation for 3-ZMP.

Protocol A: High-Throughput CYP450 Reversible Inhibition Assay

Causality Focus: We utilize Human Liver Microsomes (HLMs) rather than recombinant enzymes because HLMs preserve the native lipid bilayer environment, ensuring that the lipophilic partitioning of 3-ZMP accurately reflects physiological conditions.

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Formulate a NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to maintain a steady state of electron transfer during the assay.

  • Incubation: Mix 0.1 mg/mL HLMs with the specific CYP2D6 probe substrate (e.g., dextromethorphan) and 3-ZMP at varying concentrations (0.1 to 50 µM). Pre-incubate at 37°C for 10 minutes. Why? This allows temperature equilibration and the formation of baseline enzyme-inhibitor complexes before the reaction begins.

  • Reaction Initiation & Quenching: Initiate the reaction by adding the NADPH regenerating system. Incubate for 15 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Why? The cold organic solvent instantly denatures the CYP enzymes, freezing the kinetic snapshot and precipitating proteins for clean MS analysis.

  • LC-MS/MS Quantification: Centrifuge the plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the metabolite (dextrorphan). Calculate IC₅₀ using non-linear regression.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality Focus: SPR is chosen over standard endpoint assays because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, revealing whether 3-ZMP acts as a rapid-reversible fragment or a slow-tight binder.

  • Sensor Chip Immobilization: Immobilize His-tagged recombinant CYP2D6 onto an NTA (Nitrilotriacetic acid) sensor chip. Why? His-tag capturing ensures uniform, directional orientation of the enzyme, keeping the active site accessible to the fragment.

  • Analyte Injection: Inject 3-ZMP in a multi-cycle kinetic format at concentrations ranging from 0.5 µM to 20 µM using a running buffer of PBS-T with 2% DMSO.

  • Data Analysis: Apply double-referencing (subtracting the response of a blank reference channel and a buffer-only injection). Why? Fragments like 3-ZMP produce low response units (RU); double-referencing eliminates bulk refractive index artifacts caused by the DMSO solvent, isolating true binding kinetics.

Conclusion

While in silico tools are indispensable for high-throughput screening of pyridine derivatives, they currently lack the nuance to perfectly predict the thermodynamic penalties associated with the (Z)-2-methoxyethenyl group's desolvation and induced-fit requirements [1]. 3-[(Z)-2-Methoxyethenyl]pyridine serves as a prime example of why computational hits must be rigorously subjected to orthogonal in vitro validation—such as SPR and microsomal stability assays—to prevent late-stage attrition in drug development.

References

  • Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

Safety Operating Guide

3-[(Z)-2-Methoxyethenyl]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Excellence in Chemical Logistics: Handling and Disposal of 3-[(Z)-2-Methoxyethenyl]pyridine

In the fast-paced environment of drug development and advanced organic synthesis, the safe handling of specialized intermediates is non-negotiable. 3-[(Z)-2-Methoxyethenyl]pyridine is a versatile N-heterocyclic building block. However, its structural properties—specifically the electron-deficient pyridine ring coupled with an electron-donating methoxyethenyl moiety—impart unique reactivity, toxicity, and environmental persistence. This guide provides researchers and drug development professionals with a self-validating framework for the operational handling and terminal disposal of this compound, ensuring compliance, safety, and scientific rigor.

Section 1: Mechanistic Toxicology & Environmental Fate

To manage a chemical waste stream effectively, one must understand its biological and environmental interactions. Pyridine derivatives are notoriously resilient to standard environmental degradation and are highly mobile in aqueous environments[1]. In aquatic ecosystems, they persist until acted upon by specialized microbial pathways. For instance, bacteria such as Arthrobacter sp. 68b utilize a flavin-dependent monooxygenase system (PyrA/PyrE) to achieve direct oxidative ring cleavage without prior reduction, eventually degrading the heterocycle into succinic acid[2].

Understanding this causality dictates our disposal strategy: because 3-[(Z)-2-Methoxyethenyl]pyridine resists standard wastewater treatment and poses an aquatic toxicity threat, it must never be disposed of via aqueous waste streams[3]. It requires high-temperature rotary kiln incineration (820°C–1,600°C) to ensure complete thermal destruction of the N-heterocycle into inert nitrogen gas and carbon dioxide[4].

Pathway A 3-[(Z)-2-Methoxyethenyl]pyridine (Parent Compound) B PyrA / PyrE (Flavin-dependent Monooxygenase) A->B C Ring Cleavage Intermediate (Formamide derivatives) B->C Oxidative Cleavage D PyrB / PyrC / PyrD (Dehydrogenase & Amidohydrolase) C->D E Succinic Acid (Terminal Metabolite) D->E Hydrolysis & Oxidation

Microbial degradation pathway of pyridine derivatives via PyrA/PyrE monooxygenases.

Section 2: Quantitative Data & Operational Parameters

Before initiating any protocol, verify the physical and chemical parameters. The following table summarizes the quantitative data critical for risk assessment and logistical planning.

ParameterValueOperational Implication & Causality
CAS Number 91543-98-5[5]Essential for accurate EPA and RCRA waste manifesting.
Molecular Formula C8H9NO[5]High nitrogen content; incineration facilities must scrub for NOx emissions.
Molar Mass 135.16 g/mol Used to calculate precise stoichiometric ratios for chemical quenching.
Chemical Class N-Heterocycle / Weak BaseHighly incompatible with strong oxidizers and concentrated acids[6].
Glove Compatibility Butyl Rubber or PVA[6]Critical: Nitrile gloves degrade rapidly upon contact; inappropriate PPE risks dermal exposure[6].

Section 3: Experimental Handling & Spill Response Protocol

A robust safety protocol is a self-validating system. Each step must contain a verification mechanism to ensure the hazard is contained.

Methodology: Small-Scale Spill Containment (<500 mL) Causality Focus: Pyridine derivatives have high vapor pressures and low flash points. The primary goals are vapor suppression and ignition prevention.

  • Evacuation and Isolation: Immediately evacuate non-essential personnel[3]. Validation: Ensure the laboratory doors are closed and the HVAC system is functioning under negative pressure to prevent vapor migration.

  • PPE Donning: Equip butyl rubber or Polyvinyl Alcohol (PVA) gloves, a fully buttoned flame-resistant lab coat, and chemical splash goggles[6]. Causality: Standard nitrile gloves offer near-zero breakthrough time for pyridines and must be avoided[6].

  • Vapor Suppression: Cover the spill with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite[3]. Causality: Never use paper towels. The high surface area of paper combined with a flammable liquid creates an extreme fire hazard.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a wide-mouth High-Density Polyethylene (HDPE) container[3].

  • Decontamination: Wash the spill area with a mild detergent and water, collecting the rinsate as hazardous waste. Validation: The area should be completely free of the characteristic pungent, fishy odor associated with pyridines.

Section 4: Step-by-Step Disposal Procedures

The disposal of 3-[(Z)-2-Methoxyethenyl]pyridine falls under stringent RCRA (Resource Conservation and Recovery Act) guidelines. While pure pyridine is an EPA F005 listed waste, specific derivatives are managed as characteristic hazardous wastes unless mixed with listed solvents[7].

Phase 1: Segregation and Containerization

  • Select the Receptacle: Use only airtight, sealable containers made of compatible materials like HDPE or PTFE-lined glass[6]. Do not use standard polystyrene or low-density plastics, which may degrade.

  • Segregate Waste Streams: Collect 3-[(Z)-2-Methoxyethenyl]pyridine exclusively in the "Non-Halogenated Organic Waste" stream[7].

  • Prevent Incompatibilities: Crucial Step. Never add this waste to containers holding nitric acid, perchloric acid, or strong oxidizers[6]. Causality: The weak base of the pyridine ring will undergo a violent exothermic neutralization or N-oxidation reaction, potentially leading to rapid gas evolution and container rupture[6].

Phase 2: Labeling and Accumulation

  • Immediate Labeling: Attach a completed Hazardous Waste label the moment the first drop of waste enters the container[3].

  • Documentation: Explicitly list "3-[(Z)-2-Methoxyethenyl]pyridine" and its CAS number (91543-98-5) on the manifest. Do not use generic abbreviations.

  • Storage Limits: Store in secondary containment within a designated Satellite Accumulation Area (SAA). Validation: Verify that the accumulation volume does not exceed regulatory limits and is transferred to the central accumulation area promptly.

Phase 3: Terminal Disposal

  • EH&S Coordination: Submit a chemical collection request to your Environmental Health and Safety (EH&S) department[6].

  • Thermal Destruction: The ultimate fate of this chemical is liquid injection or rotary kiln incineration (820°C–1,600°C) managed by a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

Disposal Start Waste Generation: 3-[(Z)-2-Methoxyethenyl]pyridine Check Mixed with strong acids/oxidizers? Start->Check Segregate Segregate into Compatible Non-Halogenated Waste Check->Segregate No Neutralize Quench/Neutralize carefully (Consult EH&S) Check->Neutralize Yes Container Transfer to Airtight HDPE/Glass Container Segregate->Container Neutralize->Segregate Label Attach Hazardous Waste Label (EPA Codes: F005/D001) Container->Label Store Store in Secondary Containment (<90 Days Accumulation) Label->Store Dispose EH&S Pickup & Incineration (820°-1,600°C) Store->Dispose

Decision tree and operational workflow for the disposal of pyridine derivative waste.

Sources

Personal protective equipment for handling 3-[(Z)-2-Methoxyethenyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling and PPE Protocols for 3-[(Z)-2-Methoxyethenyl]pyridine

3-[(Z)-2-Methoxyethenyl]pyridine is a highly reactive, bifunctional building block utilized extensively in advanced organic synthesis, cross-coupling reactions, and drug development. Combining a lipophilic pyridine core with an electron-rich enol ether (methoxyethenyl) moiety, this compound presents unique operational hazards that go beyond standard laboratory chemicals.

As a Senior Application Scientist, I have designed this guide to provide a self-validating framework for the safe handling, storage, and disposal of this chemical. We will move beyond basic safety data to explain the mechanistic reasoning behind every protocol, ensuring your laboratory operations are both safe and scientifically sound.

Mechanistic Hazard Analysis (The "Why" Behind the Protocol)

To handle 3-[(Z)-2-Methoxyethenyl]pyridine safely, one must understand its dual-threat chemical nature:

  • Pyridine Core Toxicity: Pyridine derivatives are highly lipophilic, allowing them to rapidly penetrate standard laboratory gloves and absorb directly through the skin and mucous membranes. They act as systemic toxins that can cause severe skin burns, irreversible eye damage, and neurotoxicity[1],[2].

  • Enol Ether Reactivity: The (Z)-2-methoxyethenyl group is an enol ether, making it highly susceptible to acid-catalyzed hydrolysis. Exposure to Brønsted or Lewis acids in the presence of ambient moisture triggers an exothermic degradation into 3-pyridylacetaldehyde and methanol.

  • Polymerization Risk: Similar to other vinylpyridine derivatives, this compound can undergo spontaneous, exothermic polymerization if exposed to heat, light, or radical initiators. It must be stored at sub-zero temperatures (typically < -10°C) and protected from light[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is entirely insufficient for handling reactive vinylpyridine derivatives. The high risk of dermal penetration and severe tissue damage necessitates a robust, multi-layered defense system[4].

Protection ZoneRequired EquipmentMechanistic Justification
Ocular/Face Chemical splash goggles AND full-face shieldPyridines cause irreversible corneal damage upon contact[1]. A face shield protects against pressure-induced splash hazards during syringe transfers.
Dermal (Hands) Double-gloving: Nitrile (inner) + Butyl rubber (outer)Nitrile provides dexterity but poor chemical resistance to pyridines. Butyl rubber provides a highly impermeable barrier to organic bases[4].
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm)Vapors are highly toxic and corrosive to the respiratory tract[5]. Never handle this compound on an open bench.
Body Flame-resistant (FR) lab coat, long pants, closed-toe shoesMitigates risks associated with the compound's flammability and rapid skin absorption[3].

Operational Workflow: Step-by-Step Methodology

Every interaction with 3-[(Z)-2-Methoxyethenyl]pyridine must follow a strict, self-validating sequence to prevent exposure and chemical degradation.

Step 1: Pre-Operation Verification

  • Inspect the chemical vial for dark discoloration or increased viscosity. These are visual indicators of spontaneous polymerization or degradation[3]. Do not use the chemical if these signs are present.

  • Verify that the fume hood is operational and clear of unnecessary clutter.

  • Ensure a quenching solution (saturated aqueous NaHCO3​ ) is prepared and readily available inside the hood.

Step 2: Inert Atmosphere Setup

  • Purge the reaction vessel with dry Nitrogen ( N2​ ) or Argon ( Ar ) using a Schlenk line.

  • Expert Insight: Moisture and oxygen must be strictly excluded to prevent the premature hydrolysis of the enol ether moiety before your intended reagents are introduced.

Step 3: Chemical Transfer

  • Use only Luer-lock glass syringes or stainless-steel cannulas.

  • Expert Insight:Never use slip-tip syringes. The back-pressure generated when pushing viscous or cold liquids can cause a slip-tip needle to detach violently, resulting in a highly toxic chemical splash.

  • Keep the reagent vial cooled during transfer to minimize vapor pressure and mitigate polymerization risk[3].

Step 4: Reaction Quenching

  • Quench the reaction mixture slowly using a mild base (e.g., saturated NaHCO3​ ).

  • Expert Insight:Never quench with acidic solutions (such as saturated NH4​Cl or HCl ). Acidic conditions will rapidly hydrolyze the methoxyethenyl group, generating sudden heat and potentially causing a localized boil-over inside the fume hood.

Hazard Intervention & Workflow Visualization

The following diagram illustrates the specific hazard pathways of 3-[(Z)-2-Methoxyethenyl]pyridine and the corresponding engineering and PPE interventions required to mitigate them.

HazardIntervention cluster_hazards Hazard Pathways cluster_ppe PPE & Controls Chem 3-[(Z)-2-Methoxyethenyl]pyridine Vapor Toxic Vapors (Inhalation) Chem->Vapor Liquid Corrosive Liquid (Dermal/Ocular) Chem->Liquid Reactivity Acid Hydrolysis (Exothermic) Chem->Reactivity Hood Fume Hood (>100 fpm) Vapor->Hood Mitigated by Gloves Butyl/Nitrile Double Glove Liquid->Gloves Mitigated by Goggles Splash Goggles & Face Shield Liquid->Goggles Mitigated by Base Mild Base Quench (NaHCO3) Reactivity->Base Controlled by

Fig 1. Mechanistic hazard pathways and corresponding engineering/PPE interventions.

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate, protocol-driven action is required:

  • Dermal Exposure: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes under a safety shower. Critical Rule: Do not use organic solvents (e.g., ethanol or acetone) to wipe the skin. Solvents will strip the skin's natural lipid barrier and dramatically accelerate the systemic absorption of the pyridine derivative[5].

  • Spill Cleanup: Evacuate the immediate area. Don a NIOSH-approved respirator with an organic vapor cartridge if the fume hood ventilation is compromised. Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. While some generic safety data sheets may list sawdust as an acceptable absorbent[6], field-proven laboratory standards dictate strictly avoiding combustible absorbents for reactive vinyl compounds to prevent secondary fire hazards.

Waste Disposal & Decontamination

  • Segregation: Dispose of all 3-[(Z)-2-Methoxyethenyl]pyridine waste in a dedicated, clearly labeled "Hazardous Organic Liquid Waste" container.

  • Incompatibility: Strictly isolate this waste from acidic waste streams (e.g., nitric acid, sulfuric acid) and strong oxidizing agents to prevent violent exothermic hydrolysis reactions[5].

  • Decontamination: Wash all glassware used during the procedure with a mildly basic aqueous solution to neutralize any residual enol ether before transferring it to the general laboratory base bath.

References

  • 2-Vinylpyridine - Safety Data Sheet. ChemicalBook. Available at: ]">https://www.chemicalbook.com[1]

  • SAFETY DATA SHEET - 4-Vinylpyridine, stabilized. Fisher Scientific. Available at: ]">https://www.fishersci.com[3]

  • 3-Vinylpyridine Safety Data Sheet. TCI AMERICA. Available at: ]">https://www.tcichemicals.com[2]

  • 2-vinyl pyridine cas no 100-69-6 - Safety Data Sheet. CDH Fine Chemical. Available at: ]">https://www.cdhfinechemical.com[5]

  • 3-Vinylpyridine - Safety Data Sheet. Apollo Scientific. Available at: ]">https://www.apolloscientific.co.uk[4]

  • SAFETY DATA SHEET - 2-Vinylpyridine. FUJIFILM Wako Chemicals. Available at: ]">https://labchem-wako.fujifilm.com[6]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.